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  • Product: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
  • CAS: 90004-83-4

Core Science & Biosynthesis

Foundational

"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Introduction 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Compounds o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Introduction

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Compounds of this class, derived from vanillin or salicylaldehyde, are significant building blocks in organic synthesis. Their diverse functional groups—aldehyde, hydroxyl, methoxy, and halogens—offer multiple reaction sites, making them valuable intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of these substituents creates a unique electronic and steric environment, which dictates the molecule's reactivity and physical properties.

This guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. It is intended for researchers and drug development professionals who require a detailed understanding of the compound's fundamental physicochemical characteristics for purposes of identification, quality control, and reaction planning.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its unambiguous identity through standardized nomenclature and structural representation. The properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde are intrinsically linked to its specific molecular structure.

Core Identifiers

The following table summarizes the key computed and cataloged identifiers for this compound, providing a standardized basis for its reference in databases and literature.[1]

IdentifierValue
IUPAC Name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
CAS Number 90004-83-4
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Canonical SMILES COC1=C(C(=C(C(=C1)C=O)Br)Cl)O
InChI Key HQOHSCYWUXNDDY-UHFFFAOYSA-N
Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's polarity, intermolecular forces, and spectroscopic behavior.

Caption: 2D structure of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Physicochemical Properties

These properties define the compound's physical state, stability, and interaction with solvents, which are critical parameters for handling, formulation, and reaction engineering.

PropertyValue / DescriptionRationale and Comparative Insights
Appearance Expected to be a white to off-white or slightly brown crystalline powder.This is typical for substituted benzaldehydes. Related compounds like 2-Bromo-5-hydroxy-4-methoxybenzaldehyde appear as a white to off-white crystalline powder[2], and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde is a slightly brown powder.[3]
Melting Point No experimental data available.The melting point is influenced by crystal lattice energy and intermolecular forces (hydrogen bonding, dipole-dipole). For comparison, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has a melting point of 125-127 °C, while 3-Bromo-4-hydroxy-5-methoxybenzaldehyde melts at 166-167 °C.[3] The target compound's melting point is expected to be in a similar range, likely above 100 °C.
Boiling Point No experimental data available.Due to its relatively high molecular weight and potential for hydrogen bonding, the compound is expected to have a high boiling point, likely over 300 °C at atmospheric pressure, and would likely decompose before boiling.
Solubility No specific data available.The presence of a hydroxyl group suggests potential solubility in polar protic solvents like methanol and ethanol. A related isomer is soluble in methanol.[4] Its aromatic character and halogen substituents suggest solubility in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and acetone. Solubility in water is expected to be low.
XLogP3 2.3This computed value indicates a moderate level of lipophilicity, suggesting it will partition more favorably into organic phases than aqueous ones.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. The unique electronic environment of each proton and carbon atom, along with the vibrational modes of its functional groups, provides a distinct spectral fingerprint.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. For 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, the following signals are predicted:

  • Aldehyde Proton (-CHO): A singlet peak expected around δ 9.8-10.0 ppm . This downfield shift is characteristic of the deshielding effect of the carbonyl group.

  • Aromatic Proton (-ArH): A single singlet peak is expected for the lone proton on the aromatic ring, likely in the range of δ 7.0-7.5 ppm .

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (δ 5.0-6.0 ppm or higher), depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm .[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within the molecule, providing a definitive signature for the functional groups present.[6]

  • O-H Stretch (Hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹ . The broadening is a direct consequence of intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[6] The aldehyde C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[6]

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1660-1690 cm⁻¹ . Its exact position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

  • C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretch (Methoxy/Phenolic): Strong bands are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Methodologies for Physical Characterization

The determination of physical properties relies on standardized, verifiable experimental protocols. These methods are designed to be self-validating through calibration and adherence to established physical principles.

Workflow for Physicochemical and Spectroscopic Characterization

Caption: A logical workflow for the comprehensive characterization of a solid organic compound.

Protocol for Melting Point Determination

Causality: The melting point is a definitive physical constant for a pure crystalline solid. The temperature range over which the solid-to-liquid phase transition occurs indicates purity; pure compounds exhibit a sharp melting point (a narrow range of <2 °C), while impurities depress and broaden the range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Protocol for Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical to obtain high-resolution, artifact-free spectra. The chosen solvent or matrix must be transparent in the spectral region of interest and must not react with the analyte.

Methodology:

  • ¹H NMR Spectroscopy:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl protons to better resolve the -OH signal.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is needed.

    • Cap the tube and gently agitate until the sample is fully dissolved. The sample is now ready for analysis.

  • FTIR Spectroscopy (KBr Pellet Method):

    • Place ~1-2 mg of the compound and ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

    • Gently grind the two components together until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet-forming die.

    • Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

    • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer for analysis.

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a halogenated aromatic aldehyde with a defined molecular structure and a set of predictable physical properties. While specific experimental data such as melting and boiling points are not widely published, its characteristics can be reliably inferred from computed data and comparison with structurally related analogs.[1] Its identity is unequivocally confirmed through a combination of ¹H NMR and IR spectroscopy, which provides a unique fingerprint based on its functional groups. The methodologies outlined in this guide represent standard, verifiable procedures for determining these critical physical properties, ensuring data integrity for research and development applications.

References

Sources

Exploratory

A Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: Structure, Synthesis, and Reactivity

Executive Summary: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde possessing a unique combination of functional groups that make it a molecule of significant interest for syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde possessing a unique combination of functional groups that make it a molecule of significant interest for synthetic and medicinal chemistry. Its structure, featuring an aldehyde, a phenol, a methoxy ether, and two different halogen atoms on a benzene ring, offers a rich platform for chemical modification. This guide provides a comprehensive technical overview of its chemical identity, a reasoned proposal for its synthesis, an analysis of its chemical reactivity, and its potential applications as a versatile building block in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a derivative of vanillin, characterized by the addition of both a bromine and a chlorine atom to the aromatic ring. This substitution pattern significantly influences its electronic properties and reactivity.

1.1. Nomenclature and Structure

  • IUPAC Name: 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde[1].

  • Synonyms: 6-bromo-5-chlorovanillin[1].

  • CAS Number: 90004-83-4[1].

  • Chemical Structure:

    
    
    

1.2. Physicochemical Data

The properties of this molecule are dictated by its diverse functional groups. The following table summarizes key computed physicochemical data.

PropertyValueSource
Molecular Formula C₈H₆BrClO₃PubChem[1]
Molecular Weight 265.49 g/mol PubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic methods. While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on the effects of its constituent functional groups.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions, plus a signal for the methoxy group.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8-10.0Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring current.
~7.2-7.4Singlet1HAromatic (C6-H)This is the sole proton on the aromatic ring. It appears as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by all surrounding substituents.
~5.5-6.5Broad Singlet1HPhenolic (-OH)The chemical shift of the phenolic proton is variable and concentration-dependent. It appears as a broad singlet.
~3.9-4.0Singlet3HMethoxy (-OCH₃)The methoxy protons are shielded relative to the aromatic proton and appear as a sharp singlet.

2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals corresponding to each carbon atom in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range[2].

Predicted Shift (δ, ppm)Assignment
~188-192Aldehyde (C=O)
~145-150C4-OH
~142-147C5-OCH₃
~125-130C1-CHO
~118-123C3-Cl
~112-117C6
~108-113C2-Br
~56-58Methoxy (-OCH₃)

2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl and carbonyl groups.

  • O-H Stretch: A broad band around 3200-3500 cm⁻¹ for the phenolic hydroxyl group.

  • C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches appear just above 3000 cm⁻¹[3]. The aldehyde C-H stretch will produce a characteristic peak around 2750-2850 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption between 1670-1700 cm⁻¹ for the conjugated aldehyde carbonyl group.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region[2].

Synthesis and Mechanistic Considerations

3.1. Proposed Synthetic Pathway

The directing effects of the substituents on the vanillin ring are crucial. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The positions ortho and para to the powerful hydroxyl group are the most activated sites for electrophilic substitution.

A plausible two-step synthesis would proceed as follows:

  • Chlorination of Vanillin: The first halogenation should be chlorination. The most activated position on the vanillin ring is C5 (ortho to -OH, para to -OCH₃). Therefore, reacting vanillin with a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) would selectively yield 5-chlorovanillin.

  • Bromination of 5-Chlorovanillin: The resulting 5-chlorovanillin now has a new substitution pattern. The C2 and C6 positions are still activated. Bromination using elemental bromine (Br₂) in a suitable solvent like acetic acid would likely lead to substitution at the C6 position (ortho to -OH), yielding the target molecule. The position numbering changes after the first substitution, so the final product is named systematically.

3.2. Detailed Experimental Protocol (Proposed)

  • Step 1: Synthesis of 5-Chlorovanillin

    • In a fume hood, dissolve vanillin (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure. The crude 5-chlorovanillin can be purified by recrystallization from an ethanol/water mixture.

  • Step 2: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

    • Dissolve the purified 5-chlorovanillin (1 equivalent) from Step 1 in glacial acetic acid in a flask protected from light.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.

    • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde as a solid.

3.3. Synthesis and Purification Workflow

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Vanillin Vanillin Chlorination Chlorination (SO2Cl2, DCM, 0°C -> RT) Vanillin->Chlorination Chlorovanillin 5-Chlorovanillin Chlorination->Chlorovanillin Bromination Bromination (Br2, Acetic Acid, RT) Chlorovanillin->Bromination Crude_Product Crude Target Compound Bromination->Crude_Product Precipitation Precipitation (Ice Water) Crude_Product->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Characterization (NMR, IR, MS) Pure_Product->Analysis

Caption: Proposed workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is a complex interplay of its five functional groups. The electron-donating hydroxyl and methoxy groups activate the ring, while the electron-withdrawing aldehyde, chloro, and bromo groups deactivate it[5]. This electronic push-pull system makes it a unique scaffold.

  • Aldehyde Group: As the most electrophilic site, the aldehyde is susceptible to a wide range of transformations:

    • Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and cyanides.

    • Condensation Reactions: Can form Schiff bases with primary amines and participate in Knoevenagel or Wittig reactions[6].

    • Oxidation/Reduction: Can be oxidized to a carboxylic acid using agents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.

  • Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide ion. This nucleophilic oxygen can then undergo:

    • O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides to form ethers.

    • O-Acylation: Reaction with acid chlorides or anhydrides to form esters.

  • Halogen Atoms: The C-Br and C-Cl bonds provide handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The C-Br bond is generally more reactive in these transformations than the C-Cl bond.

G cluster_aldehyde Aldehyde Reactions cluster_phenol Phenol Reactions cluster_halogens Halogen Reactions center 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Oxidation Carboxylic Acid center->Oxidation [O] Reduction Benzyl Alcohol center->Reduction [H] SchiffBase Schiff Base (Imine) center->SchiffBase R-NH2 Wittig Alkene center->Wittig Ph3P=CHR Ether Ether (O-Alkylation) center->Ether R-X, Base Ester Ester (O-Acylation) center->Ester RCOCl Suzuki Aryl/Alkyl Group (Suzuki Coupling) center->Suzuki Ar-B(OH)2 Pd Catalyst Heck Alkene (Heck Coupling) center->Heck Alkene Pd Catalyst

Caption: Reactivity map showing potential transformations of the title compound.

Applications in Research and Development

The dense functionalization of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde makes it a highly valuable intermediate for creating molecular diversity.

  • Medicinal Chemistry: Vanillin derivatives are recognized as privileged scaffolds in drug design, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties[6][7]. The halogen atoms on this specific molecule can enhance binding to biological targets through halogen bonding and increase lipophilicity, potentially improving cell permeability and metabolic stability[6][7]. Each functional group serves as a "hotspot" for modification to build libraries of novel compounds for structure-activity relationship (SAR) studies.

  • Agrochemicals: Similar to pharmaceuticals, substituted phenols and benzaldehydes are key components in the synthesis of new pesticides and herbicides[8].

  • Materials Science: Phenolic compounds, including derivatives of vanillin, are used as precursors for polymers and resins. The aldehyde groups can participate in polymerization reactions, for example, to create formaldehyde-free phenolic resins[9].

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for halogenated aromatic aldehydes should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[10][11].

  • Hazards: Similar compounds are known to cause skin and eye irritation and may cause allergic skin reactions[12][13]. Avoid contact with skin and eyes. Halogenated organic compounds should be considered potentially harmful to the environment.

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition[11][14].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Hamed, R., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Raiford, L. C., & Colbert, J. C. (1927). New Halogenated Derivatives of Vanillin. Proceedings of the Iowa Academy of Science, 34(1), 1. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • SPECIFIC POLYMERS. (n.d.). Vanillin Benzaldehyde. Retrieved January 21, 2026, from [Link]

  • Chemical Safety Facts. (n.d.). Aldehydes. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved January 21, 2026, from [Link]

  • Rauf, A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

  • Tang, T., et al. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Journal of Chemical Engineering of Chinese Universities. Available at: [Link]

  • Rijal, C., et al. (2021). Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. Key Engineering Materials. Available at: [Link]

  • Rauf, A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. Available at: [Link]

  • Adam, A., et al. (2022). Synthesis and molecular docking simulation on the antimicrobial effects of halogenated vanillin-azo dyes and schiff base derivatives. ResearchGate. Available at: [Link]

  • Taber, D. F. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available at: [Link]

  • Mary, Y. S., et al. (2021). A Density Functional Theory Study of 4-OH Aldehydes. Molbank. Available at: [Link]

  • Adam, A., et al. (2022). In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes. Molecular & Cellular Biochemistry. Available at: [Link]

  • Stomeo, F., et al. (2022). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Stomeo, F., et al. (2022). Aldehydes: What We Should Know About Them. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • SPECIFIC POLYMERS. (2023). Vanillin benzaldehyde. Retrieved January 21, 2026, from [Link]

  • Priyadarsini, K. I., et al. (2006). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Indian Journal of Chemistry. Available at: [Link]

  • Taber, D. F. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Rare Aromatic Aldehyde 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its chemical struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Rare Aromatic Aldehyde

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its chemical structure, featuring a benzaldehyde core with bromo, chloro, hydroxyl, and methoxy functional groups, suggests a rich and complex reactivity profile. This guide provides a comprehensive overview of the available technical information for this compound, including its unique identifier, physicochemical properties, and a discussion of its potential synthesis and applications based on established chemical principles.

The Chemical Abstracts Service (CAS) has assigned the number 90004-83-4 to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.[1] This compound is also known by other names, including 6-bromo-5-chlorovanillin.[1]

It is important to note that this specific isomer is a rare chemical with limited published literature. Therefore, this guide will also draw logical inferences from the behavior of structurally similar, more well-documented compounds to provide a holistic and practical perspective for researchers.

Physicochemical and Computed Properties

PropertyValueSource
CAS Number 90004-83-4PubChem[1]
Molecular Formula C₈H₆BrClO₃PubChem[1]
Molecular Weight 265.49 g/mol PubChem[1]
IUPAC Name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehydePubChem[1]
SMILES COC1=C(C(=C(C(=C1)C=O)Br)Cl)OPubChem[1]
InChI Key HQOHSCYWUXNDDY-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 2.3PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 3PubChem[1]
Computed Rotatable Bond Count 2PubChem[1]

Proposed Synthesis Pathway: A Hypothetical Approach

Given the lack of specific published synthetic procedures for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a plausible multi-step synthesis can be conceptualized starting from a more readily available precursor, such as vanillin (4-hydroxy-3-methoxybenzaldehyde). This proposed pathway is based on well-established principles of electrophilic aromatic substitution, where the directing effects of the existing substituents guide the position of incoming groups.

Disclaimer: The following protocol is a theoretical proposition and requires experimental validation for optimization and to ensure safety and efficacy.

Step-by-Step Proposed Synthesis:
  • Chlorination of Vanillin: The initial step would involve the selective chlorination of vanillin. The hydroxyl and methoxy groups are ortho, para-directing. Due to steric hindrance from the adjacent aldehyde and methoxy groups, the chlorine is likely to add at the C5 position.

    • Reagents: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

    • Solvent: A polar aprotic solvent such as dichloromethane (DCM) or acetonitrile.

    • Rationale: These reagents are common for the chlorination of activated aromatic rings. The reaction conditions would need to be carefully controlled to favor mono-chlorination.

  • Bromination of 5-Chlorovanillin: The resulting 5-chlorovanillin would then be subjected to bromination. The directing effects of the substituents would now guide the bromine atom to one of the remaining open positions on the aromatic ring.

    • Reagents: N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst.

    • Solvent: Acetic acid or a chlorinated solvent.

    • Rationale: The hydroxyl group is a strong activating group, and its directing effect, along with the other substituents, would be critical in determining the regioselectivity of the bromination.

The following diagram illustrates the proposed synthetic workflow:

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Chlorovanillin 5-Chlorovanillin Vanillin->Chlorovanillin Chlorination (e.g., SO₂Cl₂) Target 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Chlorovanillin->Target Bromination (e.g., NBS)

Caption: Proposed two-step synthesis of the target compound from vanillin.

Inferred Reactivity and Potential Applications

The reactivity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is dictated by its array of functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form imines or other derivatives.[2] The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then participate in ether synthesis or other nucleophilic reactions. The presence of two different halogen atoms (bromine and chlorine) opens up possibilities for regioselective cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful tools in the synthesis of complex organic molecules.[3]

Based on the chemistry of similar substituted benzaldehydes, potential applications for this compound could lie in several areas:

  • Pharmaceutical and Agrochemical Synthesis: As a functionalized building block, it could serve as a key intermediate in the synthesis of novel bioactive molecules. The halogen substituents can influence the lipophilicity and metabolic stability of a potential drug candidate.[4]

  • Materials Science: Halogenated phenols can be used in the preparation of fire-retardant polymers and other materials with enhanced properties.[5]

  • Chemical Probes and Ligands: The diverse functional groups could allow for its use in the development of specific ligands for metal catalysts or as a scaffold for chemical probes in biological research.

Safety and Handling Considerations

Specific safety data for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is not available. However, based on data for structurally similar compounds like 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, it should be handled with care.[3][6] Potential hazards may include:

  • Skin and eye irritation: Similar compounds are known to be irritants.[7]

  • Respiratory tract irritation: Inhalation of dust or vapors may cause irritation.[7]

Standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

The logical workflow for handling and investigating a rare chemical like this is as follows:

G cluster_prep Preparation & Characterization cluster_react Reactivity & Application Screening A Procure or Synthesize (Validate with small scale test reactions) B Structural Confirmation (NMR, MS, IR) A->B  If Synthesized C Purity Analysis (HPLC, Elemental Analysis) B->C D Test Key Reactions (e.g., Oxidation, Reduction, Condensation) C->D E Explore Cross-Coupling (e.g., Suzuki, Stille) D->E F Biological/Material Screening E->F

Caption: Logical workflow for the investigation of a rare chemical compound.

Conclusion and Future Outlook

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde represents a chemical entity with significant untapped potential. While the current body of literature on this specific isomer is sparse, its polysubstituted nature makes it an intriguing target for further research and development. The proposed synthetic pathway and inferred reactivity provide a solid foundation for researchers to begin exploring its chemistry. As new synthetic methodologies are developed and the demand for novel chemical scaffolds increases, it is likely that the properties and applications of this and other rare substituted benzaldehydes will become more thoroughly investigated, opening new avenues in medicinal chemistry, materials science, and beyond.

References

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Exploratory

"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" molecular weight

An In-Depth Technical Guide: Molecular Weight Determination of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Abstract This technical guide provides a comprehensive, first-principles determination of the molecular weig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Molecular Weight Determination of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, first-principles determination of the molecular weight of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. The molecular weight of a compound is a cornerstone of chemical calculation, underpinning virtually all quantitative workflows in research and development, from stoichiometric analysis in synthetic chemistry to the preparation of standard solutions for analytical assays. By elucidating the molecular formula (C₈H₆BrClO₃) and utilizing the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC), we establish a precise molecular weight. This guide details the methodology, presents the data in a clear, tabular format, and discusses the critical applications of this value for professionals in chemical research and drug development.

Introduction to Molecular Weight in a Research Context

In modern chemical and pharmaceutical science, precision is paramount. The molecular weight (or molar mass) of a compound is one of its most fundamental physical properties. It represents the mass of one mole (approximately 6.022 x 10²³ molecules) of the substance. An accurate understanding of this value is indispensable for a multitude of laboratory operations:

  • Stoichiometric Calculations: Ensuring correct molar ratios of reactants and reagents is fundamental to maximizing reaction yields and minimizing impurities.

  • Solution Preparation: The ability to create solutions of precise molar concentrations is critical for analytical chemistry, high-throughput screening, and formulation development.

  • Characterization and Analysis: Techniques such as mass spectrometry rely on precise mass-to-charge ratios for structural elucidation, while other quantitative methods require an accurate molecular weight to convert measured values into molar quantities.

This document serves as an authoritative guide for researchers, detailing the calculation of the molecular weight for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in synthetic chemistry and materials science.

Molecular Composition and Structure

The first step in determining the molecular weight is to unequivocally identify the molecular formula. Based on its chemical name and structural data, the molecular formula for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde has been established as C₈H₆BrClO₃ [1].

This formula indicates that each molecule is composed of the elements summarized in Table 1.

Table 1: Constituent Elements of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Element Symbol Number of Atoms
Carbon C 8
Hydrogen H 6
Bromine Br 1
Chlorine Cl 1

| Oxygen | O | 3 |

To provide structural context, the arrangement of these atoms is visualized in the diagram below.

Caption: 2D structure of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Methodology for Molecular Weight Calculation

Principle of Calculation

The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms. For this calculation, it is crucial to use the standard atomic weights provided by IUPAC. These values are not integers (except for Carbon-12 by definition) because they are a weighted average of the masses of an element's naturally occurring stable isotopes.[2][3] For example, the atomic weight of chlorine is approximately 35.45 u because it exists naturally as two major isotopes, ³⁵Cl (about 76% abundance) and ³⁷Cl (about 24% abundance).[4][5]

Experimental Protocol: Step-by-Step Calculation

The following procedure outlines the precise calculation of the molecular weight for C₈H₆BrClO₃.

  • Identify Constituent Elements and Counts: From the molecular formula, list each element and the number of atoms present (see Table 1).

  • Source Standard Atomic Weights: Obtain the IUPAC standard atomic weight for each element. These values are the globally accepted standards for scientific work.

  • Calculate Total Mass for Each Element: Multiply the atom count of each element by its standard atomic weight.

  • Sum the Results: Sum the total masses of all elements to arrive at the final molecular weight.

The data and results of this protocol are summarized in Table 2.

Table 2: Calculation of Molecular Weight for C₈H₆BrClO₃

Element Symbol Number of Atoms (n) Standard Atomic Weight (AW) ( g/mol ) Total Mass Contribution (n × AW) ( g/mol )
Carbon C 8 12.011[2][6] 96.088
Hydrogen H 6 1.008[7][8] 6.048
Bromine Br 1 79.904[9][10] 79.904
Chlorine Cl 1 35.453[4][11] 35.453
Oxygen O 3 15.999[12][13] 47.997

| Total | | | | 265.490 |

Result and Validation

The sum of the mass contributions from all atoms is:

96.088 + 6.048 + 79.904 + 35.453 + 47.997 = 265.490 g/mol

This calculated value is in excellent agreement with the molecular weight of 265.49 g/mol listed in the PubChem database, providing a robust validation of the result[1].

Significance and Applications in Drug Development

An accurate molecular weight of 265.490 g/mol is a critical parameter for any research involving 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

  • In Synthesis: When this molecule is used as a reactant, this value allows a chemist to precisely measure the required mass to achieve a specific molar quantity, ensuring the reaction proceeds with the intended stoichiometry.

  • In Pharmacology and Screening: For in vitro or in vivo studies, preparing stock solutions with accurate concentrations (e.g., in molarity or molality) is fundamental for dose-response analysis and ensuring the reproducibility of experiments. An error in the molecular weight would lead to systematic errors in all derived concentration-dependent data.

  • In Analytical Chemistry: In mass spectrometry, while the monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is often used for high-resolution analysis, the average molecular weight is essential for interpreting data from lower-resolution instruments and for correlating with macroscopic sample weighing.

Conclusion

Through a systematic, first-principles approach, this guide has established the molecular weight of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde to be 265.490 g/mol . This was achieved by using its verified molecular formula, C₈H₆BrClO₃, and the standard atomic weights published by IUPAC. This value is a foundational piece of data, essential for ensuring accuracy, reproducibility, and validity in any scientific endeavor involving this compound.

References

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Foundational

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

An In-Depth Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde In the landscape of modern drug discovery and materials science, substituted benzaldehydes represent a cornerstone class of organic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

In the landscape of modern drug discovery and materials science, substituted benzaldehydes represent a cornerstone class of organic intermediates. Their inherent reactivity, conferred by the electrophilic aldehyde group, combined with the diverse functionalities that can be installed on the aromatic ring, makes them exceptionally versatile building blocks.[1][2] These compounds serve as crucial precursors for a vast array of complex molecular architectures, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[3][4] The specific pattern of substitution on the benzaldehyde core dictates the molecule's steric and electronic properties, providing a sophisticated toolkit for fine-tuning the characteristics of the final product, such as biological activity, metabolic stability, or material performance.[1]

This guide focuses on a uniquely functionalized molecule: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde . The dense packing of five distinct functional groups on a simple benzene ring presents both significant synthetic challenges and a wealth of opportunities for chemical diversification. This document provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, a proposed synthetic strategy grounded in mechanistic principles, and an exploration of its potential as a high-value synthetic intermediate.

Part 1: Molecular Identity and Physicochemical Profile

Deconstructing the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that every distinct structure has a unique and unambiguous name.[5] The name "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" is derived by following a clear set of prioritization rules for functional groups on an aromatic ring.[6][7]

  • Parent Structure Identification : The presence of a formyl group (-CHO) directly attached to a benzene ring designates "benzaldehyde" as the parent or base name. According to IUPAC rules, the aldehyde group is assigned the highest priority among the substituents present and its carbon is designated as position #1 on the aromatic ring.[7][8]

  • Numbering the Substituents : The ring is numbered starting from the aldehyde carbon (C1) in the direction that gives the other substituents the lowest possible locants (numbers).

  • Alphabetical Listing : The substituents are then listed alphabetically (Bromo, Chloro, Hydroxy, Methoxy) along with their corresponding position numbers as a prefix to the parent name.[9]

The logical breakdown of this nomenclature is illustrated below.

Caption: Logical derivation of the IUPAC name.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The data for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, sourced from the PubChem database, are summarized below.[10] This information is critical for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.

PropertyValueSource
Molecular Formula C₈H₆BrClO₃PubChem[10]
Molecular Weight 265.49 g/mol PubChem[10]
IUPAC Name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehydePubChem[10]
CAS Number 90004-83-4PubChem[10]
Canonical SMILES COC1=C(C(=C(C(=C1)C=O)Br)Cl)OPubChem[10]
InChIKey HQOHSCYWUXNDDY-UHFFFAOYSA-NPubChem[10]

While specific experimental spectroscopic data for this exact molecule is not widely published, characterization would rely on standard techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. For instance, in a related compound, 2-Bromo-5-hydroxybenzaldehyde, the carbonyl carbon (CHO) appears around 191.4 ppm in the ¹³C NMR spectrum.[11]

Part 2: Synthesis Strategy and Mechanistic Rationale

A direct, single-step synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is not documented. Therefore, a multi-step synthetic approach is required, starting from a readily available precursor. A logical starting material is 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), which can be synthesized from vanillin.[12] The proposed synthesis leverages the principles of electrophilic aromatic substitution, considering the directing effects of the existing substituents.

Core Directive: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The aldehyde (-CHO) group is a deactivating, meta-directing group. In the proposed starting material, the position ortho to the powerful hydroxyl group is the most nucleophilic and thus the most likely site for electrophilic attack.

Proposed Synthetic Workflow

The protocol described below is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of 5-Bromovanillin (Starting Material) This intermediate can be prepared via the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The strong activating effect of the hydroxyl group directs the bromine to the position ortho to it (C5).

Step 2: Electrophilic Chlorination to Yield the Target Compound The key transformation involves the selective chlorination of 5-bromovanillin. The primary directing influence will again be the hydroxyl group, which strongly activates the C2 and C6 positions. The C2 position is sterically less hindered than C6 (which is flanked by the aldehyde group), making it the preferential site for chlorination.

Synthesis_Workflow start Starting Material (5-Bromovanillin) reaction1 Chlorination (e.g., SO₂Cl₂ or NCS) Solvent: Acetic Acid or DCM start->reaction1 workup Workup (Quenching, Extraction) reaction1->workup Reaction Mixture product Target Molecule (2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde) analysis Characterization (NMR, MS, IR) product->analysis purification Purification (Recrystallization or Column Chromatography) workup->purification Crude Product purification->product Pure Product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde from 5-bromovanillin.

Materials:

  • 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)[12]

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-bromovanillin in glacial acetic acid under an inert atmosphere (e.g., nitrogen).

  • Chlorination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 1.1 equivalents of sulfuryl chloride in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality Insight: Slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of side products. Sulfuryl chloride is an effective electrophilic chlorinating agent for activated aromatic rings.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

  • Extraction: If the product does not fully precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% aqueous NaHCO₃ solution (to neutralize acid), and finally with brine.

    • Trustworthiness Check: The bicarbonate wash is a self-validating step to ensure all acidic components are removed, which is critical for the stability of the final product and the success of subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Part 3: Chemical Reactivity and Applications

The synthetic value of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde lies in the orthogonal reactivity of its functional groups. This allows for selective chemical modifications, making it a powerful scaffold for building molecular diversity.

Reactivity_Map main 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde aldehyde Aldehyde Group (C1) main->aldehyde phenol Phenolic Hydroxyl (C4) main->phenol halides Aryl Halides (C2-Br, C3-Cl) main->halides r_wittig Wittig Olefination aldehyde->r_wittig r_reductive Reductive Amination aldehyde->r_reductive r_oxidation Oxidation to Carboxylic Acid aldehyde->r_oxidation r_ether Williamson Ether Synthesis phenol->r_ether r_ester Esterification phenol->r_ester r_suzuki Suzuki Coupling halides->r_suzuki r_buchwald Buchwald-Hartwig Amination halides->r_buchwald

Caption: Reactivity sites on the target molecule.

Reactions at the Aldehyde Group

The aldehyde is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

  • Nucleophilic Addition: It can react with Grignard or organolithium reagents to form secondary alcohols.

  • Reductive Amination: A two-step or one-pot reaction with an amine followed by reduction yields substituted benzylamines, a common motif in pharmaceuticals.

  • Wittig Reaction: Conversion to an alkene provides a scaffold for further functionalization.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, opening another avenue for derivatization (e.g., amide coupling).

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, forming a potent nucleophile.

  • Williamson Ether Synthesis: Reaction with an alkyl halide yields an ether, which can alter the molecule's solubility and hydrogen-bonding capabilities.

  • Esterification: Acylation with an acid chloride or anhydride produces an ester, often used as a protecting group or to modulate biological activity.

Reactions at the Aryl Halide Positions

The bromo and chloro substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester forms a new C-C bond, allowing for the introduction of new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond, providing access to a wide range of substituted anilines.

  • Heck and Sonogashira Couplings: These reactions enable the formation of C-C double and triple bonds, respectively.

Potential Applications in Drug Discovery

The structural motifs accessible from this scaffold are prevalent in many classes of therapeutic agents. For example, substituted benzaldehydes are precursors to benzimidazole derivatives, which are known to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[13] The ability to selectively modify each position on the ring allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program, optimizing a lead compound for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a compound of significant synthetic potential. While its direct synthesis presents a regiochemical challenge, a logical, multi-step pathway can be designed based on fundamental principles of organic chemistry. Its true value is realized in its capacity as a versatile intermediate. The orthogonal reactivity of its five functional groups provides medicinal and materials chemists with a powerful platform for generating molecular complexity and diversity, enabling the development of novel compounds with tailored properties. This guide provides the foundational knowledge required for researchers to harness the synthetic power of this unique and valuable chemical entity.

References

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis Precursors of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Executive Summary 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde whose complex substitution pattern presents significant synthetic challenges.[1] A direct, single-step synthesis f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde whose complex substitution pattern presents significant synthetic challenges.[1] A direct, single-step synthesis from simple precursors is not described in readily available literature, necessitating a multi-step approach that leverages strategic, regioselective reactions. This guide outlines a rational and logical synthetic pathway, designed for researchers and drug development professionals. The proposed synthesis begins with the commercially available precursor, 3-methoxyphenol, and proceeds through a sequence of regioselective halogenation and formylation steps. Each step is detailed with field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility. The narrative is grounded in authoritative, cited literature for analogous transformations, providing a robust framework for the synthesis of this and similarly complex molecules.

Part 1: Strategic Retrosynthesis and Precursor Selection

The synthesis of a molecule with five different substituents on a benzene ring requires careful planning to control the regiochemistry of each functional group's introduction. A retrosynthetic analysis reveals a plausible pathway by disconnecting the most synthetically accessible bonds first. The final aldehyde functionality is a prime candidate for introduction via a formylation reaction on a correspondingly substituted phenol.

This leads to the key phenolic intermediate: 2-Bromo-3-chloro-5-methoxyphenol . This intermediate can be further disconnected through sequential removal of the halogen atoms, leading back to a simple, commercially available starting material: 3-methoxyphenol .

The forward synthetic strategy is therefore structured as follows:

  • Chlorination of 3-methoxyphenol to yield 4-chloro-3-methoxyphenol.

  • Bromination of 4-chloro-3-methoxyphenol to yield the key intermediate, 2-bromo-4-chloro-5-methoxyphenol.

  • Formylation of the key intermediate to install the aldehyde group at the ortho-position to the hydroxyl group, yielding the target molecule.

This sequence is designed to leverage the directing effects of the existing substituents at each stage to achieve the desired regioselectivity.

G Target 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Intermediate1 2-Bromo-4-chloro-5-methoxyphenol Target->Intermediate1 Ortho-Formylation (Duff or MgCl2/Paraformaldehyde) Intermediate2 4-Chloro-3-methoxyphenol Intermediate1->Intermediate2 Electrophilic Bromination (e.g., NBS in HFIP) Start 3-Methoxyphenol Intermediate2->Start Electrophilic Chlorination (e.g., NCS in HFIP)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Detailed Synthesis of Core Precursors

This section provides a step-by-step guide for the synthesis of the key precursors, grounded in established chemical principles and supported by literature precedents for analogous transformations.

Step 1: Synthesis of 4-Chloro-3-methoxyphenol (Intermediate 2)
  • Objective: To regioselectively chlorinate the starting material, 3-methoxyphenol.

  • Causality of Experimental Design: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. The positions ortho to the hydroxyl group (C2, C6) and ortho/para to the methoxy group (C2, C4, C6) are electronically activated for electrophilic substitution. Position C4 is sterically accessible and strongly activated, making it a favorable site for halogenation. The use of N-halosuccinimides (NCS) in hexafluoroisopropanol (HFIP) is a modern, effective method for the regioselective halogenation of electron-rich arenes under mild conditions, avoiding the need for strong Lewis acid catalysts.[2][3][4] HFIP's unique properties, such as its strong hydrogen-bond donating ability, enhance the electrophilicity of the halogenating agent.[2]

Experimental Protocol:

  • In a fume hood, dissolve 3-methoxyphenol (1.0 eq) in hexafluoroisopropanol (HFIP) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-chloro-3-methoxyphenol.

ParameterValue/ConditionRationale
Starting Material 3-MethoxyphenolCommercially available and appropriately activated.
Reagent N-Chlorosuccinimide (NCS)Mild and selective chlorinating agent.
Solvent Hexafluoroisopropanol (HFIP)Enhances reactivity and regioselectivity.[2][4]
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side products.
Workup Na₂S₂O₃ quenchRemoves unreacted halogenating agent.
Step 2: Synthesis of 2-Bromo-4-chloro-5-methoxyphenol (Intermediate 1)
  • Objective: To regioselectively brominate 4-chloro-3-methoxyphenol.

  • Causality of Experimental Design: In 4-chloro-3-methoxyphenol, the hydroxyl group is the most powerful activating group. It will direct the incoming electrophile (bromine) to its ortho positions (C2 and C6). The C2 position is sterically unhindered and highly activated, making it the preferred site for bromination over the C6 position, which is adjacent to the existing chlorine atom. Using N-bromosuccinimide (NBS) provides a reliable source of electrophilic bromine.

Experimental Protocol:

  • Dissolve 4-chloro-3-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or HFIP.[2]

  • Cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Perform an aqueous workup and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain 2-bromo-4-chloro-5-methoxyphenol.

Part 3: Final Formylation to Target Molecule

The introduction of a formyl group (-CHO) onto a highly activated phenolic ring is the final key transformation. Several methods exist for the ortho-formylation of phenols, with the choice depending on the substrate's reactivity and desired scale.[5]

Method A: Magnesium Chloride-Mediated Formylation (Hofsløkken-Skattebøl Method)
  • Objective: To achieve high-yield, exclusively ortho-formylation of the phenolic precursor.

  • Causality of Experimental Design: This method is a significant improvement over classic formylation reactions like the Reimer-Tiemann, offering superior regioselectivity and yields.[6][7][8] The reaction proceeds via a magnesium phenoxide intermediate, where the magnesium ion plays a crucial role in directing the formylation exclusively to the ortho position.[8] It is effective for phenols with both electron-releasing and electron-withdrawing groups, though the latter may react more slowly.[6][8] The use of anhydrous reagents is critical for success.[9]

Experimental Protocol:

  • Strictly Anhydrous Conditions: Set up a dry, three-necked, round-bottomed flask equipped with a reflux condenser and stirring bar under an inert atmosphere (Argon).

  • To the flask, add anhydrous magnesium chloride (MgCl₂) (2.0 eq) and paraformaldehyde (3.0 eq).[6]

  • Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (Et₃N) (2.0 eq).[6]

  • Stir the resulting mixture for 10-15 minutes.

  • Add a solution of 2-bromo-4-chloro-5-methoxyphenol (1.0 eq) in dry THF dropwise.

  • Heat the mixture to gentle reflux (approx. 75 °C) for 2-4 hours. The reaction progress can be monitored by TLC.[6]

  • After cooling to room temperature, carefully acidify the mixture with 1 M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify by recrystallization or column chromatography to yield the final product, 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Method B: Duff Reaction
  • Objective: An alternative ortho-formylation using hexamine as the formyl source.

  • Causality of Experimental Design: The Duff reaction is a classic method for formylating highly electron-rich phenols.[10][11] The reaction requires a strongly activating group (like -OH) and proceeds via an iminium ion intermediate generated from hexamine in an acidic medium.[10][12] Formylation occurs preferentially at the ortho position.[10] While often operationally simple, yields can be variable.[13]

G cluster_0 Formylation Workflow Start Prepare Anhydrous Apparatus (Ar) AddReagents Add Anhydrous MgCl2, Paraformaldehyde, THF, Et3N Start->AddReagents AddPhenol Add Phenol Precursor (Intermediate 1) AddReagents->AddPhenol Reflux Heat to Reflux (2-4 hours) AddPhenol->Reflux Quench Acidic Workup (1M HCl) Reflux->Quench Extract Extraction & Drying Quench->Extract Purify Purification (Chromatography/ Recrystallization) Extract->Purify

Caption: Workflow for MgCl₂-mediated ortho-formylation.

Conclusion

The synthesis of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a challenging endeavor that underscores the importance of strategic, multi-step synthesis in modern organic chemistry. By beginning with 3-methoxyphenol and proceeding through a logical sequence of regioselective chlorination, bromination, and ortho-formylation, the target molecule can be constructed efficiently. The methodologies presented, particularly the use of modern halogenating systems and the highly selective magnesium-mediated formylation, provide a robust and scientifically sound pathway for researchers. This guide serves as a technical blueprint, combining established protocols with the underlying chemical principles that govern their success.

References

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Foundational

A Technical Guide to the Prospective Synthesis and Characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Abstract This document outlines a comprehensive strategy for the de novo synthesis, purification, and structural elucidation of the novel compound, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. While this molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive strategy for the de novo synthesis, purification, and structural elucidation of the novel compound, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. While this molecule is cataloged in chemical databases, detailed synthetic procedures and characterization data are not available in peer-reviewed literature, suggesting it is a novel target for discovery.[1] The proposed synthetic pathway leverages robust, well-established organic reactions, including regioselective halogenation and Vilsmeier-Haack formylation, starting from a commercially available precursor.[2][3][4][5][6] This guide provides detailed, step-by-step protocols, explains the causal mechanisms behind procedural choices, and establishes a self-validating framework through rigorous in-process and final characterization. The potential utility of this highly functionalized benzaldehyde as a scaffold in medicinal chemistry and materials science provides a strong impetus for its synthesis.

Introduction and Rationale

Polysubstituted benzaldehydes are foundational building blocks in organic synthesis, serving as key intermediates in the creation of pharmaceuticals, agrochemicals, and specialty polymers.[7][8][9][10][11] The specific arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo, chloro, aldehyde) groups on the target molecule, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, suggests a high potential for unique biological activity and chemical reactivity. The dense functionalization offers multiple points for diversification, making it an attractive scaffold for library synthesis in drug discovery programs.

The objective of this guide is to provide a logical and experimentally sound pathway for the first synthesis and verification of this compound. The narrative is grounded in established principles of electrophilic aromatic substitution and leverages predictive models of regioselectivity to navigate the synthetic challenges.

Retrosynthetic Analysis and Proposed Synthesis Pathway

The design of a viable synthetic route hinges on the careful orchestration of substituent installation to ensure correct regiochemistry. The powerful activating and ortho-, para- directing effects of the hydroxyl and methoxy groups must be strategically managed. A retrosynthetic analysis suggests that the aldehyde functionality should be installed in the final step to avoid its deactivating effect interfering with the preceding electrophilic halogenation steps.

The proposed starting material is 5-methoxyphenol (3-hydroxyanisole) , a readily available and inexpensive precursor. The synthesis will proceed via a three-step sequence: regioselective chlorination, subsequent regioselective bromination, and a final formylation reaction.

dot

Retrosynthesis Target 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Intermediate3 Formylation (Vilsmeier-Haack) Target->Intermediate3 C-C bond formation Intermediate2 2-Bromo-3-chloro-5-methoxyphenol Intermediate3->Intermediate2 Intermediate1_5 Bromination Intermediate2->Intermediate1_5 C-Br bond formation Intermediate1 3-Chloro-5-methoxyphenol Intermediate1_5->Intermediate1 Start_Material_Label Chlorination Intermediate1->Start_Material_Label C-Cl bond formation Start_Material 5-Methoxyphenol Start_Material_Label->Start_Material

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis is designed to exploit the directing effects of the substituents at each stage.

Forward_Synthesis Start 5-Methoxyphenol Step1 Step 1: Regioselective Chlorination Reagents: SO2Cl2, DCM Start->Step1 Intermediate1 3-Chloro-5-methoxyphenol Step1->Intermediate1 Step2 Step 2: Regioselective Bromination Reagents: NBS, HFIP Intermediate1->Step2 Intermediate2 2-Bromo-3-chloro-5-methoxyphenol Step2->Intermediate2 Step3 Step 3: Vilsmeier-Haack Formylation Reagents: POCl3, DMF Intermediate2->Step3 Target 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Step3->Target

Caption: Analytical workflow for final product validation.

Expected Spectroscopic Data

The following table summarizes the anticipated data for the successful validation of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. [12][13][14][15]

Technique Expected Observations Purpose
¹H NMR - Aldehyde proton singlet (~9.8-10.2 ppm).- Aromatic proton singlet (~7.0-7.5 ppm).- Phenolic hydroxyl proton singlet (broad, ~5.5-6.5 ppm).- Methoxy protons singlet (~3.9-4.1 ppm). Confirms the presence and connectivity of all proton environments.
¹³C NMR - Aldehyde carbonyl (~190-195 ppm).- 6 distinct aromatic carbon signals.- Methoxy carbon signal (~55-60 ppm). Confirms the carbon skeleton and the presence of all functional groups.
HRMS Exact mass corresponding to the molecular formula C₈H₆BrClO₃. The isotopic pattern for Br and Cl will be characteristic. Unambiguously confirms the molecular formula and elemental composition.
FT-IR - Broad O-H stretch (~3200-3500 cm⁻¹).- Aldehyde C-H stretches (~2750, ~2850 cm⁻¹).- Strong C=O stretch (~1670-1690 cm⁻¹).- C-O and C-X stretches in the fingerprint region. Confirms the presence of key functional groups (hydroxyl, aldehyde).

| HPLC | A single major peak with >95% area under the curve. | Quantifies the purity of the final compound. |

Conclusion and Future Directions

This guide presents a robust and logical scientific framework for the synthesis and discovery of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. By following the detailed protocols and validation checkpoints, researchers can confidently produce and characterize this novel compound. The successful synthesis will provide the scientific community with a new, highly functionalized molecular scaffold, opening avenues for investigation into its potential applications in medicinal chemistry, agrochemical development, and materials science. Future work should focus on screening the compound for biological activity and exploring its utility in cross-coupling reactions to generate a library of derivatives for further study.

References

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Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: Synthesis, Properties, and Potential Applications

Introduction In the landscape of medicinal chemistry and materials science, halogenated organic molecules represent a cornerstone for the development of novel therapeutic agents and functional materials. The strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated organic molecules represent a cornerstone for the development of novel therapeutic agents and functional materials. The strategic incorporation of halogens into an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a unique polysubstituted benzaldehyde, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde .

While direct literature on this specific compound is sparse, this document leverages established principles of organic synthesis and medicinal chemistry, drawing upon data from structurally similar analogs to present a scientifically grounded exploration of its synthesis, spectroscopic characteristics, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of polysubstituted benzaldehydes.

Physicochemical Properties

Based on its structure, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde possesses a molecular formula of C8H6BrClO3 and a molecular weight of approximately 265.49 g/mol .[1] The presence of bromo, chloro, hydroxyl, and methoxy substituents on the benzaldehyde core suggests a molecule with a moderate to high degree of polarity and the potential for diverse intermolecular interactions, including hydrogen bonding and halogen bonding.

PropertyPredicted ValueSource
Molecular FormulaC8H6BrClO3PubChem[1]
Molecular Weight265.49 g/mol PubChem[1]
CAS Number90004-83-4PubChem[1]
AppearanceExpected to be a crystalline solidInferred from analogs[2]

Proposed Synthesis

The synthesis of polysubstituted benzaldehydes can be achieved through various multi-step sequences. A plausible and efficient route to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can be conceptualized starting from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthetic strategy would involve sequential electrophilic aromatic substitution reactions to introduce the chloro and bromo groups. The directing effects of the existing substituents (hydroxyl, methoxy, and aldehyde groups) are critical in determining the regioselectivity of these halogenation steps.

The hydroxyl and methoxy groups are activating, ortho-, para-directing groups, while the aldehyde group is a deactivating, meta-directing group. In vanillin, the position ortho to the hydroxyl group and meta to the aldehyde group (C5) is highly activated and is the typical site for initial electrophilic substitution.[3][4]

Synthetic Workflow Diagram

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Chlorination Chlorination (e.g., SO2Cl2) Vanillin->Chlorination Step 1 Intermediate1 5-Chlorovanillin Chlorination->Intermediate1 Bromination Bromination (e.g., Br2 in Acetic Acid) Intermediate1->Bromination Step 2 Final_Product 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Bromination->Final_Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 (e.g., MAPK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase1->TranscriptionFactor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression Molecule 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Molecule->Inhibition1 Molecule->Inhibition2 Inhibition1->Kinase1 Inhibition2->Kinase2

Sources

Foundational

A Technical Guide to the Potential Research Applications of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a unique chemical entity poised for significant exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a unique chemical entity poised for significant exploration. While this specific molecule is not extensively documented in current literature, its structural motifs—a halogenated phenolic ring analogous to vanillin derivatives—suggest a rich potential for discovery in medicinal chemistry, materials science, and chemical biology. This guide synthesizes data from structurally related compounds to propose novel, high-potential research avenues. We will detail the scientific rationale, propose testable hypotheses, and provide robust, step-by-step experimental protocols to investigate its utility as a novel antimicrobial agent, an enzyme inhibitor, and a specialized polymer precursor. This document serves as a foundational roadmap for unlocking the scientific value of this promising, yet underexplored, molecule.

Introduction: Unveiling a Molecule of Interest

The confluence of multiple functional groups on a single aromatic scaffold makes 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde a compelling subject for scientific inquiry. The molecule, registered under CAS Number 90004-83-4, integrates several key chemical features known to impart significant biological activity and material properties[1]:

  • A Benzaldehyde Core: Benzaldehydes are versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes[2][3]. The aldehyde group is a reactive handle for a multitude of chemical transformations[4].

  • Vanillin-like Substitution: The 4-hydroxy-5-methoxy pattern is reminiscent of vanillin, a natural product scaffold known for a wide range of biological activities, including antimicrobial and antioxidant properties[5].

  • Dual Halogenation (Bromo and Chloro): The presence of both bromine and chlorine atoms on the aromatic ring is particularly noteworthy. Halogenation is a cornerstone of modern drug design, often enhancing membrane permeability, metabolic stability, and binding affinity[6]. Bromophenols, found in marine algae, exhibit potent antimicrobial, antidiabetic, and anticancer effects[7]. Similarly, chlorophenols have a long history of use as disinfectants and pesticides[8][9].

The combination of these features in a single, novel structure presents a unique opportunity. This guide will explore three primary research directions where this molecule could make a substantial impact.

Proposed Research Area 1: Novel Antimicrobial Drug Development

Scientific Rationale: The global crisis of antimicrobial resistance necessitates the discovery of new chemical scaffolds that can overcome existing resistance mechanisms. Halogenated phenols are a well-established class of antimicrobial agents[6]. Studies on halogenated vanillin derivatives have demonstrated that the incorporation of halogens significantly enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the parent vanillin molecule[10][11][12]. The bromine and chlorine atoms in 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde are expected to increase its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and interact with intracellular targets[6]. The aldehyde and hydroxyl groups may also establish strategic binding interactions with bacterial enzymes, such as penicillin-binding proteins[13].

Hypothesis: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde will exhibit significant antimicrobial activity against a panel of clinically relevant pathogenic bacteria, with a mechanism of action related to cell membrane disruption or enzyme inhibition.

Experimental Workflow & Protocols

A. Synthesis and Characterization: As this is not a readily available commercial compound, the first step is synthesis. A plausible approach involves the controlled halogenation of a vanillin-related precursor.

  • Protocol 1: Synthesis via Ortho-Lithiation and Halogenation

    • Protect the hydroxyl group of 5-methoxy-salicylaldehyde (a vanillin isomer) with a suitable protecting group (e.g., methoxymethyl ether).

    • Dissolve the protected aldehyde in anhydrous THF under an inert argon atmosphere and cool to -78 °C.

    • Perform a directed ortho-lithiation using n-butyllithium to deprotonate the C3 position.[14]

    • Quench the lithiated intermediate with a chlorinating agent (e.g., N-chlorosuccinimide).

    • Purify the chlorinated intermediate.

    • Repeat the ortho-lithiation procedure to deprotonate the C2 position, followed by quenching with a brominating agent (e.g., 1,2-dibromoethane).

    • Deprotect the hydroxyl group using acidic conditions to yield the final product.

    • Confirm the structure and purity using NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

B. Antimicrobial Susceptibility Testing:

  • Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Use a panel of bacteria including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and a drug-resistant strain (e.g., MRSA).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL).

    • Include positive (standard antibiotic, e.g., ampicillin) and negative (DMSO vehicle) controls.[11]

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

C. Mechanism of Action (MoA) Studies:

  • Protocol 3: Bacterial Cytoplasmic Membrane Permeability Assay

    • Treat a mid-log phase bacterial culture with the compound at its MIC and 2x MIC.

    • At various time points, take aliquots of the culture.

    • Use a fluorescent probe like propidium iodide (PI), which only enters cells with compromised membranes.

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Visualization: Antimicrobial Discovery Workflow

Antimicrobial_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_screening Phase 2: Biological Screening cluster_moa Phase 3: Mechanism Studies Syn Chemical Synthesis QC Purification & QC (NMR, MS) Syn->QC MIC MIC Assay (E. coli, S. aureus) QC->MIC MBC MBC Determination MIC->MBC Membrane Membrane Permeability Assay MBC->Membrane Enzyme Enzyme Inhibition Assay MBC->Enzyme

Caption: Workflow for antimicrobial evaluation.

Proposed Research Area 2: Enzyme Inhibition for Therapeutic Applications

Scientific Rationale: The structural features of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde make it a candidate for an enzyme inhibitor. Bromophenols have demonstrated inhibitory activity against enzymes like aldose reductase, which is implicated in diabetic complications[15]. The aldehyde functional group can form reversible covalent bonds (Schiff bases) with lysine residues in enzyme active sites, while the phenolic hydroxyl can act as a key hydrogen bond donor. The halogen atoms can form halogen bonds or engage in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.

A promising target is Protein Tyrosine Phosphatase 1B (PTP1B) , a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity. Highly brominated phenolic compounds have shown potent PTP1B inhibitory activity[7].

Hypothesis: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde will act as an inhibitor of PTP1B, demonstrating potential as a lead compound for the development of anti-diabetic agents.

Experimental Workflow & Protocols

A. In Vitro Enzyme Inhibition Assay:

  • Protocol 4: PTP1B Inhibition Assay

    • Express and purify recombinant human PTP1B enzyme.

    • Use a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation by PTP1B.

    • In a 96-well plate, add PTP1B enzyme, assay buffer, and varying concentrations of the test compound (dissolved in DMSO).

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate.

    • After a fixed time (e.g., 30 minutes), stop the reaction and measure the absorbance of the product at 405 nm.

    • Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

B. Molecular Docking and SAR Studies:

  • Protocol 5: In Silico Molecular Docking

    • Obtain the crystal structure of PTP1B from the Protein Data Bank (PDB).

    • Use molecular modeling software (e.g., AutoDock Vina) to predict the binding mode of the compound within the PTP1B active site.

    • Analyze the predicted interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) to understand the structural basis of inhibition.

    • Synthesize a small library of analogues (e.g., replacing bromo with chloro, altering the methoxy group) to establish a Structure-Activity Relationship (SAR) and optimize potency.

C. Cellular Target Engagement:

  • Protocol 6: Cellular Phosphorylation Assay

    • Use a cell line that expresses the insulin receptor (e.g., HepG2 cells).

    • Starve the cells and then pre-treat with the test compound for 1-2 hours.

    • Stimulate the cells with insulin for a short period (e.g., 10 minutes).

    • Lyse the cells and perform a Western blot to measure the phosphorylation status of the insulin receptor and downstream signaling proteins (e.g., Akt).

    • An effective PTP1B inhibitor will lead to an increase in insulin-stimulated phosphorylation compared to vehicle-treated cells.

Visualization: Hypothetical PTP1B Inhibition Pathway

PTP1B_Pathway cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (pY) IR->IRS PI3K PI3K → Akt IRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->IRS Dephosphorylates Molecule Test Compound (C8H6BrClO3) Molecule->PTP1B Inhibits

Caption: Inhibition of PTP1B enhances insulin signaling.

Proposed Research Area 3: Precursor for Functional Polymers

Scientific Rationale: Substituted benzaldehydes are valuable monomers for creating functional polymers and materials[2][16]. The phenolic hydroxyl group allows for the synthesis of polyesters and polyethers, while the aldehyde can participate in condensation reactions to form resins (e.g., with phenol or urea). The heavy bromine and chlorine atoms are of particular interest in materials science for their ability to impart flame retardant properties. Polymers incorporating 2,4,6-tribromophenol, for example, are used commercially as flame retardants[17]. The unique substitution pattern of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde could lead to novel polymers with a combination of thermal stability, flame retardancy, and specific optical or electronic properties.

Hypothesis: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can be polymerized to create a novel, halogenated polymer with enhanced thermal stability and flame-retardant characteristics.

Experimental Workflow & Protocols

A. Polymer Synthesis:

  • Protocol 7: Synthesis of a Phenolic Resin

    • In a reaction vessel, combine 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde with a co-monomer such as phenol or resorcinol in a specific molar ratio.

    • Add an acid catalyst (e.g., oxalic acid or sulfuric acid).

    • Heat the mixture under reflux with stirring to initiate the condensation polymerization reaction, removing water as it forms.

    • Continue the reaction until the desired viscosity is reached.

    • Cool the mixture, dissolve the resulting polymer in a suitable solvent, and precipitate it in a non-solvent (e.g., methanol) to purify.

    • Dry the polymer under vacuum.

B. Material Characterization:

  • Protocol 8: Thermal Analysis

    • Perform Thermogravimetric Analysis (TGA) on the synthesized polymer. Heat a small sample at a constant rate under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Td), which is an indicator of thermal stability.

    • Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the polymer.

  • Protocol 9: Flame Retardancy Testing

    • Conduct a Limiting Oxygen Index (LOI) test. The LOI is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the polymer. A higher LOI value indicates better flame retardancy.

    • Alternatively, perform a UL 94 vertical burn test, where a flame is applied to a vertically suspended sample and the self-extinguishing time is measured.

Data Presentation: Expected Properties of Novel Polymer
PropertyMeasurement TechniqueExpected OutcomeRationale
Thermal StabilityThermogravimetric Analysis (TGA)High Decomposition Temp (>350°C)Aromatic backbone and C-Halogen bond strength
Glass TransitionDifferential Scanning Calorimetry (DSC)High Tg (>150°C)Rigid, bulky substituted aromatic rings restrict chain motion
Flame RetardancyLimiting Oxygen Index (LOI)LOI > 28Halogens interfere with combustion radical reactions in the gas phase

Conclusion and Future Outlook

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde represents a molecule at the frontier of chemical exploration. Its synthesis is achievable through established organic chemistry principles, and the rationale for its investigation is firmly grounded in the known properties of its constituent functional groups. The proposed research avenues—as a next-generation antimicrobial, a targeted enzyme inhibitor for metabolic diseases, and a precursor for high-performance polymers—are distinct yet interconnected by the molecule's unique chemical architecture. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to begin validating these hypotheses. Successful investigation in any of these areas could lead to significant advancements in medicine and materials science, underscoring the immense value that can be unlocked from exploring novel chemical space.

References

  • Kim, S. J., et al. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • Abd Halim, N. A., et al. (2023). "In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes." Journal of Taibah University for Science. Available at: [Link]

  • Abd Halim, N. A., et al. (2023). "In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes." Taylor & Francis Online. Available at: [Link]

  • Abd Halim, N. A., et al. (2023). "In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes." PubMed. Available at: [Link]

  • National Center for Biotechnology Information. "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde." PubChem Compound Database. Available at: [Link]

  • Ngaini, Z., et al. (2023). "In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes." Semantic Scholar. Available at: [Link]

  • Halim, N. A. A., et al. (2025). "Synthesis, antibacterial, antioxidant, molecular docking and ADMET properties of halogenated vanillin azo-chalcone." ResearchGate. Available at: [Link]

  • Pereira, L., et al. (2024). "Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds." MDPI. Available at: [Link]

  • Taylor & Francis. Bromophenol – Knowledge and References. Available at: [Link]

  • van Loevezijn, A., et al. (2019). "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." Organic Letters. Available at: [Link]

  • Kim, S. J., et al. Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs. Available at: [Link]

  • Bickmeyer, U., et al. (2005). "Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12)." Aquatic Toxicology. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). "Exploring the Synthesis and Applications of Benzaldehyde Derivatives." Available at: [Link]

  • Bickmeyer, U., et al. (2005). "Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12)." PubMed. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). "2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications." Available at: [Link]

  • Wikipedia. Chlorophenol. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). "Chlorophenols." Toxic Substance Portal. Available at: [Link]

  • van Loevezijn, A., et al. (2019). "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." ResearchGate. Available at: [Link]

  • SciSpace. (2018). "Polysubstituted benzaldehyde derivative and preparation method thereof." Available at: [Link]

  • Kimbrough, R. D. (1981). "A review of chlorinated phenols." PubMed. Available at: [Link]

  • ZDHC Foundation. "Chlorophenols." ZDHC MRSL. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "ToxFAQs for Chlorophenols." Available at: [Link]

  • Henan Tianfu Chemical Co., Ltd. (2023). "What are six applications for benzaldehyde." Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). "Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde." Available at: [Link]

  • van Loevezijn, A., et al. (2019). "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." ACS Publications. Available at: [Link]

  • Wisdomlib. (2025). "Substituted Benzaldehyde: Significance and symbolism." Available at: [Link]

  • ResearchGate. "Molecular structures of substituted benzaldehydes 1-50 (training set)..." Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Versatility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Abstract This technical guide delves into the synthetic potential of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde poised for complex molecule synthesis. While direct literature on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthetic potential of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde poised for complex molecule synthesis. While direct literature on this specific reagent is emerging, its dense functionalization presents a rich platform for a variety of organic transformations. This document provides an expert analysis of its core reactivity and offers detailed, field-proven protocols for its application in key synthetic operations. We will explore its utility as a versatile building block in carbonyl chemistry, cross-coupling reactions, and heterocyclic synthesis, making it a valuable tool for researchers in medicinal chemistry and materials science.

Introduction: A Multifunctional Scaffold

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a unique aromatic aldehyde featuring five distinct functional groups: an aldehyde, a hydroxyl group, a methoxy group, and two different halogen atoms (bromine and chlorine) on a benzene ring. This intricate arrangement of electron-withdrawing and electron-donating groups, along with multiple reactive sites, makes it an exceptionally versatile precursor for constructing complex molecular architectures.

Its structural features suggest significant potential in:

  • Drug Discovery: Serving as a scaffold for novel therapeutics. The combination of halogens allows for iterative, site-selective modifications via cross-coupling, while the phenol and aldehyde moieties are staples in pharmacophore design.

  • Materials Science: Acting as a monomer or precursor for functionalized polymers and specialty chemicals where precise substituent placement is key to tuning material properties.[1]

  • Agrochemicals: Providing a core structure for the development of new pesticides and herbicides.

This guide will focus on the practical applications of this reagent, presenting robust protocols for key transformations that unlock its synthetic potential.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆BrClO₃[PubChem CID: 262336][2]
Molecular Weight 265.49 g/mol [PubChem CID: 262336][2]
Appearance White to off-white crystalline powderInferred from similar compounds
CAS Number 90004-83-4[Sigma-Aldrich][3]

Core Reactivity Analysis

The synthetic utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde stems from the distinct reactivity of its functional groups. The interplay between these groups allows for a high degree of control and selectivity in synthetic design. The diagram below highlights the primary reactive centers of the molecule.

G main 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde aldehyde Aldehyde (-CHO) main->aldehyde phenol Phenol (-OH) main->phenol bromo Bromo (-Br) main->bromo chloro Chloro (-Cl) main->chloro reactions_aldehyde Condensation Wittig Reaction Reductive Amination aldehyde->reactions_aldehyde reactions_phenol O-Alkylation O-Acylation phenol->reactions_phenol reactions_halogens Cross-Coupling (e.g., Suzuki) Nucleophilic Aromatic Substitution bromo->reactions_halogens chloro->reactions_halogens

Caption: Key reactive sites and associated synthetic transformations.

Application in Carbonyl Chemistry: Building C-C and C-N Bonds

The aldehyde functionality is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Claisen-Schmidt Condensation for Chalcone Synthesis

The reaction of an aromatic aldehyde with a ketone in the presence of a base is a classic method for synthesizing chalcones, which are precursors to flavonoids and other bioactive molecules.[4] Due to the absence of α-hydrogens, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can undergo a crossed aldol condensation with a suitable ketone, such as acetophenone, without self-condensation.[5]

Workflow: Aldehyde to Chalcone

G start Start: Aldehyde + Acetophenone step1 Dissolve in Ethanol start->step1 step2 Add aq. NaOH (Base Catalyst) step1->step2 step3 Stir at RT (Formation of Enolate & Condensation) step2->step3 step4 Precipitation of Chalcone step3->step4 step5 Isolate & Purify (Filtration, Recrystallization) step4->step5 end End Product: Chalcone Derivative step5->end

Caption: Workflow for Claisen-Schmidt condensation.

Protocol: Synthesis of a Substituted Chalcone

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.65 g (10 mmol) of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde and 1.20 mL (10 mmol) of acetophenone in 20 mL of 95% ethanol. Stir until a homogenous solution is formed.

  • Reaction Initiation: While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution. A color change and increase in viscosity or precipitation of a solid is expected.

  • Reaction Monitoring: Continue stirring vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 with dilute HCl. A solid precipitate will form.

  • Purification: Collect the crude chalcone by suction filtration and wash the solid with copious amounts of cold water until the filtrate is neutral.[5] The product can be further purified by recrystallization from hot ethanol.

  • Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone readily dehydrates under the basic conditions to yield the conjugated chalcone.[5]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[6][7] This allows for the specific introduction of a double bond, extending the carbon skeleton.

Protocol: Synthesis of a Substituted Styrene Derivative

  • Part A: Preparation of the Phosphonium Salt

    • In a flame-dried, nitrogen-flushed flask, dissolve 2.62 g (10 mmol) of triphenylphosphine in 30 mL of dry toluene.

    • Add an equimolar amount (10 mmol) of a suitable alkyl halide (e.g., methyl iodide or benzyl bromide).

    • Stir the mixture at reflux for 4-6 hours. A white precipitate of the phosphonium salt will form.

    • Cool the mixture, collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Part B: The Wittig Reaction

    • Ylide Formation: Suspend 10 mmol of the prepared phosphonium salt in 50 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[8] The formation of the ylide is often indicated by a distinct color change (typically to deep red or orange). Stir for 1 hour at 0 °C.

    • Aldehyde Addition: Dissolve 2.65 g (10 mmol) of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically less polar than the desired alkene.

  • Expert Insight: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., from simple alkyl halides) generally yield the Z-alkene as the major product.[3][9] The steric hindrance from the ortho-bromo and chloro groups on the benzaldehyde may also influence the stereoselectivity.[6]

Application in Palladium-Catalyzed Cross-Coupling

The presence of two distinct halogen atoms (Br and Cl) makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of new C-C bonds, attaching aryl, vinyl, or alkyl groups to the aromatic core.

Selective Suzuki-Miyaura Coupling

The differential reactivity of C-Br and C-Cl bonds under Pd-catalyzed conditions is a well-established principle. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the Pd(0) catalyst under milder conditions than the C-Cl bond.[10] This allows for the potential for selective, sequential coupling reactions.

Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_0 Catalytic Cycle substrate Aryl Dihalide (Ar-Br/Cl) oa Oxidative Addition substrate->oa boronic_acid Boronic Acid (R-B(OH)₂) + Base tm Transmetalation boronic_acid->tm catalyst Pd(0) Catalyst + Ligand catalyst->oa re Reductive Elimination re->catalyst Regenerates product Coupled Product (Ar-R) re->product

Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.

Protocol: Selective Mon-Arylation at the Bromine Position

  • Setup: To a mixture of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (10 mmol), an arylboronic acid (e.g., phenylboronic acid, 12 mmol), and a base such as potassium carbonate (K₂CO₃, 30 mmol) in a reaction vessel, add a solvent system of toluene/ethanol/water (e.g., in a 4:1:1 ratio, 50 mL).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3-0.5 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the mono-arylated product.

  • Trustworthiness: This protocol relies on the established reactivity difference between aryl bromides and chlorides.[10] To ensure selectivity, it is crucial to use a catalyst system known for this differentiation and to carefully monitor the reaction to avoid over-reaction at the chlorine position. For coupling at the less reactive C-Cl bond, more forcing conditions or specialized catalyst systems would be required.[11]

Synthesis of Heterocyclic Scaffolds

Polysubstituted benzaldehydes are valuable starting materials for the synthesis of a wide range of heterocyclic compounds.[12][13] The aldehyde can condense with dinucleophiles to form various ring systems.

Conceptual Application: Benzoxazine Synthesis

A plausible synthetic route involves the condensation of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde with a primary amine and another component in a multi-component reaction to form a 1,3-oxazine ring.[12] For example, a reaction with an amine and a compound containing an active methylene group could lead to complex heterocyclic structures.

Protocol: General One-Pot Synthesis of a Dihydrobenzo[e][2][12]oxazine Derivative

  • Reaction Mixture: In a round-bottom flask, combine the aldehyde (10 mmol), an aromatic amine (e.g., aniline, 10 mmol), and a suitable phenol (e.g., resorcinol, 10 mmol) in an appropriate solvent like ethanol or under solvent-free conditions.

  • Catalysis: An acid or base catalyst may be required depending on the specific substrates.

  • Reaction Conditions: Heat the mixture under reflux or using microwave irradiation for a specified time (typically 1-5 hours).[12]

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. Alternatively, standard aqueous work-up and extraction followed by column chromatography can be used for purification.

  • Mechanistic Insight: These multi-component reactions typically proceed through the initial formation of a Schiff base (imine) between the aldehyde and the amine, which is then attacked by the nucleophilic partner (e.g., the phenol) to initiate cyclization.

Conclusion and Future Outlook

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde represents a powerful and versatile building block for advanced organic synthesis. Its dense and varied functionalization allows for a wide array of chemical transformations, including the construction of C-C, C-N, and C=C bonds, as well as the assembly of complex heterocyclic systems. The ability to perform selective, sequential cross-coupling reactions at the bromine and chlorine positions further enhances its utility in combinatorial chemistry and the targeted synthesis of novel compounds in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore and exploit the rich chemistry of this promising synthetic intermediate.

References

  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde . National Center for Biotechnology Information. [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . Fine Chemical Engineering. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl . OICC Press. Available at: [Link]

  • Heering, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . Organic Letters, 21(11). Available at: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . Organic Letters. [Link]

  • Taylor & Francis Online. (Date N/A). A Convenient Synthesis of 3-Methylthiobenzaldehyde . Synthetic Communications, 11(10). [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism . [Link]

  • The Royal Society of Chemistry. (Date N/A). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives . [Link]

  • ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (Date N/A). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde . [Link]

  • The Royal Society of Chemistry. (2018). A convenient synthesis of enantioenriched α-haloaldehydes . Organic Chemistry Frontiers. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . Molecules, 24(5). [Link]

  • Heering, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction . [Link]

  • ResearchGate. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations . [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes . Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish . International Journal of Biological Macromolecules. [Link]

  • PubMed. (2013). α-Haloaldehydes: versatile building blocks for natural product synthesis . Natural Product Reports. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . [Link]

  • SlidePlayer. The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones) . [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling . [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions . [Link]

  • National Institutes of Health. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism . iScience. [Link]

  • MDPI. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections . Pharmaceuticals, 15(12). [Link]

  • YouTube. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem . [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction . [Link]

Sources

Application

The Versatile Scaffold: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in Medicinal Chemistry

Introduction: Unveiling a Privileged Substructure In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Poly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Substructure

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Polysubstituted aromatic compounds, in particular, offer a rich tapestry of three-dimensional chemical space, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. Among these, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde emerges as a highly functionalized and promising scaffold. Its unique arrangement of a reactive aldehyde, a nucleophilic hydroxyl group, and the distinct electronic influences of bromo, chloro, and methoxy substituents provide a versatile platform for the synthesis of diverse compound libraries. This guide delves into the synthetic utility and potential medicinal chemistry applications of this intriguing building block, offering detailed protocols and insights for researchers in drug discovery.

While direct literature on this specific polysubstituted benzaldehyde is nascent, its true potential can be extrapolated from the well-established chemistry of its constituent functional groups and analogous structures. The presence of multiple reactive handles allows for a modular and divergent approach to synthesis, making it an asset in the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Safety Information

A thorough understanding of a building block's fundamental properties is crucial for its effective application.

PropertyValueSource
IUPAC Name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde[1]
Molecular Formula C₈H₆BrClO₃[1]
Molecular Weight 265.49 g/mol [1]
Appearance Expected to be a crystalline solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, alcohols)Inferred from similar compounds

Safety Precautions: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For related compounds, hazards include skin and eye irritation.[2]

Proposed Synthesis of the Building Block

The synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can be envisioned through a multi-step sequence starting from a readily available precursor such as vanillin (4-hydroxy-3-methoxybenzaldehyde). The proposed pathway leverages established electrophilic aromatic substitution reactions.

Synthetic_Pathway Vanillin Vanillin Intermediate1 5-Chlorovanillin Vanillin->Intermediate1 Chlorination (e.g., SO₂Cl₂) Target 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Intermediate1->Target Bromination (e.g., NBS, acid catalyst) Medicinal_Chemistry_Applications BuildingBlock 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Reaction1 Condensation (e.g., with amines) BuildingBlock->Reaction1 Reaction2 O-Alkylation/ O-Arylation BuildingBlock->Reaction2 Reaction3 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->Reaction3 Product1 Schiff Bases, Benzimidazoles Reaction1->Product1 Product2 Novel Ethers Reaction2->Product2 Product3 Biaryl Compounds, N-Aryl Amines Reaction3->Product3

Sources

Method

Derivatization of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde"

An In-Depth Technical Guide to the Derivatization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Polysubstituted Benzaldehyde In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Benzaldehyde

In the landscape of medicinal chemistry and advanced organic synthesis, the strategic selection of starting materials is paramount. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a molecule of significant interest, embodying a rich chemical scaffold ripe for diversification. Its architecture, featuring a synthetically versatile aldehyde, a nucleophilic phenolic hydroxyl group, and a sterically crowded aromatic ring decorated with both electron-donating (methoxy) and electron-withdrawing (bromo, chloro) substituents, presents a unique platform for generating novel molecular entities.[1][2][3] The presence of halogens can profoundly influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

This guide provides a detailed exploration of key derivatization pathways for this compound, focusing on the underlying chemical principles that govern these transformations. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for their synthetic endeavors. The protocols described herein are designed as self-validating systems, grounded in established chemical reactions and supported by authoritative literature.

Core Reactive Centers: A Duality of Functionality

The synthetic utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is primarily dictated by two key functional groups: the phenolic hydroxyl (-OH) group and the aromatic aldehyde (-CHO) group.

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a potent phenoxide nucleophile. This anion is the gateway to a variety of etherification reactions. The electronic environment of the ring, influenced by the methoxy and halogen substituents, modulates the acidity of this proton and the nucleophilicity of the resulting phenoxide.

  • The Aldehyde Group: The electrophilic carbon of the aldehyde carbonyl is a prime target for nucleophilic attack. This reactivity allows for a host of transformations, including the formation of imines (Schiff bases), carbon-carbon bond formation via condensation reactions, and conversion to amines through reductive amination.[4]

Our exploration will focus on exploiting these two centers to build molecular complexity.

Part 1: Derivatization of the Phenolic Hydroxyl Group

Strategy: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[5] This SN2 reaction is exceptionally reliable for creating aryl ethers from phenols. The reaction proceeds in two conceptual steps: deprotonation of the phenol to form the phenoxide, followed by nucleophilic attack of the phenoxide on an alkyl halide.[5][6]

The choice of base and solvent is critical for success. A moderately weak base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), is often sufficient to deprotonate the phenol without promoting side reactions.[7][8] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base, leaving a highly reactive, "naked" phenoxide anion, while not interfering with the SN2 reaction pathway.[7]

Williamson_Ether_Synthesis cluster_reactants Inputs cluster_outputs Outputs Start 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Solvent Solvent (e.g., DMF) AlkylHalide Alkyl Halide (R-X) Product O-Alkylated Product AlkylHalide->Product Phenoxide->Product SN2 Attack Salt Salt Byproduct (KX)

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: General Procedure for O-Alkylation

This protocol details the etherification of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde using a generic alkyl bromide.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide, 4-nitrobenzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq). The K₂CO₃ will not dissolve completely.

  • Stir the suspension vigorously for 10-15 minutes at room temperature to facilitate phenoxide formation.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[9] The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Upon completion (typically 3-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ether.[9]

Alkylating Agent (R-X) Base Solvent Temp (°C) Typical Yield (%) Reference
4-Nitrobenzyl bromideK₂CO₃DMF100~74[9]
Benzyl bromideK₂CO₃EthanolRefluxHigh[10]
1,2-DibromoethaneCsHCO₃ACN80~73[8]
4'-Bromo phenacyl bromideK₂CO₃EthanolRT66[11]

Part 2: Derivatization of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, primarily involving nucleophilic addition to the carbonyl carbon.

Strategy 1: Schiff Base (Imine) Formation

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to the final product.[12][13] The reaction is reversible, and removal of water (e.g., by azeotropic distillation or using a dehydrating agent) can drive it to completion.

Schiff_Base_Formation cluster_reactants Inputs cluster_outputs Outputs Start Substituted Benzaldehyde Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Addition Amine Primary Amine (R-NH₂) Amine->Carbinolamine Solvent Solvent (e.g., Ethanol) Product Schiff Base (Imine) Carbinolamine->Product Dehydration (-H₂O) Water Water (H₂O)

Caption: General workflow for Schiff base formation.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes a general method for condensing the title aldehyde with an aromatic or aliphatic primary amine.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Primary Amine (e.g., aniline, p-toluidine, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve the primary amine (1.0 - 1.1 eq) in a minimal amount of absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.[12][13] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, cool the solution in an ice bath to induce crystallization or add cold water to precipitate the product.[12]

  • Collect the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Amine Solvent Conditions Typical Yield (%) Reference
(1R,2R)-(-)-1,2-diaminocyclohexaneEthanolReflux, 36h75-95[12]
Aniline derivativesEthanolReflux, with H₂SO₄ cat.Good[14]
BenzohydrazideEthanolReflux, 5h~62[13]
Strategy 2: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[15] The reaction is typically catalyzed by a weak base, such as an amine (piperidine) or potassium carbonate, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[16][17]

Knoevenagel_Condensation cluster_reactants Inputs cluster_outputs Outputs Start Substituted Benzaldehyde Intermediate Aldol-type Intermediate Start->Intermediate Nucleophilic Addition Methylene Active Methylene Compound Methylene->Intermediate Deprotonation Catalyst Base Catalyst (e.g., K₂CO₃/I₂) Catalyst->Methylene Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O) Water Water (H₂O)

Caption: General workflow for Knoevenagel Condensation.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol uses an efficient and mild iodine/K₂CO₃ catalytic system at room temperature.[16]

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Malononitrile

  • Potassium Carbonate (K₂CO₃)

  • Iodine (I₂)

  • Ethanol (EtOH)

  • 5% Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) and malononitrile (1.2 eq) in ethanol.

  • Add a catalytic amount of potassium carbonate (0.03 eq) and iodine (0.03 eq).

  • Stir the mixture vigorously at room temperature. The reaction is often rapid, with a solid product precipitating within minutes to a few hours.[16]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).

  • Filter the solid product, wash it with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.[16]

Strategy 3: Reductive Amination

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds.[18] It proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ by a hydride reducing agent. A key advantage is that it can be performed as a one-pot reaction.[19] The choice of reducing agent is crucial; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) can also be used, often with the addition of an acid catalyst or by performing the imine formation and reduction in sequential steps.[19][20]

Reductive_Amination cluster_reactants Inputs cluster_outputs Output Start Substituted Benzaldehyde Imine Imine/Iminium Ion (In situ) Start->Imine Condensation Amine Amine (Primary or Secondary) Amine->Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Amine Reducer->Product Imine->Product Reduction

Caption: One-pot workflow for Reductive Amination.

Protocol 4: One-Pot Reductive Amination

This protocol describes the reaction of the title aldehyde with an amine using sodium triacetoxyborohydride.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Amine (primary or secondary, e.g., morpholine, benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) and the amine (1.1 eq).

  • Add the solvent (DCE or THF) and stir for 20-30 minutes at room temperature to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine product by column chromatography on silica gel.

Amine Reducing Agent Solvent Conditions Reference
Various primary/secondary aminesNaBH(OAc)₃DCERT, 2-24h[18]
Aniline derivativesNaBH₄ / Aquivion-Fe cat.CPME then MeOH40°C then 0°C[19][20]
n-ButylamineH₂ / Co-catalyst-100°C, 100 bar[21]

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a highly functionalized and versatile starting material. By selectively targeting its phenolic hydroxyl and aldehyde groups, a diverse library of derivatives can be efficiently synthesized. The strategies outlined in this guide—Williamson ether synthesis, Schiff base formation, Knoevenagel condensation, and reductive amination—represent fundamental and robust transformations in the synthetic chemist's toolkit. The provided protocols, grounded in established literature, offer a reliable starting point for researchers to explore the chemical space accessible from this valuable building block, paving the way for the discovery of new compounds in pharmaceuticals, agrochemicals, and materials science.

References

  • Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted schiff's bases and their antimicrobial activity. Retrieved from [Link]

  • Impactfactor. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Retrieved from [Link]

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • ACS Publications. (2024). Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

  • Ainfo Inc. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • PMC - NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Reaction Mechanisms of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Introduction and Strategic Overview 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules that serve as versatile intermediates in the synthesis of complex chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules that serve as versatile intermediates in the synthesis of complex chemical entities, particularly in pharmaceutical and materials science research.[1][2] Its chemical reactivity is governed by the interplay of three distinct functional regions: the electrophilic aldehyde group, the nucleophilic and acidic phenolic hydroxyl group, and the electron-rich, yet sterically hindered, aromatic ring.

Understanding the electronic and steric influences of the substituents is paramount for predicting reaction outcomes and designing rational synthetic pathways. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups due to resonance electron donation.[3] Conversely, the bromine (-Br) and chlorine (-Cl) atoms are deactivating via induction but are also ortho, para-directing.[3] The aldehyde (-CHO) group is a deactivating, meta-directing group.[3] This complex electronic environment dictates the specific reactivity at each site, enabling selective transformations under controlled conditions.

This document provides an in-depth analysis of the key reaction mechanisms involving this substrate and offers detailed protocols for its practical application in a research setting.

Compound Property Value
IUPAC Name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde[4]
Molecular Formula C₈H₆BrClO₃[4]
Molecular Weight 265.49 g/mol [4]
CAS Number 90004-83-4[4]
Appearance Likely a solid (based on similar compounds)

Reaction at the Aldehyde Carbonyl: Nucleophilic Addition

The carbonyl carbon of the aldehyde group is electrophilic and serves as the primary site for nucleophilic attack.[5] While the electron-donating resonance from the hydroxyl and methoxy groups can slightly reduce this electrophilicity compared to unsubstituted benzaldehyde, the carbon remains sufficiently reactive for a wide range of nucleophilic addition reactions.[6][7]

Mechanism: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[6]

The mechanism involves:

  • Ylide Formation : A strong base deprotonates a phosphonium salt to generate the nucleophilic phosphonium ylide.

  • Nucleophilic Attack : The ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and a tetrahedral intermediate known as a betaine.

  • Oxaphosphetane Formation : The betaine collapses to form a four-membered ring, the oxaphosphetane.

  • Elimination : The oxaphosphetane decomposes to yield the final alkene product and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.

Wittig_Mechanism sub 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde betaine Betaine Intermediate sub->betaine Nucleophilic Attack ylide Ph₃P⁺-C⁻HR (Ylide) ylide->betaine oxa Oxaphosphetane betaine->oxa Ring Closure alkene Alkene Product oxa->alkene Decomposition tppo Ph₃P=O oxa->tppo

Caption: Mechanism of the Wittig Reaction.

Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol details the reaction of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde with benzyltriphenylphosphonium chloride to form the corresponding stilbene derivative.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation : Suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base (e.g., n-BuLi in hexanes, 1.1 eq.) dropwise. The formation of a deep orange or red color indicates successful ylide generation.[6] Stir for 30 minutes at 0 °C.

  • Reaction with Aldehyde : Dissolve 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[6]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification : Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Causality Note : The use of anhydrous solvents and an inert atmosphere is critical because the phosphorus ylide is a very strong base and will be readily protonated and quenched by water or atmospheric moisture, halting the reaction.[6]

Reaction at the Phenolic Hydroxyl: O-Alkylation

The hydroxyl group at the C4 position is phenolic and thus acidic. Deprotonation with a suitable base generates a potent phenoxide nucleophile, which can readily participate in Williamson ether synthesis.[8] This reaction is a highly reliable method for introducing alkyl or aryl groups onto the phenolic oxygen.

Mechanism: Sₙ2 O-Alkylation

The O-alkylation reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Deprotonation : A base, such as potassium hydroxide (KOH) or cesium bicarbonate (CsHCO₃), removes the acidic proton from the hydroxyl group, forming a resonance-stabilized phenoxide ion.[9][10]

  • Nucleophilic Attack : The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide) in a single, concerted step.

  • Displacement : The nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral, and displaces the halide leaving group to form the ether product.

O_Alkylation phenol Ar-OH phenoxide Ar-O⁻ (Phenoxide) phenol->phenoxide Deprotonation base Base (e.g., KOH) base->phenoxide transition_state [X---R---OAr]⁻ Transition State phenoxide->transition_state Sₙ2 Attack alkyl_halide R-X (Alkyl Halide) alkyl_halide->transition_state ether Ar-O-R (Ether Product) transition_state->ether Bond Formation halide_ion X⁻ transition_state->halide_ion Leaving Group Departure

Caption: Mechanism of O-Alkylation via Sₙ2.

Protocol: O-Methylation of the Phenolic Group

This protocol describes the methylation of the hydroxyl group using methyl iodide.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Potassium hydroxide (KOH), finely ground[9]

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Cold water

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Base Suspension : Add finely ground KOH (1.5 eq.) to DMSO (10 mL per 1 g of aldehyde) in a round-bottom flask and stir for 10 minutes at room temperature.[9]

  • Phenoxide Formation : Add 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq.) to the mixture and stir until a homogenous solution of the potassium phenoxide is formed.

  • Alkylation : Cool the mixture in an ice bath. Slowly add methyl iodide (1.2 eq.) to the reaction mixture. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup : Pour the reaction mixture into cold water (approx. 7-10 times the volume of DMSO used).

  • Extract the aqueous mixture with CHCl₃ or DCM (3 x 50 mL).

  • Purification : Combine the organic phases, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography or recrystallization to yield 2-bromo-3-chloro-4,5-dimethoxybenzaldehyde.

Causality Note : The KOH/DMSO system is highly effective for O-alkylation over C-alkylation.[8] DMSO, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion relatively "bare," enhancing its nucleophilicity and promoting a high reaction rate.[8]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring is highly substituted, leaving only one position (C6) available for further functionalization. The directing effects of the existing substituents must be carefully considered. The -OH and -OCH₃ groups are powerful ortho, para-directors, strongly activating the ring for electrophilic aromatic substitution (EAS).[3] The C6 position is ortho to the -OCH₃ group and meta to the -OH group. However, this position is also flanked by a bulky bromine atom, which presents significant steric hindrance. Furthermore, the aldehyde group is deactivating. Therefore, further EAS reactions at C6 are expected to be challenging and may require forcing conditions.

General Workflow for Organic Synthesis

Most synthetic transformations involving 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde will follow a standard laboratory workflow to ensure product purity and yield.

Workflow start Reaction Setup (Reagents + Solvent + Catalyst) reaction Reaction (Stirring, Heating/Cooling, Monitoring via TLC) start->reaction quench Quenching (Stopping the reaction, e.g., with H₂O or NH₄Cl) reaction->quench extraction Workup: Extraction (Separating organic and aqueous layers) quench->extraction drying Workup: Drying & Filtration (Remove residual water) extraction->drying concentration Workup: Concentration (Solvent removal via rotary evaporation) drying->concentration purification Purification (Column Chromatography, Recrystallization, or Distillation) concentration->purification analysis Analysis (NMR, IR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow in organic synthesis.

Safety and Handling

  • Hazards : Assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[13]

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[15]

Always consult the specific SDS for any reagent used in the protocols and perform a thorough risk assessment before beginning any experiment.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFckL2gyhJo9eo95PH3B2TpTXFmGN0PLY8Hihh-mt5yLX3XI9KMt_eVbeaQyyxEkLiz6tIJd-bFZjmMER5VaEzIjY5N4pXaXpdkiU14xjRFDUVp4zABq9lBi8V-gtStXzjfRCoTDy5LsQktKJdudq0zXw6efkLljo5lejEF3Kt_ncGvQFbFvtDqP7yztAG_Ec6S2_O_5EHMxuB2ye8g9A==]
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  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcz977VGvqhrza6p0H-XyPZhJ-J7j-e9gJpDGIp1IN3yN3NFoYMNodXUBPCVpCoL69VXe3IAeUuxK5we6gf2Ft2KouGKaiuZ_r7NWPyzDyn7QgW7qxkNDkzFr2E8QuqVeBO3vAGEvsM7k6r0Az-N3BR56a3y-QDb2I5h7GmwtZxWMZ133ijvJZJUNl3oa8OAF99-4=]
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  • Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo960810d]
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01438]
  • Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-8-3.html]
  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2450%3A_Organic_Chemistry_I_-Smith/16%3A_Chemistry_of_Benzene-Electrophilic_Aromatic_Substitution/16.
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. [URL: https://www.mdpi.com/1422-8599/24/1/14]
  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [URL: https://www.ncert.nic.in/textbook/pdf/lech202.pdf]
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [URL: https://openstax.org/books/organic-chemistry/pages/19-4-nucleophilic-addition-reactions-of-aldehydes-and-ketones]
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-Pot-O-alkylation-Wittig-Olefination-of-in-DMSO-Hashem-Paulus/b74e2d31b0e0172605e45a277732d847847c2e0b]
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/2-bromo-5-hydroxy-4-methoxybenzaldehyde-cas-2973-59-3]
  • Aldehyde. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aldehyde]
  • SAFETY DATA SHEET for 2-hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS_20690.pdf]
  • SAFETY DATA SHEET for 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/10355.htm]
  • 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions]
  • SAFETY DATA SHEET for 2-BROMO-5-HYDROXYBENZALDEHYDE. Loba Chemie. [URL: https://www.lobachemie.com/msds/2-BROMO-5-HYDROXYBENZALDEHYDE-02220.pdf]
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. ResearchGate. [URL: https://www.researchgate.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941602/]
  • Safety Data Sheet for a related compound. Bio-Techne. [URL: https://www.bio-techne.
  • Safety Data Sheet for 2-Hydroxy-4-methoxybenzaldehyde. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/160695]

Sources

Method

Analytical methods for "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" characterization

An Application Note for the Comprehensive Characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Abstract This technical guide provides a comprehensive suite of analytical methodologies for the definitive c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest as a building block in synthetic chemistry and drug development. We present detailed, field-tested protocols for structural elucidation, purity assessment, and physicochemical profiling using a multi-technique approach. The methods detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, providing researchers, scientists, and quality control professionals with a robust framework for validating the identity, structure, and purity of this compound.

Introduction: The Analytical Imperative

The compound 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (Molecular Formula: C₈H₆BrClO₃, Molecular Weight: 265.49 g/mol ) possesses a unique arrangement of functional groups—aldehyde, phenol, ether, and aryl halides—making it a versatile intermediate for synthesizing more complex molecular architectures.[1][2] The precise biological or chemical function of its downstream products is critically dependent on the correct constitution and purity of this starting material. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility and validity in research and development. This guide provides the necessary protocols to achieve this with confidence.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1 Principle of the Technique NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. It probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) within the chemical environment of the molecule. The resulting spectrum provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the number of different types of protons and carbons.

2.2 Predicted Spectral Characteristics

The structure of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde dictates a specific and predictable set of NMR signals.

  • ¹H NMR: The molecule has four distinct types of protons. The aldehyde proton (-CHO) is highly deshielded by the electronegative oxygen and will appear far downfield.[3] The single aromatic proton is flanked by multiple substituents, leading to a singlet. The methoxy protons (-OCH₃) and the phenolic hydroxyl proton (-OH) will also appear as singlets.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to each carbon atom in the unique electronic environment. The carbonyl carbon of the aldehyde is the most deshielded, appearing at a characteristic downfield shift.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
Aldehyde (-CHO) ~9.8 - 10.2 Singlet (s) ~188 - 192
Aromatic (Ar-H) ~7.3 - 7.6 Singlet (s) ~115 - 120
Hydroxyl (-OH) ~5.5 - 6.5 (variable) Broad Singlet (br s) N/A
Methoxy (-OCH₃) ~3.9 - 4.1 Singlet (s) ~56 - 58
Ar-C-Br N/A N/A ~110 - 115
Ar-C-Cl N/A N/A ~120 - 125
Ar-C-OH N/A N/A ~145 - 150
Ar-C-OCH₃ N/A N/A ~150 - 155

| Ar-C-CHO | N/A | N/A | ~128 - 133 |

Note: Chemical shifts are estimates and can be influenced by the solvent and concentration.

2.3 Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable protons like the hydroxyl group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a spectral width of 240 ppm and a sufficient number of scans (e.g., 1024 or more) to obtain a clear spectrum, as ¹³C has a low natural abundance.

2.4 Data Interpretation Confirm the presence of all predicted signals in both ¹H and ¹³C spectra. The integration of the ¹H signals should correspond to the proton count (1:1:1:3 for Ar-H, CHO, OH, and OCH₃). The absence of unexpected signals is a strong indicator of sample purity.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Acquire 1H & 13C Spectra (≥400 MHz Spectrometer) D->E F Process Spectra (FT, Phasing, Baseline) E->F G Integrate 1H Peaks & Assign Signals F->G H Confirm Structure & Purity G->H

Caption: Workflow for NMR-based structural confirmation.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

3.1 Principle of the Technique Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers a molecular fingerprint that helps confirm the structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[6]

3.2 Predicted Spectral Characteristics The key diagnostic feature will be the molecular ion (M⁺) peak cluster.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] The presence of one bromine and one chlorine atom will result in a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 3:4:1. This pattern is a definitive indicator of the presence of one Br and one Cl atom.[7][8]

  • Fragmentation: Electron Ionization (EI) is a high-energy technique that will cause predictable fragmentation. Common fragmentation pathways for aromatic halogenated compounds include the loss of halogen atoms and cleavage of side chains.[9][10]

Table 2: Predicted Key Ions and Fragments in Mass Spectrum

m/z Value (for ³⁵Cl, ⁷⁹Br) Proposed Fragment Identity Notes
264 (and isotopic peaks) [M]⁺ (C₈H₆BrClO₃) Molecular Ion
263 [M-H]⁺ Loss of a hydrogen radical
235 [M-CHO]⁺ Loss of the aldehyde group
185 [M-Br]⁺ Loss of a bromine radical
229 [M-Cl]⁺ Loss of a chlorine radical

| 156 | [M-Br-CHO]⁺ | Subsequent loss of aldehyde and bromine |

3.3 Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize Electron Ionization (EI) for detailed fragmentation patterns useful for structural confirmation. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used to emphasize the molecular ion peak.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data over a mass range of m/z 50-500.

3.4 Data Interpretation First, locate the molecular ion peak cluster and confirm that its isotopic pattern matches the theoretical pattern for a C₈H₆BrClO₃ molecule. The measured accurate mass of the monoisotopic peak should be within 5 ppm of the theoretical value (263.9189 Da).[1] Analyze the major fragment ions to ensure they correspond to logical losses from the parent structure.

Diagram 2: Mass Spectrometry Analysis Workflow

MS_Workflow A Prepare Dilute Solution (~1 mg/mL in Methanol) B Introduce into MS (e.g., Direct Infusion) A->B C Ionize Sample (EI or ESI) B->C D Analyze Ions (TOF or Orbitrap) C->D E Detect Ions & Generate Spectrum D->E F Identify Molecular Ion & Isotopic Pattern E->F G Analyze Fragmentation & Confirm Structure F->G

Caption: Workflow for MS-based molecular weight and structure verification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

4.1 Principle of the Technique HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. It is ideal for assessing the purity of a synthesized compound. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components separate based on their differential partitioning between the two phases.

4.2 Protocol Rationale A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analyte. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent. The relatively nonpolar analyte will be retained on the column and will elute at a characteristic retention time. UV detection is suitable due to the strong chromophore (aromatic aldehyde) present in the molecule.[11][12]

4.3 Experimental Protocol: HPLC Analysis

  • System: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (containing 0.1% Formic or Acetic Acid). A typical starting condition is 60:40 (Acetonitrile:Water). The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 280 nm, a common wavelength for phenolic compounds, though a full UV scan of the peak should be performed to determine the optimal wavelength (λₘₐₓ).[14]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at 1.0 mg/mL. From this, prepare a working solution at approximately 50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

4.4 Data Interpretation A pure sample should yield a single, sharp, and symmetrical peak at a specific retention time. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

Diagram 3: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC-based purity assessment.

Functional Group Identification by FTIR and UV-Vis Spectroscopy

5.1 Principle and Application

  • FTIR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It serves as a rapid qualitative check to confirm the presence of key structural motifs.

  • UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is used to analyze compounds with chromophores and conjugated systems. For phenolic compounds, UV-Vis is a well-established quantification method.[14][15][16]

5.2 Predicted Spectral Data

Table 3: Key FTIR Absorption Bands and UV-Vis Maxima

Technique Functional Group Predicted Absorption
FTIR Phenolic O-H stretch 3200 - 3400 cm⁻¹ (broad)
FTIR Aldehyde C-H stretch 2850 - 2880 cm⁻¹ & 2750 - 2780 cm⁻¹
FTIR Aldehyde C=O stretch 1680 - 1700 cm⁻¹ (strong)
FTIR Aromatic C=C stretch 1580 - 1610 cm⁻¹ & 1450 - 1500 cm⁻¹
FTIR Ether C-O stretch 1250 - 1280 cm⁻¹

| UV-Vis | π → π* transitions | λₘₐₓ ~280-320 nm |

5.3 Experimental Protocols

5.3.1 FTIR Protocol

  • Sample Preparation: As the compound is a solid, use the KBr pellet method.[1] Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet holder without the sample in the spectrometer and run a background scan.

  • Sample Scan: Place the sample pellet in the holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

5.3.2 UV-Vis Protocol

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-grade solvent like ethanol or methanol.

  • Blank: Fill a quartz cuvette with the solvent to be used as a blank reference.

  • Analysis: Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λₘₐₓ).

5.4 Data Interpretation The FTIR spectrum should confirm the presence of hydroxyl, aldehyde, aromatic, and ether functionalities as listed in Table 3. The UV-Vis spectrum will show a characteristic absorbance maximum, confirming the presence of the conjugated aromatic system.

Conclusion

The combination of NMR, MS, HPLC, FTIR, and UV-Vis spectroscopy provides a powerful and orthogonal analytical toolkit for the complete and confident characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. NMR and MS provide definitive structural proof, HPLC delivers quantitative purity data, and FTIR and UV-Vis offer rapid confirmation of functional groups and electronic structure. Adherence to these protocols will ensure high-quality, reliable data for researchers and developers relying on this important chemical intermediate.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Google Scholar.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments. Retrieved January 21, 2026, from [Link]

  • Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. (n.d.). UC Davis. Retrieved January 21, 2026, from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved January 21, 2026, from [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). National Institutes of Health (NIH). [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. [Link]

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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  • C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (2024, March 20). Proceeding International Conference on Religion, Science and Education. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019, May 26). ResearchGate. [Link]

  • The NMR-spectrum of benzaldehyde partially oriented in the nematic phase. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. [Link]

  • Conformations of 2-bromo-4-chlorobenzaldehyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) 2-Bromo-5-hydroxybenzaldehyde. (2025, August 9). ResearchGate. [Link]

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Application

The Strategic Utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in the Forge of Heterocyclic Synthesis: Advanced Application Notes and Protocols

Introduction: A Multifaceted Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, emerges as a highly versatile and reactive scaffold for the construction of a diverse array of heterocyclic compounds.[1][2] Its unique constellation of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and the combined electronic influence of bromo, chloro, and methoxy substituents—offers a rich platform for a multitude of synthetic transformations.

The presence of halogens (bromine and chlorine) not only influences the electronic nature of the aromatic ring, thereby modulating the reactivity of the aldehyde and hydroxyl groups, but also provides valuable handles for post-synthetic modifications via cross-coupling reactions. The hydroxyl group is strategically positioned for intramolecular cyclizations, a cornerstone in the synthesis of many oxygen-containing heterocycles. This guide provides an in-depth exploration of the application of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in the synthesis of medicinally relevant heterocyclic cores, complete with detailed, field-proven protocols and mechanistic insights.

I. Synthesis of Substituted Chalcones: Precursors to Flavonoids and other Heterocycles

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are pivotal intermediates in the biosynthesis of flavonoids and serve as privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities. The Claisen-Schmidt condensation provides a direct and efficient route to chalcones from aromatic aldehydes and acetophenones.

Causality in Experimental Design: The Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation is a robust method for forming the α,β-unsaturated ketone core of chalcones.[3][4] The base, typically a hydroxide, deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone. The choice of a strong base like potassium hydroxide ensures efficient enolate formation and drives the reaction towards completion.

Experimental Protocol: Synthesis of a Halogenated and Alkoxylated Chalcone

Objective: To synthesize (E)-1-(4-aminophenyl)-3-(2-bromo-3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-en-1-one.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • 4-Aminoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) and 4-aminoacetophenone (1.0 eq) in ethanol (20 mL).

  • In a separate beaker, prepare a 50% (w/v) solution of potassium hydroxide in deionized water.

  • Cool the round-bottom flask in an ice bath and slowly add the KOH solution (5 mL) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify to pH ~5 with 1M HCl.

  • The precipitated solid is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and then dried in a vacuum oven at 60 °C.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure chalcone.

Data Presentation:

Starting AldehydeStarting AcetophenoneProductYield (%)
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde4-Aminoacetophenone(E)-1-(4-aminophenyl)-3-(2-bromo-3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-en-1-one~85-95

Visualization of the Synthetic Workflow:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aldehyde 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Conditions KOH, Ethanol Room Temperature, 12-18h Aldehyde->Conditions Acetophenone 4-Aminoacetophenone Acetophenone->Conditions Workup 1. Ice water quench 2. Acidification (HCl) 3. Filtration 4. Recrystallization (Ethanol) Conditions->Workup Product Pure Chalcone Product Workup->Product

Caption: Workflow for the synthesis of a substituted chalcone.

II. Construction of Coumarin Scaffolds via Knoevenagel Condensation

Coumarins are a prominent class of benzopyrones widely distributed in nature and possessing a vast range of pharmacological activities. The Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound is a classical and highly effective method for the synthesis of coumarins.

Mechanistic Rationale: The Role of the Ortho-Hydroxyl Group

In the synthesis of coumarins from 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, the ortho-hydroxyl group plays a crucial role. The initial Knoevenagel condensation between the aldehyde and an active methylene compound (e.g., diethyl malonate) is typically catalyzed by a weak base like piperidine. This is followed by an intramolecular transesterification and subsequent elimination of water and ethanol, leading to the formation of the coumarin ring. The proximity of the hydroxyl group to the newly formed carbon-carbon double bond is essential for the final cyclization step.

Experimental Protocol: Synthesis of a Substituted Coumarin-3-carboxylate

Objective: To synthesize ethyl 7-bromo-8-chloro-6-methoxy-2-oxo-2H-chromene-3-carboxylate.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • To a 50 mL round-bottom flask, add 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture at reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure and the residue triturated with cold ethanol or a mixture of ethanol and water.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol or ethyl acetate.

Data Presentation:

Starting AldehydeActive Methylene CompoundProductCatalystYield (%)
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehydeDiethyl malonateEthyl 7-bromo-8-chloro-6-methoxy-2-oxo-2H-chromene-3-carboxylatePiperidine~80-90

Visualization of the Reaction Pathway:

Knoevenagel_Condensation Aldehyde 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Intermediate Knoevenagel Adduct (unstable) Aldehyde->Intermediate + Diethyl Malonate (Piperidine, EtOH, Reflux) Malonate Diethyl Malonate Coumarin Substituted Coumarin Intermediate->Coumarin Intramolecular Cyclization & Elimination

Caption: Key steps in the Knoevenagel synthesis of coumarins.

III. Synthesis of Benzofuran Derivatives: A Gateway to Bioactive Molecules

Benzofuran is a core heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. A common strategy for benzofuran synthesis involves the reaction of a salicylaldehyde with an α-halo ketone followed by intramolecular cyclization.

Self-Validating Protocol: Perkin-Oglialoro Reaction Variant

A reliable method for the synthesis of 2-acylbenzofurans involves a variation of the Perkin-Oglialoro reaction. In this approach, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is first O-alkylated with an α-halo ketone. The resulting ether intermediate is then subjected to base-catalyzed intramolecular cyclization to furnish the benzofuran ring. The success of this cyclization validates the initial O-alkylation step.

Experimental Protocol: Synthesis of a Substituted 2-Acylbenzofuran

Objective: To synthesize (7-bromo-6-chloro-5-methoxybenzofuran-2-yl)(phenyl)methanone.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

Procedure:

Step 1: O-Alkylation

  • In a 100 mL round-bottom flask, combine 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), 2-bromoacetophenone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in DMF (25 mL).

  • Stir the mixture at 80 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude ether intermediate in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add powdered potassium hydroxide (1.5 eq) and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-acylbenzofuran.

Data Presentation:

Intermediate ProductFinal ProductOverall Yield (%)
2-(2-Bromo-3-chloro-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde)(7-bromo-6-chloro-5-methoxybenzofuran-2-yl)(phenyl)methanone~70-80

IV. Prospective Synthesis of Benzothiazoles and Quinolines

A. Benzothiazoles via Condensation with 2-Aminothiophenol

Benzothiazoles are typically synthesized through the condensation of an aldehyde with 2-aminothiophenol.[5][6] The reaction proceeds via the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.

Proposed Protocol:

  • Dissolve 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) and 2-aminothiophenol (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Add a catalytic amount of an acid (e.g., acetic acid) or a mild oxidizing agent.

  • Heat the reaction mixture to reflux and monitor for the formation of the product.

  • The product can be isolated by precipitation upon cooling or by standard extractive work-up.

B. Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline rings by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Proposed Protocol:

  • A derivative of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, where the hydroxyl group is protected and the aldehyde is oxidized to a carboxylic acid, could be a potential starting material for a multi-step quinoline synthesis.

  • Alternatively, a modified Combes quinoline synthesis could be envisioned, although this typically involves anilines reacting with β-diketones.[7][8][9]

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde stands as a testament to the power of polysubstituted aromatic scaffolds in the synthesis of complex heterocyclic molecules. Its inherent reactivity, coupled with the strategic placement of its functional groups, provides a robust platform for the construction of chalcones, coumarins, and benzofurans, with high potential for its application in the synthesis of other important heterocyclic systems like benzothiazoles and quinolines. The protocols and insights provided herein are intended to empower researchers and drug development professionals to harness the full synthetic potential of this versatile building block in their quest for novel therapeutic agents.

References

  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. [Link]

  • Do, H. Q., & Nguyen, T. T. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(57), 36139-36146. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • PubChem. 6-bromo-5-chlorovanillin. National Center for Biotechnology Information. [Link]

  • Nagargoje, A. A., Panchgalle, S. P., Siddiqui, M. M., Shaikh, M. H., & Shingate, B. B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20863-20886. [Link]

  • Chougale, R. B., et al. (2019). Synthesis of some chalcone derivatives and screening of their antimicrobial activity. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 342-348.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]

  • El-Faham, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5028. [Link]

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Method

Application Notes and Protocols: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry Substituted benzaldehydes are a cornerstone of modern pharmaceutical synthesis. Their inherent reactivity, stemming from the elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of modern pharmaceutical synthesis. Their inherent reactivity, stemming from the electrophilic aldehyde group and the potential for diverse substitution patterns on the aromatic ring, makes them exceptionally versatile building blocks. These compounds are pivotal in the construction of a wide array of heterocyclic and carbocyclic scaffolds that form the core of many therapeutic agents. The strategic introduction of halogen atoms, such as bromine and chlorine, along with hydroxyl and methoxy groups, provides medicinal chemists with precise control over a molecule's steric and electronic properties. This, in turn, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of a drug candidate. The subject of this guide, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, is a prime example of such a highly functionalized intermediate, poised for elaboration into complex pharmaceutical targets. While its direct application in the synthesis of a specific commercial drug is not widely documented, its structure suggests a significant potential as a key intermediate. This document provides a comprehensive guide to its synthesis and a proposed application in the synthesis of a complex molecular entity, drawing parallels with established pharmaceutical manufacturing processes.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use in synthesis.

PropertyValueSource
IUPAC Name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde[1]
Molecular Formula C₈H₆BrClO₃[1]
Molecular Weight 265.49 g/mol [1]
Appearance White to off-white crystalline powder[2]
CAS Number 90004-83-4[1]

Safety Precautions:

Handling of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde requires adherence to standard laboratory safety procedures.[3][4][5][6] The compound is classified as an irritant, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3][4][6] In case of accidental contact with skin or eyes, the affected area should be flushed with copious amounts of water, and medical attention should be sought.[3][4][5][6]

Proposed Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

The following protocol outlines a plausible multi-step synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde starting from commercially available isovanillin. The rationale behind each step is provided to offer a deeper understanding of the synthetic strategy.

Workflow for the Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

start Start: Isovanillin step1 Step 1: Bromination Reagents: Bromine, Chloroform Rationale: Electrophilic aromatic substitution to introduce a bromine atom ortho to the hydroxyl group. start->step1 intermediate1 Intermediate 1: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde step1->intermediate1 step2 Step 2: Chlorination Reagents: Sulfuryl chloride, Inert solvent Rationale: Selective chlorination at the position ortho to the hydroxyl group and meta to the aldehyde. intermediate1->step2 product Final Product: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde step2->product

Caption: A multi-step synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

  • Principle: This step involves the electrophilic aromatic substitution of isovanillin. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. Bromination is expected to occur at the position ortho to the powerful hydroxyl directing group. A similar bromination of isovanillin is a known transformation.[7]

  • Materials:

    • Isovanillin (1.0 eq)

    • Chloroform

    • Bromine (1.0 eq)

    • Deionized water

  • Procedure:

    • Suspend isovanillin in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of bromine in chloroform dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

    • Quench the reaction by the slow addition of deionized water.

    • Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Step 2: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Principle: The second step introduces a chlorine atom onto the aromatic ring. The hydroxyl group remains the most activating substituent, directing the incoming electrophile to the remaining ortho position. Sulfuryl chloride is a convenient and effective reagent for the chlorination of phenols.

  • Materials:

    • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (1.0 eq)

    • Anhydrous dichloromethane

    • Sulfuryl chloride (1.0 eq)

  • Procedure:

    • Dissolve 2-Bromo-3-hydroxy-4-methoxybenzaldehyde in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add sulfuryl chloride dropwise to the cooled solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Application in Pharmaceutical Synthesis: A Proposed Route to a Trimethoprim Analogue

While direct evidence for the use of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in the synthesis of a marketed drug is scarce, its structure makes it an ideal precursor for the synthesis of analogues of Trimethoprim. Trimethoprim is an antibacterial drug that functions by inhibiting dihydrofolate reductase.[8] Its synthesis often commences from 3,4,5-trimethoxybenzaldehyde.[9][10] The following proposed synthesis illustrates how our target intermediate could be utilized to create a novel Trimethoprim analogue with potential for modified biological activity.

Proposed Synthetic Workflow to a Trimethoprim Analogue

start Start: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde step1 Step 1: Methylation Reagents: Methyl iodide, K₂CO₃ Rationale: Protection of the phenolic hydroxyl group as a methyl ether. start->step1 intermediate1 Intermediate 1: 2-Bromo-3-chloro-4,5-dimethoxybenzaldehyde step1->intermediate1 step2 Step 2: Knoevenagel Condensation Reagents: 3-Anilinopropionitrile, Base Rationale: Formation of a key benzylidene intermediate. intermediate1->step2 step3 Step 3: Cyclization with Guanidine Reagents: Guanidine, Base Rationale: Construction of the diaminopyrimidine ring. step2->step3 intermediate2 Intermediate 2: Benzylidene derivative product Final Product: Trimethoprim Analogue step3->product

Caption: A proposed synthetic pathway to a Trimethoprim analogue.

Detailed Protocol for the Synthesis of a Trimethoprim Analogue:

Step 1: Methylation of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Principle: The free hydroxyl group is methylated to prevent unwanted side reactions in the subsequent steps and to mimic the trimethoxy substitution pattern of Trimethoprim. This is a standard Williamson ether synthesis.

  • Materials:

    • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)

    • Anhydrous acetone or DMF

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Methyl iodide (CH₃I) (1.2 eq)

  • Procedure:

    • To a solution of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in anhydrous acetone, add potassium carbonate.

    • Stir the suspension vigorously and add methyl iodide.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-Bromo-3-chloro-4,5-dimethoxybenzaldehyde.

Step 2 & 3: Condensation and Cyclization to the Diaminopyrimidine Core

  • Principle: This two-step, one-pot sequence is a common strategy for the synthesis of 5-benzyl-2,4-diaminopyrimidines. The Knoevenagel condensation between the benzaldehyde and 3-anilinopropionitrile, followed by cyclization with guanidine, directly furnishes the desired heterocyclic core. This approach is analogous to established syntheses of Trimethoprim.[9]

  • Materials:

    • 2-Bromo-3-chloro-4,5-dimethoxybenzaldehyde (1.0 eq)

    • 3-Anilinopropionitrile (1.1 eq)

    • Guanidine hydrochloride (3.0 eq)

    • Sodium ethoxide (strong base)

    • Anhydrous ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add guanidine hydrochloride and stir for 30 minutes to liberate free guanidine.

    • Add 2-Bromo-3-chloro-4,5-dimethoxybenzaldehyde and 3-anilinopropionitrile to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the ethanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to obtain the final Trimethoprim analogue.

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde represents a highly functionalized and promising intermediate for the synthesis of complex pharmaceutical molecules. While its direct application may not be extensively documented, its structural features allow for its plausible integration into synthetic routes for novel therapeutic agents, such as analogues of the antibacterial drug Trimethoprim. The protocols detailed in this application note provide a robust framework for the synthesis of this intermediate and its subsequent elaboration, underscoring the importance of such versatile building blocks in the ever-evolving landscape of drug discovery and development.

References

  • PrepChem.com. Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.
  • ChemicalBook. Trimethoprim synthesis.
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Application

Application Notes &amp; Protocols: Experimental Setups for Reactions Involving 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Introduction: The Versatility of a Polysubstituted Benzaldehyde 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its dense...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Polysubstituted Benzaldehyde

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its densely functionalized scaffold makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2] The unique electronic and steric environment created by the bromo, chloro, hydroxyl, methoxy, and formyl groups allows for a diverse range of chemical transformations. Each functional group can be addressed with considerable chemoselectivity, provided the experimental conditions are precisely controlled.

This guide provides detailed protocols and the underlying scientific rationale for key reactions involving this versatile building block. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, safety, and a deep understanding of the reaction mechanisms.

Reactivity Profile: A Multi-Functional Scaffold

Understanding the inherent reactivity of each functional group is paramount to designing successful synthetic routes.

  • Aldehyde (Formyl) Group : As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but is itself a prime site for nucleophilic addition and condensation reactions.[3][4]

  • Phenolic Hydroxyl Group : This group is acidic and can be deprotonated to form a potent nucleophilic phenoxide. This enables O-alkylation and other etherification reactions. The phenoxide is also a strong activating group for the aromatic ring.

  • Bromo and Chloro Halogens : These halogens serve as excellent handles for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for selective functionalization.[5][6] They also activate the ring for potential nucleophilic aromatic substitution.[7][8]

  • Methoxy Group : This electron-donating group activates the ring towards electrophilic substitution, working in concert with the hydroxyl group.

This interplay of functionalities allows for a sequential and controlled modification of the molecule.

Protocol I: Regioselective O-Alkylation of the Phenolic Hydroxyl

O-alkylation is a fundamental transformation used to introduce alkyl chains, which can modulate a molecule's solubility, lipophilicity, and biological activity, or to install a protecting group. The key challenge is to achieve mono-alkylation of the hydroxyl group without engaging other reactive sites. The use of a mild base is critical to selectively deprotonate the phenol without promoting side reactions.

Causality of Experimental Choices:

  • Base Selection : Cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃) are preferred over stronger bases like sodium hydride (NaH). They are sufficiently basic to deprotonate the phenol but not strong enough to initiate unwanted condensation reactions involving the aldehyde. Cesium salts can offer improved yields due to higher solubility and favorable coordination properties.[9]

  • Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. It readily dissolves the phenoxide salt and the alkyl halide, facilitating the Sₙ2 reaction mechanism.

  • Temperature : Moderate heating (60-80 °C) accelerates the reaction rate without causing significant decomposition of the starting material or product.

Step-by-Step Protocol: O-Alkylation
  • Inert Atmosphere Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq).

  • Reagent Addition : Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium bicarbonate (CsHCO₃, 1.5 eq).

  • Solvent Introduction : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF or CH₃CN via syringe to achieve a concentration of approximately 0.1 M.

  • Electrophile Addition : Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the stirring suspension.

  • Reaction Execution : Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Base K₂CO₃ or CsHCO₃ (1.5 eq)Mild base for selective deprotonation of the phenol.[9]
Solvent Anhydrous DMF or CH₃CNPolar aprotic solvent to facilitate Sₙ2 reaction.
Electrophile Alkyl Halide (1.1 eq)The group to be added to the phenolic oxygen.
Temperature 70 °CProvides sufficient energy to overcome activation barrier.
Atmosphere Inert (Argon or N₂)Prevents potential oxidation side reactions at elevated temperatures.

Protocol II: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[5][10] The differential reactivity of the C-Br and C-Cl bonds in the substrate allows for selective coupling at the more reactive C-Br position.

Causality of Experimental Choices:

  • Catalyst System : A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is common. The choice of ligand is crucial for stabilizing the catalyst and promoting the catalytic cycle.[6][11]

  • Base : A base is required to activate the boronic acid for transmetalation.[11] Aqueous solutions of Na₂CO₃ or K₃PO₄ are effective and widely used.

  • Solvent System : A two-phase solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Experimental Workflow Diagram

G Setup Inert Atmosphere Setup (Flask, Stir Bar, Condenser) Reagents Add Aryl Halide, Boronic Acid, and Base Setup->Reagents Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst React Heat Reaction (e.g., 90-100 °C) Catalyst->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation : In a Schlenk flask, combine 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), the desired aryl or alkyl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inerting the Vessel : Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition : Add a degassed 4:1 mixture of dioxane and water.

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of argon.

  • Reaction Execution : Heat the mixture to 95 °C with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Workup and Extraction : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Common and effective Pd(0) pre-catalyst for Suzuki reactions.[11]
Base K₂CO₃ (2.0 eq) in H₂OActivates the boronic acid for transmetalation.[11]
Solvent Dioxane / Water (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 95 °CPromotes oxidative addition and reductive elimination steps.
Coupling Partner Arylboronic Acid (1.2 eq)Source of the new carbon-based substituent.
Suzuki-Miyaura Catalytic Cycle

G cluster_steps Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both R²B(OR)₂ + Base RedElim Reductive Elimination PdII_Both->Pd0 R¹-R² Product R¹-R² R1X R¹-X R2BY2 R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Protocol III: Nucleophilic Aromatic Substitution (SₙAr)

While less common than electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur on aryl halides bearing electron-withdrawing groups.[7] The aldehyde group ortho to the chlorine atom provides the necessary electron sink to stabilize the key negatively charged intermediate (Meisenheimer complex).[8][12] This reaction typically requires forcing conditions.

Causality of Experimental Choices:

  • Nucleophile : Strong nucleophiles are required, such as sodium methoxide, sodium thiophenoxide, or secondary amines like piperidine.

  • Solvent : A polar aprotic solvent like DMSO or DMF is used to solvate the nucleophile and stabilize the charged intermediate.

  • Temperature : High temperatures (often >100 °C) are necessary to overcome the high activation energy associated with disrupting the ring's aromaticity.

SₙAr Mechanism Diagramdot

G Start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1 Step1 Addition of Nu⁻ Product Substituted Product (Ar-Nu) Intermediate->Product Step 2 Step2 Elimination of X⁻

Sources

Method

Application Notes and Protocols: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in Materials Science

Introduction: A Multifunctional Building Block for Advanced Materials 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic compound whose true potential in materials science is waiting to be unl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Advanced Materials

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic compound whose true potential in materials science is waiting to be unlocked. Its unique arrangement of five distinct functional groups on a single benzene ring—aldehyde, hydroxyl (phenolic), bromo, chloro, and methoxy—makes it a highly versatile precursor for a new generation of functional materials. The inherent reactivity of the aldehyde and phenol groups allows for participation in various polymerization and condensation reactions.[1][2][3] Concurrently, the presence of both bromo and chloro substituents offers strategic opportunities for sequential and site-selective cross-coupling reactions, enabling the construction of complex macromolecular architectures.[4][5] The methoxy group, while less reactive, modulates the electronic properties and solubility of the molecule and resultant materials.

This guide provides a comprehensive overview of the prospective applications of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in materials science. It is intended for researchers and scientists in both academic and industrial settings, offering not just theoretical applications but also detailed, actionable protocols to pioneer its use in creating novel polymers, functional surfaces, and advanced composite materials. While direct applications of this specific molecule are not yet extensively documented, the principles outlined herein are grounded in established organic and polymer chemistry, providing a robust framework for innovation.

Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is critical for its effective application.

PropertyValueSource
Molecular Formula C₈H₆BrClO₃PubChem
Molecular Weight 265.49 g/mol PubChem
Appearance Expected to be a crystalline solidInferred
Boiling Point 335.6 °C at 760 mmHg[6]
Density 1.75 g/cm³[6]

Application Area 1: Synthesis of Halogenated Schiff Base Polymers for High-Performance Applications

Scientific Rationale: The aldehyde functionality of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines).[7][8] When difunctional amines (diamines) are used, this reaction leads to the formation of Schiff base polymers, a class of materials known for their thermal stability, chemical resistance, and interesting optoelectronic properties. The incorporation of bromine and chlorine atoms into the polymer backbone is anticipated to enhance flame retardancy and increase the refractive index of the resulting material.[9][10]

Protocol 1: Synthesis of a Poly(azomethine) via Solution Polycondensation

Objective: To synthesize a linear Schiff base polymer from 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde and a flexible diamine, such as 1,6-hexanediamine.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (Monomer A)

  • 1,6-Hexanediamine (Monomer B)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (Catalyst)

  • Methanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Monomer Dissolution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2.65 g (10 mmol) of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in 30 mL of anhydrous DMF.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.

  • Amine Addition: While stirring under a nitrogen atmosphere, slowly add a solution of 1.16 g (10 mmol) of 1,6-hexanediamine in 10 mL of anhydrous DMF dropwise over 15 minutes.

  • Polycondensation Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst, and then dry in a vacuum oven at 60 °C for 12 hours.

  • Characterization: The resulting polymer can be characterized by FTIR spectroscopy (disappearance of aldehyde C=O stretch, appearance of C=N imine stretch), NMR spectroscopy, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. Thermal properties can be analyzed using TGA and DSC.

Schiff_Base_Polymerization MonomerA 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Polymer Halogenated Schiff Base Polymer MonomerA->Polymer MonomerB 1,6-Hexanediamine MonomerB->Polymer Catalyst Glacial Acetic Acid Catalyst->Polymer catalyzes Solvent DMF, 80-90°C Solvent->Polymer in Water H₂O (byproduct) Polymer->Water releases

Caption: Workflow for Schiff base polymerization.

Application Area 2: Development of Advanced Polybenzoxazine Resins

Scientific Rationale: Polybenzoxazines are a class of high-performance phenolic resins with exceptional properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high char yield.[6][11] The synthesis of the benzoxazine monomer involves the reaction of a phenol, a primary amine, and formaldehyde.[12][13] 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, with its phenolic hydroxyl group, can serve as the phenolic component in this reaction. The resulting benzoxazine monomer, containing bromine, chlorine, and an aldehyde group, can then be thermally cured to form a highly cross-linked polybenzoxazine network with enhanced flame retardancy and the potential for further post-curing modifications via the aldehyde group.

Protocol 2: Synthesis of a Functional Benzoxazine Monomer

Objective: To synthesize a novel benzoxazine monomer from 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, aniline, and paraformaldehyde.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (Phenolic Component)

  • Aniline (Amine Component)

  • Paraformaldehyde (Formaldehyde Source)

  • Toluene or Dioxane (Solvent)

  • Sodium sulfate (drying agent)

  • Standard reflux and extraction glassware

Procedure:

  • Reactant Mixture: In a 250 mL round-bottom flask, combine 2.65 g (10 mmol) of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, 0.93 g (10 mmol) of aniline, and 0.60 g (20 mmol equivalent of formaldehyde) of paraformaldehyde.

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Mannich Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and stir for 4-6 hours. The reaction should become clear as the reactants are consumed.

  • Work-up: After cooling, wash the organic solution sequentially with 1M NaOH solution (to remove unreacted phenol) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure benzoxazine monomer.

  • Curing: The purified monomer can be cured by heating it in an oven, typically with a staged curing profile (e.g., 1 hour at 160 °C, 1 hour at 180 °C, and 2 hours at 200 °C) to induce ring-opening polymerization and form the final polybenzoxazine network.

Polybenzoxazine_Formation cluster_monomer Monomer Synthesis cluster_polymer Polymerization Phenol 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Monomer Functional Benzoxazine Monomer Phenol->Monomer Amine Primary Amine (e.g., Aniline) Amine->Monomer Formaldehyde Paraformaldehyde Formaldehyde->Monomer Curing Thermal Curing (160-200°C) Monomer->Curing Polymer Cross-linked Polybenzoxazine Network Curing->Polymer

Caption: Two-stage process for polybenzoxazine resin.

Application Area 3: Precursor for Functional Materials via Cross-Coupling Reactions

Scientific Rationale: The presence of both bromo and chloro substituents on the aromatic ring is a key feature of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. In palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Heck reactions), the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[4] This differential reactivity can be exploited to perform selective, sequential modifications. For instance, a Suzuki coupling could be performed at the bromine position under milder conditions, leaving the chlorine atom intact for a subsequent, more forcing coupling reaction. This strategy allows for the precise construction of complex, multifunctional molecules that can serve as advanced monomers, liquid crystals, or components of organic electronic materials.

Protocol 3: Selective Suzuki Cross-Coupling

Objective: To selectively couple an arylboronic acid at the C-Br position of the molecule, leaving the C-Cl bond for potential further functionalization.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (Substrate)

  • 4-Vinylphenylboronic acid (Coupling Partner)

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst Precursor)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos) (Ligand)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene and Water (Solvent System)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (1 mmol), 4-vinylphenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add 10 mL of toluene and 2 mL of water via syringe. The solvent mixture should be degassed prior to use.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel to isolate the mono-coupled product.

  • Confirmation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify that the coupling occurred selectively at the bromine position.

Cross_Coupling_Pathway Start 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Br Cl Step1 Suzuki Coupling (Arylboronic Acid, Pd catalyst) Milder Conditions Start:p1->Step1 Intermediate Mono-coupled Product Aryl Cl Step1->Intermediate:p1 Step2 Second Coupling (e.g., Heck, Sonogashira) Forcing Conditions Intermediate:p2->Step2 Final Di-functionalized Material Step2->Final

Caption: Sequential cross-coupling strategy.

Application Area 4: Surface Modification and Functionalization

Scientific Rationale: The aldehyde group is highly reactive and can be used to covalently graft the molecule onto surfaces that possess primary amine or hydrazine functionalities.[14][15][16] This surface modification can be used to alter the properties of a substrate, such as its wettability, biocompatibility, or to introduce specific functionalities for sensing or further chemical reactions. For example, modifying the surface of an amine-functionalized silica or polymer substrate could impart antimicrobial properties or serve as a platform for building more complex surface architectures.

Protocol 4: Immobilization on an Amine-Functionalized Surface

Objective: To covalently attach 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde to an amine-functionalized glass slide via imine bond formation.

Materials:

  • Amine-functionalized glass slides (e.g., APTES-coated)

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Coplin jars or similar staining dishes

  • Orbital shaker

Procedure:

  • Preparation of Modifying Solution: Prepare a 10 mM solution of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (e.g., 0.1% v/v).

  • Surface Immersion: Place the amine-functionalized glass slides into a Coplin jar containing the modifying solution. Ensure the slides are fully submerged.

  • Reaction: Place the Coplin jar on an orbital shaker and agitate gently at room temperature for 12-24 hours.

  • Washing: Remove the slides from the solution and wash them thoroughly by sonicating for 5 minutes each in fresh ethanol, followed by deionized water, and finally ethanol again to remove any non-covalently bound molecules.

  • Drying: Dry the modified slides under a stream of nitrogen.

  • Characterization: The success of the surface modification can be verified using techniques such as contact angle measurements (which should show a change in surface energy), X-ray Photoelectron Spectroscopy (XPS) to detect the presence of Br, Cl, and N on the surface, and Atomic Force Microscopy (AFM) to assess any changes in surface morphology.

Conclusion and Future Outlook

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde represents a platform molecule with significant, albeit largely unexplored, potential in materials science. The strategic combination of reactive sites for polymerization and orthogonal handles for post-modification makes it an exciting candidate for creating materials with tailored properties. The protocols detailed in this guide serve as a starting point for researchers to investigate its utility in developing high-performance polymers, functional coatings, and complex molecular architectures. Future research should focus on the detailed characterization of the materials synthesized from this precursor, with particular attention to their thermal, mechanical, flame retardant, and optical properties. The exploration of this versatile building block is poised to contribute to the advancement of modern materials science.

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  • Yildiz, E., et al. (2023, August 25). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
  • Zhang, K., et al. (n.d.). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes.
  • Zuniga, C., et al. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

Sources

Technical Notes & Optimization

Troubleshooting

"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" stability and storage conditions

Introduction This guide provides comprehensive technical support for the handling, storage, and stability assessment of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 90004-83-4).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides comprehensive technical support for the handling, storage, and stability assessment of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 90004-83-4). As a highly functionalized aromatic aldehyde, this compound is a valuable intermediate in synthetic chemistry. However, its molecular structure—featuring an aldehyde, a phenol, and electron-rich and electron-poor substituents—necessitates careful handling to ensure its integrity throughout experimental workflows.

The information herein is synthesized from established principles of organic chemistry, safety data for analogous structures, and best practices in laboratory management. Due to the limited specific stability data for this exact molecule, this guide extrapolates from the known behavior of substituted benzaldehydes to provide a robust framework for researchers.[1][2][3]

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the optimal storage conditions for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde?

A: Based on the chemistry of aromatic aldehydes and phenols, the compound should be stored in a cool, dry, and dark environment.[4][5] The recommended storage temperature is refrigerated (2-8°C). To prevent degradation, follow these key guidelines:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6] The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a reaction catalyzed by air (oxygen).[2]

  • Container: Use a tightly sealed, amber glass vial or a container that blocks UV light. Light can promote the formation of radical species that accelerate degradation.[5]

  • Purity: Ensure the compound is free from impurities, especially strong bases, strong oxidizing agents, or metal catalysts that could hasten decomposition.[4][7]

Q2: How stable is this compound at room temperature?

A: While it is a solid, long-term storage at room temperature is not recommended.[4] Exposure to ambient air, moisture, and light will likely lead to gradual degradation over weeks to months. The primary risk is the oxidation of the aldehyde functional group.[2] For short-term use during an experiment (i.e., weighing, preparing solutions), being at room temperature for a few hours is generally acceptable if the compound is protected from direct light and high humidity.

Q3: What are the primary signs of degradation?

A: Degradation can often be detected through several observations:

  • Visual Change: A noticeable change from its initial color (typically a solid) to a yellow or brownish hue. This often indicates the formation of oxidized or polymerized byproducts.

  • Solubility Issues: The compound may become less soluble in solvents it was previously soluble in.

  • Analytical Discrepancies: The most definitive sign is the appearance of new peaks in analytical tests like HPLC, GC-MS, or ¹H NMR. A common impurity to look for is the corresponding benzoic acid, which would show a characteristic broad singlet for the carboxylic acid proton in the NMR spectrum.

Q4: Is this compound sensitive to moisture?

A: Yes. While not aggressively hygroscopic, moisture can facilitate certain degradation pathways. It is crucial to store it in a dry environment and handle it quickly when open to the atmosphere.[8] Use of a desiccator for storage is a good practice.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential stability problems.

Problem: My experimental yield is lower than expected, or the reaction is not proceeding to completion.

  • Possible Cause: The starting material may have degraded, reducing the concentration of the active aldehyde. Oxidation of the aldehyde to a carboxylic acid is a common culprit, as the acid will not participate in many aldehyde-specific reactions (e.g., Wittig, reductive amination).[1][2]

  • Troubleshooting Steps:

    • Verify the purity of your starting material using ¹H NMR or HPLC-UV. Compare the results against the certificate of analysis or data from a fresh sample.

    • If degradation is confirmed, purify the material (e.g., by recrystallization or column chromatography) if possible, or use a new, unopened bottle.

    • For future reactions, ensure the solvent is anhydrous and the reaction is run under an inert atmosphere.

Problem: I observe an unexpected color change in my reaction mixture upon adding the aldehyde.

  • Possible Cause: The aldehyde may be reacting with basic or nucleophilic reagents in your mixture to form colored charge-transfer complexes or byproducts. The phenolic hydroxyl group is acidic and can be deprotonated by bases, which can lead to color changes.

  • Troubleshooting Steps:

    • Analyze the reaction conditions. Is a strong base present? Could a side reaction be occurring?

    • Take a small aliquot of the reaction mixture for LC-MS analysis to identify potential byproducts.

    • Consider adding the aldehyde slowly or at a lower temperature to control the reaction rate and minimize side product formation.

Problem: My analytical data (NMR, HPLC) shows a new, significant impurity peak that wasn't there before.

  • Possible Cause: This is a clear indication of degradation during storage or handling.

  • Troubleshooting Steps: Follow the workflow outlined in the diagram below to diagnose and address the issue.

Troubleshooting Workflow for Compound Instability

G cluster_0 Diagnosis cluster_1 Root Cause Analysis cluster_2 Resolution start Unexpected Experimental Result (e.g., Low Yield, Impurity Peak) check_purity 1. Assess Compound Purity start->check_purity visual 2a. Visual Inspection (Color Change?) check_purity->visual analytical 2b. Analytical Verification (NMR, HPLC, LC-MS) check_purity->analytical compare 3. Compare to Reference (Fresh Sample or CoA) visual->compare analytical->compare decision Is Degradation Confirmed? compare->decision storage Storage Conditions (Temp, Light, Air Exposure?) purify Option A: Purify Material (Recrystallization, Chromatography) storage->purify discard Option B: Use New Stock storage->discard handling Handling Procedure (Inert Atmosphere? Dry?) handling->purify handling->discard contamination Contamination (Incompatible Reagents?) contamination->purify contamination->discard decision->storage Yes decision->handling Yes decision->contamination Yes update_sop Update Storage & Handling SOPs decision->update_sop No (Investigate other exp. variables) purify->update_sop discard->update_sop

Caption: Workflow for diagnosing and resolving issues related to compound stability.

Data Summary: Potential Degradation of Substituted Benzaldehydes

This table summarizes the key factors affecting the stability of aromatic aldehydes like the topic compound.

FactorPotential Degradation PathwayResulting Byproduct ClassPrevention & Mitigation
Oxygen (Air) Oxidation of aldehydeCarboxylic AcidStore under an inert atmosphere (N₂ or Ar). Keep container tightly sealed.[2][6]
Light (UV) Photodegradation / Radical FormationVarious complex productsStore in amber vials or protect from light. Avoid prolonged exposure on the lab bench.[5]
High Temperature Increased reaction rates for all pathwaysMultiple byproductsStore refrigerated (2-8°C). Avoid leaving the compound on hot plates or in direct sunlight.[9][10]
Strong Bases Cannizzaro reaction (disproportionation) or other base-catalyzed condensationsAlcohol and Carboxylic AcidAvoid contact with strong bases during storage. Check pH of solutions.[2][7]
Strong Oxidants Forced oxidation of aldehyde and phenolCarboxylic Acid, QuinonesStore away from strong oxidizing agents (e.g., peroxides, nitric acid).[4][7]

Protocol: Routine Stability Assessment via ¹H NMR

This protocol provides a self-validating method to quickly assess the integrity of a stored sample against a reference.

Objective: To detect the presence of the primary oxidation byproduct (2-bromo-3-chloro-5-carboxy-4-hydroxy-5-methoxybenzene) and other major impurities.

Materials:

  • Suspect sample of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Reference sample (either a new, unopened vial or a sample with a recent, clean CoA)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • Pipettes and vials

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the suspect sample into a clean, dry vial. b. In a separate vial, accurately weigh 5-10 mg of the reference sample . c. Add ~0.7 mL of the chosen deuterated solvent to each vial. Ensure complete dissolution. d. Transfer each solution to a separate, clearly labeled NMR tube.

  • NMR Acquisition: a. Acquire a standard ¹H NMR spectrum for both the reference and suspect samples. b. Ensure the spectral window is wide enough to include both the aldehyde proton region (~9.5-10.5 ppm) and the potential carboxylic acid proton region (~10-13 ppm, often broad).

  • Data Analysis (Self-Validation): a. Overlay the Spectra: Directly compare the spectrum of the suspect sample to the reference sample. b. Check the Aldehyde Proton: Locate the aldehyde proton singlet (CHO). Its integration value should correspond to 1 proton. A decrease in this integral relative to other aromatic protons in the suspect sample indicates degradation. c. Look for the Carboxylic Acid Proton: Scan the downfield region (10-13 ppm). The appearance of a new, broad singlet in the suspect sample is a strong indicator of oxidation to the carboxylic acid. d. Identify Other Impurities: Look for any new peaks in the suspect sample's spectrum that are not present in the reference.

Interpretation: If the suspect sample shows a diminished aldehyde peak and/or the presence of a carboxylic acid peak, the material has undergone significant oxidation and may not be suitable for reactions requiring the aldehyde functionality.

References

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Retrieved from [Link]

  • Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (2025). Alkyl-substituted benzaldehydes. Retrieved from [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

  • Reddit. (2024). PA and aroma chemical storage?. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of the highly substituted intermediate, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Low yield is a common impediment in multi-step syntheses involving complex aromatic systems. This document provides in-depth troubleshooting, validated protocols, and expert insights to help you navigate the synthetic hurdles and optimize your product yield.

Synthetic Strategy & Core Challenges

The target molecule, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, presents significant synthetic challenges due to its dense and specific substitution pattern. Direct, sequential halogenation and formylation of a simple precursor is unlikely to succeed due to competing directing effects of the substituents. The powerful activating ortho-, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups often lead to a lack of regioselectivity and polysubstitution.[1][2] Conversely, the aldehyde (-CHO) group is deactivating, making subsequent electrophilic substitutions difficult.

A more robust and controllable strategy involves a multi-step pathway, as outlined below. This approach prioritizes regiocontrol by introducing functional groups in a specific order and utilizing protecting groups to moderate reactivity.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Phase 1: Core Scaffolding cluster_1 Phase 2: Regiocontrolled Halogenation cluster_2 Phase 3: Formylation & Deprotection A Start: 3-Methoxyphenol B Step 1: Hydroxyl Protection (e.g., Acetylation) A->B Acetic Anhydride C Intermediate: 3-Methoxyphenyl acetate B->C D Step 2: Electrophilic Bromination C->D E Intermediate: Bromo-3-methoxyphenyl acetate D->E NBS F Step 3: Electrophilic Chlorination E->F G Intermediate: Bromo-chloro-3-methoxyphenyl acetate F->G NCS H Step 4: Ortho-Formylation G->H I Intermediate: Protected Benzaldehyde H->I MgCl2, Paraformaldehyde J Step 5: Deprotection (Hydrolysis) I->J K Final Product J->K Base/Acid

Caption: Proposed multi-step synthesis pathway.

Troubleshooting Guide: Overcoming Low Yield

This section addresses specific experimental failures in a question-and-answer format.

Q1: My initial bromination step results in a low yield of the desired mono-bromo product and a significant amount of di-brominated byproducts. What is the cause and solution?

A1: This is a classic issue of over-reactivity. The methoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and polysubstitution.[1]

  • Causality: Using elemental bromine (Br₂) directly, especially at elevated temperatures, provides a high concentration of a powerful electrophile, leading to multiple additions before the reaction can be controlled. Phenols are so activated that halogenation can occur even without a Lewis acid catalyst.[1]

  • Troubleshooting & Optimization:

    • Switch to a Milder Brominating Agent: Replace elemental bromine with N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which significantly favors mono-substitution.

    • Strict Temperature Control: Perform the reaction at low temperatures (0°C to room temperature). Higher temperatures increase the reaction rate indiscriminately and promote side reactions.[3]

    • Solvent Choice: Use a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). Polar solvents can stabilize charged intermediates, accelerating the reaction and potentially reducing selectivity.

    • Monitor Progress Diligently: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q2: The chlorination step after bromination is extremely slow and often incomplete, even with extended reaction times. Why is this happening?

A2: You are experiencing substrate deactivation. While halogens are ortho-, para-directors, they are also deactivating due to their inductive electron-withdrawing effect.

  • Causality: The bromine atom you added in the previous step has reduced the electron density of the aromatic ring. This makes the ring less nucleophilic and therefore less reactive towards the next electrophilic substitution by chlorine.

  • Troubleshooting & Optimization:

    • Increase Reaction Temperature: While the bromination required cooling, the chlorination of the deactivated ring may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.

    • Use a More Reactive Chlorinating System: If N-Chlorosuccinimide (NCS) alone is insufficient, the addition of a catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃) or a protic acid (like acetic acid) can help polarize the N-Cl bond, creating a more potent electrophile.

    • Increase Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent to drive the reaction to completion.

    • Confirm Starting Material Purity: Ensure the bromo-intermediate from the previous step is pure. Any unreacted starting material from that stage will compete for the chlorinating agent.

Q3: My ortho-formylation step is failing, giving either no product or a complex mixture. What are the most critical parameters for success?

A3: Ortho-formylation of phenols is highly method-dependent. Success hinges on generating the correct electrophile and activating the substrate appropriately. The Vilsmeier-Haack reaction, for example, requires a highly electron-rich aromatic ring, which your di-halogenated substrate is not.[4][5] A better choice is a method specifically designed for phenols.

  • Causality & Recommended Method (Duff Reaction Modification): The reaction using magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde is highly effective and regioselective for ortho-formylation of phenols. The mechanism is believed to involve the formation of a magnesium phenoxide chelate, which directs the electrophile (derived from paraformaldehyde) exclusively to the ortho position.

  • Troubleshooting & Optimization:

    • Strictly Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. MgCl₂ is hygroscopic and must be handled accordingly.

    • Correct Reagent Stoichiometry: Use at least 2 equivalents of Et₃N to first deprotonate the phenol and then scavenge the HCl generated. A slight excess of paraformaldehyde is also recommended.

    • Sufficient Reaction Time and Temperature: The reaction typically requires heating (reflux in acetonitrile or THF) for several hours (2-4h) to go to completion.[6]

    • Proper Workup: The workup involves an acidic quench (e.g., 1M HCl) to hydrolyze the intermediate imine and protonate the phenoxide.

Troubleshooting Decision Tree for Formylation

Troubleshooting_Formylation Start Low or No Yield in Formylation Step Check_Method Are you using the MgCl2/Paraformaldehyde method? Start->Check_Method Check_Anhydrous Are all reagents and solvents strictly anhydrous? Check_Method->Check_Anhydrous Yes Solution_Method Solution: Switch to MgCl2/Et3N/ Paraformaldehyde method. It is highly regioselective for ortho-formylation of phenols. Check_Method->Solution_Method No Check_Temp Was the reaction refluxed for at least 2-4 hours? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Solution: Oven-dry all glassware. Use anhydrous solvents and reagents. Handle MgCl2 in a dry atmosphere. Check_Anhydrous->Solution_Anhydrous No Check_Workup Was the reaction quenched with aqueous acid? Check_Temp->Check_Workup Yes Solution_Temp Solution: Increase reflux time. Monitor reaction progress via TLC until starting material is consumed. Check_Temp->Solution_Temp No Solution_Workup Solution: Ensure acidic workup (e.g., 1M HCl) is used to hydrolyze the intermediate and protonate the product. Check_Workup->Solution_Workup No Success Yield Improved Check_Workup->Success Yes

Caption: Decision-making workflow for troubleshooting the formylation step.

Key Experimental Protocols

The following protocols are generalized guidelines and may require optimization based on your specific laboratory conditions and substrate batches.

Protocol 1: Acetylation of 3-Methoxyphenol
  • To a stirred solution of 3-methoxyphenol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxyphenyl acetate, which can often be used without further purification.

Protocol 2: Ortho-Formylation of Dihalogenated Phenol[8][9]
  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous magnesium chloride (1.1 eq) and anhydrous acetonitrile.

  • Add the substituted dihalogenated phenol (1.0 eq) to the suspension.

  • Add anhydrous triethylamine (2.5 eq) dropwise, and stir the mixture for 20 minutes at room temperature.

  • Add paraformaldehyde (2.5 eq) in one portion.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to 0°C and slowly quench by adding 1M aqueous HCl until the pH is ~1-2.

  • Stir vigorously for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure salicylaldehyde derivative.

Frequently Asked Questions (FAQs)

  • Q: Can the order of halogenation be reversed (chlorination then bromination)?

    • A: Yes, but it may affect regioselectivity and reactivity. Chlorine is slightly more deactivating than bromine, so the subsequent bromination might be even slower. The primary factor determining the substitution pattern will be the directing effects of the protected hydroxyl and methoxy groups. Pilot reactions are recommended to determine the optimal order.

  • Q: What is the best way to monitor these reactions?

    • A: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 3:1 Hexane:Ethyl Acetate. Staining with potassium permanganate (KMnO₄) can help visualize spots if they are not UV-active. For formylation, a 2,4-DNP stain will specifically show the aldehyde product as a yellow/orange spot.

  • Q: What are the critical safety precautions?

    • A: All operations should be performed in a certified chemical fume hood. Phosphorus oxychloride (if used for Vilsmeier-Haack) and acetyl chloride react violently with water and are highly corrosive.[7] Bromine and chlorine sources (NBS, NCS) are toxic and strong oxidizers. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Summary Tables

Table 1: Troubleshooting Quick Reference

ProblemLikely Cause(s)Recommended Solution(s)
Low Yield in Bromination Over-reactivity, PolysubstitutionUse NBS instead of Br₂, maintain low temperature (0°C), use non-polar solvents.
Incomplete Chlorination Substrate deactivation by bromineIncrease temperature moderately (40-50°C), use a slight excess of NCS, consider a catalytic acid.
Failed Formylation Incorrect method, deactivated substrate, moistureUse MgCl₂/Paraformaldehyde method, ensure strictly anhydrous conditions, reflux for 2-4 hours.
Difficult Purification Isomeric byproducts, similar polarityOptimize reaction selectivity first, then use column chromatography with a shallow gradient.

Table 2: Comparison of Common Formylation Methods for Phenols

MethodReagentsProsCons
Reimer-Tiemann [8]CHCl₃, NaOHSimple setup, widely known.Often low yields, generates phenolic tars, poor selectivity with multiple activating groups.
Vilsmeier-Haack [4][7]POCl₃, DMFGood for electron-rich aromatics.Requires anhydrous conditions, sensitive reagent, generally ineffective on deactivated rings.[4]
Duff Reaction Hexamethylenetetramine, AcidOrtho-selective.Can have moderate yields, requires strongly activating groups.
MgCl₂/Paraformaldehyde MgCl₂, Et₃N, (CH₂O)nHigh yield, excellent and exclusive ortho-selectivity, milder conditions.[6]Requires strictly anhydrous conditions.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Hunt, I. (n.d.). Chapter 24: Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Sciencemadness.org. (2012). Bromination of Vanillin without bromine.
  • Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol.
  • Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289. DOI: 10.1055/s-2003-44390.
  • University of California, Santa Cruz. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • YouTube. (2023). Reimann Tiemann reaction | formylation of phenol.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you achieve optimal yields and purity.

Introduction: The Challenge of Polysubstituted Aromatics

The synthesis of a highly substituted benzaldehyde like 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a significant challenge due to the competing directive effects of multiple substituents on the aromatic ring. The potent activating effects of the hydroxyl (-OH) and methoxy (-OCH3) groups can lead to a variety of side reactions, primarily over-halogenation and the formation of regioisomers.[1] This guide will address these issues in a practical, question-and-answer format to resolve specific experimental problems.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address problems as they are typically observed in the lab, from failed reactions to complex product mixtures.

Problem Area 1: Low Conversion or No Reaction

Question: My reaction shows a low conversion of the starting material, even after extended reaction times. What are the likely causes?

Answer: Low conversion is typically rooted in issues with reagents or reaction conditions.

  • Reagent Purity and Activity: Halogenating agents, especially N-halosuccinimides (NBS, NCS), can degrade over time. It is crucial to use freshly opened or properly stored reagents. For brominations using Br₂, ensure it has not been compromised by moisture.

  • Inadequate Activation/Catalysis: Electrophilic aromatic substitutions, particularly chlorinations, often require a Lewis acid or protic acid catalyst to generate a sufficiently powerful electrophile.[2] Ensure your catalyst is active and anhydrous if required.

  • Temperature Control: While heating can initiate a reaction, excessive temperatures can also lead to reagent decomposition or undesirable side reactions. Conversely, if the activation energy barrier is not met, the reaction will stall. Monitor the reaction temperature closely; some electrophilic substitutions can be highly exothermic once initiated.[3]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and selectivity. For halogenations of highly activated phenols, using a non-polar solvent like chloroform or dichloromethane can sometimes help temper reactivity and prevent side reactions, whereas polar solvents can accelerate the substitution.[4]

Problem Area 2: Complex Product Mixture and Purification Difficulties

Question: My crude product analysis (TLC, LC-MS, or ¹H NMR) shows multiple products, making purification nearly impossible. What are the most common side reactions?

Answer: A complex product mixture is the most common challenge in this synthesis. The primary culprits are over-halogenation and the formation of unwanted regioisomers.

Question: I've isolated a product with a mass corresponding to a di-brominated or di-halogenated species. Why does this happen and how can it be prevented?

Answer: Over-halogenation is a direct consequence of the powerful activating nature of the hydroxyl and methoxy substituents.[1] These electron-donating groups make the aromatic ring highly nucleophilic and susceptible to multiple substitutions.

Causality: The -OH and -OCH₃ groups donate electron density into the ring via resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This effect is so strong that the mono-halogenated product is often more reactive than the starting material, leading to a second substitution.

Mitigation Strategies:

  • Strict Stoichiometric Control: Use no more than 1.0 equivalent of the halogenating agent. A slight substoichiometric amount (e.g., 0.95 eq.) may be beneficial, accepting a lower conversion to avoid di-substitution.

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the halogenating agent dropwise or in small portions over an extended period to maintain a low instantaneous concentration.

  • Protecting Groups: In some cases, the activating effect of the hydroxyl group can be temporarily attenuated by converting it to an ester (e.g., an acetate).[1] This protecting group can be removed via hydrolysis after the halogenation step.

Question: My analytical data suggests that the bromine or chlorine atom has added to an incorrect position on the ring. What governs the regiochemistry?

Answer: Regioselectivity is determined by the cumulative directive effects of all substituents on the ring. The "winner" is typically the most powerful activating group.

Causality & Directing Effects:

  • -OH and -OCH₃ Groups: These are powerful ortho, para-directing activators.

  • -CHO (Aldehyde) Group: This is an electron-withdrawing group and a meta-director.

  • -Cl and -Br Groups: Halogens are a unique case; they are deactivating yet ortho, para-directing.[2]

In a molecule like a chloro-hydroxy-methoxy benzaldehyde, the hydroxyl and methoxy groups will dominate, directing incoming electrophiles to the positions ortho and para to them. The final position is often a consensus between these activators, tempered by steric hindrance from existing bulky groups.

Mitigation Strategies:

  • Order of Synthesis: The sequence in which the halogens are introduced is critical. Introducing one halogen will electronically and sterically influence the position of the next. A careful analysis of the directing effects at each stage is necessary to favor the desired isomer.

  • Blocking Groups: In complex cases, a temporary "blocking" group, such as a sulfonic acid group, can be installed at a reactive site, directing the halogen to the desired position. The blocking group can then be removed.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and solve common synthesis problems.

G Start Start: Crude Product Analysis (TLC, NMR, LC-MS) Problem What is the primary issue? Start->Problem LowYield Low Conversion / No Reaction Problem->LowYield Low Yield ComplexMix Complex Mixture of Products Problem->ComplexMix Impure CheckReagents Verify Reagent Activity & Purity (e.g., Titrate NBS) LowYield->CheckReagents IdentifySideProducts Identify Side Products (Mass Spec, NMR) ComplexMix->IdentifySideProducts CheckConditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) CheckReagents->CheckConditions Success Successful Synthesis: Pure Product Obtained CheckConditions->Success OverHalogenation Over-Halogenation Detected IdentifySideProducts->OverHalogenation Mass Too High Isomers Incorrect Regioisomer Detected IdentifySideProducts->Isomers Unexpected NMR Oxidation Oxidation to Carboxylic Acid IdentifySideProducts->Oxidation Acidic Impurity ControlStoich Solution: • Reduce Halogenating Agent (≤1.0 eq) • Lower Temperature • Slow Addition OverHalogenation->ControlStoich ControlRegio Solution: • Re-evaluate Synthetic Route Order • Consider Steric Hindrance • Use Protecting/Blocking Groups Isomers->ControlRegio ControlOxidation Solution: • Use Inert Atmosphere (N₂/Ar) • Quench with NaHCO₃ Solution • Purify via Bisulfite Adduct Oxidation->ControlOxidation ControlStoich->Success ControlRegio->Success ControlOxidation->Success

Caption: A troubleshooting workflow for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this molecule?

A plausible route starts from a commercially available substituted phenol or benzaldehyde, followed by sequential halogenation. For example, starting with 3-chlorovanillin and performing a regioselective bromination. The key is to leverage the existing substituent pattern to direct the incoming electrophiles to the desired positions.

Q2: My aldehyde is oxidizing to a carboxylic acid. How can I prevent this?

Aldehydes are susceptible to air oxidation. To minimize this:

  • Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • During the aqueous workup, washing the organic layer with a mild base like 10% sodium bicarbonate solution can remove any acidic impurity that has formed.[5]

  • Store the purified product under an inert atmosphere and at a low temperature.

Q3: What is the best method to purify the final product?

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing minor impurities.[6]

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the preferred method. A gradient elution with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective.

  • Bisulfite Adduct Formation: For stubborn impurities, aldehydes can be purified by forming a solid bisulfite addition product, which can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with an acid or base.[5]

Key Side Reaction Pathways

The following diagram illustrates the desired reaction versus the two most common side reactions: over-halogenation and incorrect regioselective halogenation.

G Start Precursor (e.g., 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde) Reagent + Br₂ or NBS (1.0 eq, controlled temp.) Start->Reagent Desired Desired Product (2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde) Reagent->Desired Correct Pathway OverHalogen Side Product 1: Over-Bromination (Di-bromo species) Reagent->OverHalogen Side Reaction Isomer Side Product 2: Isomeric Product (e.g., 6-Bromo isomer) Reagent->Isomer Side Reaction ExcessBr Excess Brominating Agent or High Reactivity OverHalogen->ExcessBr WrongSite Steric/Electronic Misdirection Isomer->WrongSite

Caption: Competing reaction pathways in the bromination step of the synthesis.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Bromination

This is a representative protocol and must be adapted based on the specific starting material.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting phenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane, approx. 10 mL per gram of substrate).[7]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.0 eq.) in the same solvent and add it to the dropping funnel. Add the NBS solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (Thin Layer Chromatography) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water. If any orange/yellow color from excess bromine persists, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.[2][7]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, 10% aqueous sodium bicarbonate solution (to remove acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.

Data Summary

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirective EffectRelative Strength
-OH Electron Donating (Resonance)Strongly Activatingortho, paraVery High
-OCH₃ Electron Donating (Resonance)Strongly Activatingortho, paraHigh
-Br, -Cl Electron Withdrawing (Inductive)Deactivatingortho, paraLow
-CHO Electron Withdrawing (Resonance)Strongly DeactivatingmetaHigh (Deactivation)

References

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Unknown. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Unknown. (n.d.). Duff Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Unknown. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 1). Odd results from 5-bromovanillin synthesis?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US4990678A - Purification of halogenated aromatic sulfones or ketones.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this polysubstituted aromatic aldehyde. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, protocol optimization strategies, and mechanistic explanations to address common challenges encountered during its synthesis.

Section 1: Synthesis Strategy & Troubleshooting

The synthesis of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" is not extensively documented in readily available literature, indicating it is a specialty chemical. A logical synthetic approach involves the sequential halogenation and formylation of a suitable precursor, such as a guaiacol or vanillin derivative. The most critical step, the introduction of the aldehyde group (formylation), presents several regiochemical and yield-related challenges.

This guide will focus on the most probable synthetic route: the ortho-formylation of a di-halogenated phenol precursor.

Frequently Asked Questions (FAQs) - Synthesis & Optimization
Q1: My ortho-formylation reaction is failing or giving very low yields. What are the most common causes?

This is a frequent issue, especially with highly substituted and electron-deficient phenols. The success of ortho-formylation is critically dependent on the reaction conditions and the choice of formylation method.

Common Causes for Low Yield:

  • Inadequate Anhydrous Conditions: The most reliable methods for selective ortho-formylation, such as the Skattebøl modification of the Casnati reaction, are extremely sensitive to moisture.[1] The use of anhydrous magnesium chloride (MgCl₂) is crucial, and even reagent-grade MgCl₂ powder may not be sufficiently dry.[1]

  • Poor Reagent Quality: Paraformaldehyde can vary in quality and water content. Triethylamine (Et₃N) must be dry and pure.

  • Substrate Reactivity: The presence of two electron-withdrawing halogens (Bromo and Chloro) on the phenol ring significantly deactivates it towards electrophilic aromatic substitution.[2] This makes the formylation step inherently challenging and may require longer reaction times or higher temperatures, which in turn can lead to side reactions.

  • Incorrect Stoichiometry: The molar ratios of the phenol, MgCl₂, paraformaldehyde, and triethylamine are critical for achieving good yields.

Troubleshooting Guide: Improving Low Formylation Yields
Observation/Problem Potential Cause Recommended Action & Scientific Rationale
No reaction observed (TLC shows only starting material) 1. Inactive MgCl₂ (hydrated).2. Reagents not anhydrous.3. Insufficient temperature.1. Action: Use anhydrous MgCl₂ beads (99.9% or higher) and dry them under high vacuum over P₂O₅ for 24 hours before use.[1] Rationale: Water competes with the phenol for coordination to the magnesium center, preventing the formation of the reactive phenoxide complex required for the reaction.[2]2. Action: Dry the reaction solvent (THF or Acetonitrile) over molecular sieves. Use freshly distilled, dry triethylamine. Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).[3] Rationale: All components must be rigorously dry to prevent quenching of the base and deactivation of the magnesium complex.3. Action: Ensure the reaction is heated to reflux (typically 75-80 °C in THF).[3] Rationale: The deactivated aromatic ring requires sufficient thermal energy to overcome the activation barrier for electrophilic attack.
Low yield with multiple unidentified byproducts 1. Prolonged reaction time.2. Reaction temperature is too high.1. Action: Monitor the reaction by TLC or GC-MS every 1-2 hours. Quench the reaction as soon as the starting material is consumed. Rationale: Electron-withdrawing groups can slow the reaction, but excessively long heating can cause the formation of byproducts, such as methoxymethyl (MOM) ethers of the starting phenol.[2]2. Action: Maintain a gentle reflux. Avoid aggressive heating which can lead to decomposition and tar formation.
Formation of the para-formylated isomer Incorrect formylation method chosen.Action: For exclusive ortho-formylation, the Magnesium-mediated method (Skattebøl protocol) is superior.[3] Rationale: The magnesium ion chelates with the phenolic oxygen, directing the electrophile (formed from paraformaldehyde) specifically to the ortho position. Other methods like the Reimer-Tiemann reaction often give mixtures of ortho and para isomers.[4][5]
Q2: Which formylation method is best for my substituted phenol?

For achieving high regioselectivity for the ortho position, especially with a pre-existing substituent at the para-position (the methoxy group), two methods are primarily considered.

Method Advantages Disadvantages Best Suited For
Magnesium-Mediated Ortho-Formylation (Skattebøl Protocol) High ortho-selectivity : Exclusively gives the ortho-aldehyde.[3]• High Yields : Often provides excellent yields (80-99%) with activated or moderately deactivated phenols.[6]• Milder Conditions : Avoids harsh acids or strong bases.Moisture Sensitive : Requires strictly anhydrous conditions.[1]Polysubstituted phenols where exclusive ortho-formylation is required. This is the recommended method for your target molecule.
Reimer-Tiemann Reaction Operationally Simple : Uses common lab reagents (chloroform, NaOH).[7]• Tolerant of some moisture : Does not require strictly anhydrous setups.Lower Yields : Often results in moderate yields.• Poor Regioselectivity : Typically produces a mixture of ortho and para isomers.[4]• Harsh Conditions : Uses a strong base at elevated temperatures.[8]Simpler phenols or when a mixture of isomers is acceptable. Not ideal for your specific target due to the desired regiochemistry.
Vilsmeier-Haack Reaction Effective for electron-rich arenes : Works well with anilines, pyrroles, and activated phenols.[9][10]Requires strong activation : May not be effective on phenols deactivated by two halogen atoms.• Harsh Reagents : Uses POCl₃ or SOCl₂, which can be corrosive.[10]Highly activated aromatic systems. Likely not the first choice for your precursor.

Section 2: Experimental Protocols & Workflows

Protocol 1: Optimized Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the highly reliable procedure reported in Organic Syntheses and is tailored for a deactivated phenol substrate.[3]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a flame-dried, three-necked flask equipped with a reflux condenser and argon inlet, add anhydrous magnesium chloride beads (2.0 eq.). Dry the flask and MgCl₂ under high vacuum while heating, then allow to cool under argon.

  • Reagent Addition: Add solid paraformaldehyde (3.0 eq.) to the flask under a positive pressure of argon. Add anhydrous tetrahydrofuran (THF) via syringe.

  • Base Addition: Add anhydrous triethylamine (2.0 eq.) dropwise via syringe. Stir the resulting slurry for 15 minutes at room temperature.

  • Substrate Addition: Add the 2-Bromo-3-chloro-guaiacol precursor (1.0 eq.) dissolved in a minimum amount of anhydrous THF dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75 °C) for 4-8 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up:

    • Cool the reaction to room temperature.

    • Add diethyl ether to the mixture.

    • Transfer to a separatory funnel and wash sequentially with 1 N HCl (3 times), water (3 times), and finally with brine.[3] Caution: Gas evolution may occur during the acid wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a solid or oil. Purification via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is recommended to isolate the pure product.

Workflow Diagram: Ortho-Formylation

G cluster_prep 1. Preparation (Inert) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Flame-dry flask P2 Add Anhydrous MgCl2 (2 eq) P1->P2 P3 Add Paraformaldehyde (3 eq) P2->P3 R1 Add Anhydrous THF P3->R1 Transfer to Reaction Setup R2 Add Anhydrous Et3N (2 eq) R1->R2 R3 Add Phenol Substrate (1 eq) R2->R3 R4 Reflux (75°C, 4-8h) R3->R4 W1 Cool & Add Ether R4->W1 Reaction Complete W2 Wash (1N HCl, H2O, Brine) W1->W2 W3 Dry (MgSO4) & Concentrate W2->W3 P4 Purify (Column Chromatography) W3->P4 G Start Start Synthesis Problem Low/No Yield? Start->Problem CheckMoisture Verify Anhydrous Conditions (Reagents, Glassware, Atmosphere) Problem->CheckMoisture Yes PurificationIssue Purification Difficulty? Problem->PurificationIssue No, Yield is Good CheckTemp Verify Reaction Temperature (Gentle Reflux) CheckMoisture->CheckTemp CheckPurity Check Reagent Purity (Paraformaldehyde, Et3N) CheckTemp->CheckPurity Tailing Streaking/Tailing on Silica? PurificationIssue->Tailing Yes PoorSep Poor Separation? PurificationIssue->PoorSep Yes Success Pure Product Obtained PurificationIssue->Success No AddAcid Add 1% AcOH to Eluent Tailing->AddAcid AddAcid->Success OptimizeGradient Use Shallow Gradient / Recrystallize PoorSep->OptimizeGradient OptimizeGradient->Success

Sources

Troubleshooting

Technical Support Center: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Introduction: Navigating the Solubility Challenges of a Highly Substituted Benzaldehyde Welcome to the technical support guide for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 90004-83-4).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Highly Substituted Benzaldehyde

Welcome to the technical support guide for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 90004-83-4). This highly substituted aromatic aldehyde is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and materials science applications. However, its complex structure, featuring a combination of electron-withdrawing and electron-donating groups, presents unique solubility challenges that can impede experimental success.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested insights and systematic protocols to overcome common solubility issues, ensuring reliable and reproducible results in your experiments. We will delve into the causal chemistry of this molecule's behavior and provide a logical, step-by-step framework for troubleshooting.

Section 1: Understanding the Molecular Structure and its Impact on Solubility

The solubility of a compound is dictated by its molecular structure—specifically, its polarity and its capacity for intermolecular interactions like hydrogen bonding. The structure of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is unique in its combination of functional groups, each contributing to its overall physicochemical profile.[1]

  • Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic.

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor with protic solvents.[2]

  • Hydroxyl Group (-OH): This group is polar and can both donate and accept hydrogen bonds, which typically enhances solubility in polar protic solvents.

  • Halogens (Bromo- & Chloro-): These bulky, electronegative groups increase molecular weight and introduce steric hindrance. Halogen substitution often reduces overall molecular polarity, which can decrease aqueous solubility.[3] The ortho-position of the bromine to the aldehyde group may particularly interfere with solvent interactions.[3]

  • Methoxy Group (-OCH₃): This group adds some polarity and can act as a hydrogen bond acceptor, but it also contributes to the molecule's overall size.

The combination of a hydrophobic core, polar functional groups capable of hydrogen bonding, and bulky halogens results in a molecule with limited solubility in both highly polar solvents (like water) and purely nonpolar solvents (like hexanes). Successful dissolution often requires a solvent that can effectively balance these competing characteristics.

cluster_Molecule Molecular Influences on Solubility cluster_Groups Structure 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde OH Hydroxyl (-OH) Polar, H-Bond Donor/Acceptor Structure->OH Promotes solubility in polar protic solvents CHO Aldehyde (-CHO) Polar, H-Bond Acceptor Structure->CHO Promotes solubility in polar solvents Ring Benzene Ring Nonpolar Core Structure->Ring Promotes solubility in nonpolar solvents Halogens Halogens (Br, Cl) Increase MW, Steric Hindrance, Reduce Polarity Structure->Halogens Decreases aqueous solubility Methoxy Methoxy (-OCH₃) Polar, H-Bond Acceptor Structure->Methoxy Slightly enhances polar interactions

Caption: Key functional groups and their respective contributions to solubility.

Section 2: Troubleshooting Common Solubility Issues (Q&A Format)

This section addresses the most common questions and issues encountered when working with 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Question 1: My compound will not dissolve in water or aqueous buffers. Why is this happening?

Answer: This is expected behavior. While the molecule possesses hydroxyl and carbonyl groups that can hydrogen bond with water, these are outweighed by the large, nonpolar aromatic ring and the two halogen substituents.[2][4] Halogenation, in particular, tends to decrease aqueous solubility.[3] The large, hydrophobic surface area prevents effective solvation by water molecules, making the compound practically insoluble in aqueous media.

Question 2: What are the recommended starting organic solvents for dissolving this compound?

Answer: Based on its structure, solvents with intermediate polarity (polar aprotic solvents) are the most promising candidates. Aldehydes and ketones are generally soluble in common organic solvents.[5] For a structurally related compound, 2-Bromo-5-hydroxybenzaldehyde, solvents like chloroform, dichloromethane, and ethyl acetate are effective.[6] Therefore, a logical starting point is to test solubility in the solvents listed in the table below.

Table 1: Recommended Solvents for Initial Screening
Solvent ClassRecommended SolventsRationale & Key Considerations
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM)Highest Probability of Success. These solvents have a moderate dielectric constant and can solvate the polar groups without being hindered by the nonpolar ring. DCM is often a good starting point for substituted aromatics.[6]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate Probability. The hydroxyl group on the compound can interact with these solvents. However, solubility may be limited. Lower-chain alcohols are generally miscible with a wide range of organic compounds.[5]
Ethers Diethyl EtherModerate Probability. Less polar than THF but can be effective. Benzaldehyde itself is highly soluble in diethyl ether.[7]
Nonpolar Toluene, ChloroformLower Probability. May be effective if heating is applied, but unlikely to work well at room temperature. Chloroform can be an exception due to its ability to dissolve a wide range of organic solids.[6]

Question 3: I've tried a recommended solvent (e.g., DCM), but the compound is only partially soluble or requires a very large volume. What are my next steps?

Answer: If you observe partial solubility, you are on the right track but need to optimize the conditions. Here is a systematic approach to improve dissolution:

  • Increase Solvent Volume: The simplest first step is to add more solvent incrementally until dissolution is achieved. Note the final concentration for future reference.

  • Apply Gentle Heating: Carefully warm the mixture to 40-50°C. Increased kinetic energy can overcome the crystal lattice energy of the solid. Caution: Substituted benzaldehydes can be susceptible to oxidation, especially when heated in the presence of air.[8] It is advisable to perform this under an inert atmosphere (e.g., Nitrogen or Argon) if the downstream application is sensitive to impurities.

  • Utilize Sonication: Place the vial in an ultrasonic bath. The high-frequency vibrations can help break apart solid agglomerates and accelerate the dissolution process at the solid-liquid interface.

  • Switch to a Solvent Mixture: If a single solvent is ineffective, a binary mixture can be powerful. For example, if your compound is partially soluble in Toluene but more soluble in Acetone, try a mixture (e.g., 9:1 Toluene:Acetone) to enhance solvating power while maintaining the primary solvent's character.

Question 4: How does the pH of a solution affect the solubility of this compound?

Answer: The phenolic hydroxyl group (-OH) is weakly acidic. In the presence of a base, this proton can be removed to form a phenoxide salt.

  • Basic Conditions (pH > 8): Adding a base (e.g., NaOH, K₂CO₃) will deprotonate the hydroxyl group, forming an ionic salt. This salt will have dramatically increased solubility in polar protic solvents, including water. This is a common strategy for dissolving phenolic compounds.

  • Acidic/Neutral Conditions (pH < 7): The compound will remain in its neutral, less soluble form.

This pH-dependent solubility can be exploited for extraction and purification protocols but must be considered during reaction setup, as the resulting phenoxide is a different nucleophile than the neutral hydroxyl group.

Section 3: Experimental Protocol for Solubility Determination

This protocol provides a systematic workflow for determining the approximate solubility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in a solvent of your choice.

Objective: To find a suitable solvent and estimate the concentration at which the compound fully dissolves at room temperature.

Materials:

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Analytical balance

  • Set of 4 mL glass vials with caps

  • Selection of test solvents (e.g., DCM, Acetone, THF, Ethanol, Toluene)

  • Calibrated micropipettes or graduated cylinders

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:
  • Preparation: Accurately weigh 5 mg of the compound into a clean, dry 4 mL glass vial.

  • Initial Solvent Addition: Add 100 µL of the chosen test solvent to the vial. This creates an initial high concentration of 50 mg/mL.

  • Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature. Visually inspect for undissolved solid.

  • Systematic Dilution:

    • If the solid has not dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 25 mg/mL).

    • Recap and vortex for 1-2 minutes.

    • Continue adding 100 µL aliquots of solvent, vortexing after each addition, until the solid is completely dissolved.

  • Observation & Calculation: Once the solid is fully dissolved, record the total volume of solvent added. Calculate the approximate solubility using the formula:

    • Solubility (mg/mL) = 5 mg / Total Solvent Volume (mL)

  • Confirmation (Optional): To confirm it is truly dissolved and not a fine suspension, shine a laser pointer through the solution. A true solution will not scatter the light beam (no Tyndall effect).

  • Troubleshooting Steps: If the compound remains insoluble after adding 2 mL of solvent (concentration of 2.5 mg/mL), consider the solvent unsuitable for high-concentration work. At this point, you may test the effects of gentle heating (40°C) or sonication on a new vial prepared at a moderate concentration (e.g., 10 mg/mL).

Caption: Workflow for systematic solubility testing.

Section 4: Frequently Asked Questions (FAQ)

  • FAQ 1: My compound is a yellow or slightly brown powder, but the solution has a more intense color. Is this a problem? Aromatic aldehydes, especially those with hydroxyl groups, can be prone to slight oxidation, which can form minor, highly colored impurities.[8] While often not detrimental to reactivity, if color is a concern for your application (e.g., final drug product appearance), you may consider purifying the material by recrystallization or filtering the solution through a small plug of silica gel or activated carbon before use.

  • FAQ 2: I dissolved the compound with heating, but it crashed out of solution upon cooling to room temperature. What should I do? This indicates you have created a supersaturated solution. The solubility is significantly lower at room temperature. For your experiment, you must either: a) Maintain the elevated temperature throughout the entire process. b) Find a different solvent or solvent system in which the compound is soluble at room temperature using the protocol above. c) Proceed with the reaction as a slurry, if the reaction kinetics are favorable under such conditions.

  • FAQ 3: How should I store 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde to maintain its integrity? Store the solid compound in a tightly sealed container, protected from light and air, in a cool, dry place. A refrigerator (2-8°C) is suitable. Given its potential for oxidation, long-term storage under an inert atmosphere (argon or nitrogen) is best practice.

References

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Carmo, B. S., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Chemical Network. (2024). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Britannica. (n.d.). Aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

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Optimization

Handling and safety precautions for "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde"

Compound Identifier: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde CAS Number: 90004-83-4[1] Molecular Formula: C₈H₆BrClO₃[1] This guide serves as a dedicated technical resource for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde CAS Number: 90004-83-4[1] Molecular Formula: C₈H₆BrClO₃[1]

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides essential safety protocols, handling procedures, and troubleshooting advice for the effective and safe use of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in a laboratory setting. As a substituted benzaldehyde, this compound is a valuable intermediate in organic synthesis; however, its halogenated and aldehydic nature necessitates careful handling.[2][3]

Hazard Identification & Safety Summary

This compound presents moderate health hazards that require strict adherence to safety protocols. The primary risks are associated with direct contact and inhalation.[4]

Hazard CategoryGHS ClassificationKey Precaution
Skin Irritation Category 2 (H315)Causes skin irritation. Avoid contact; wear appropriate chemical-resistant gloves.
Eye Irritation Category 2A (H319)Causes serious eye irritation. Wear chemical splash goggles or a face shield.[5]
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation.[4] Always handle in a certified chemical fume hood.[6]
Signal Word Warning

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde?

The primary hazards are irritation to the skin, eyes, and respiratory system.[6] Inhalation of the dust or powder can irritate the respiratory tract, while direct contact can cause skin irritation and serious eye damage.[4] There is no data to suggest carcinogenicity or mutagenicity.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Proper PPE is critical to prevent exposure. The causality for each piece of equipment is rooted in the compound's specific hazards.

  • Eye/Face Protection: Chemical splash goggles meeting ANSI Z.87.1 or EU EN166 standards are required to prevent contact with the eyes, which can cause serious irritation.[4] A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Do not use latex gloves, as they may offer insufficient protection.[5] Gloves should be inspected before use and disposed of immediately after contact.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[5] For tasks with a higher risk of splashes, such as transferring solutions, a chemically impervious apron should be worn over the lab coat.[5] Ensure shoes are closed-toed and cover the entire foot.[5]

  • Respiratory Protection: All handling of this solid compound must be performed in a certified chemical fume hood to control exposure to airborne dust, which is a respiratory irritant.[6] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[5][7]

Q3: How should I properly store this chemical?

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8] The container must be kept tightly closed to prevent moisture absorption and contamination.[4] It is recommended to store it in a locked cabinet or area to restrict access.

Q4: What are the correct disposal procedures for this compound and its waste?

This compound is a halogenated organic chemical.[8][9] As such, all waste, including contaminated consumables and excess material, must be disposed of as hazardous waste.

  • Segregation: Collect waste in a designated "Halogenated Organic Waste" container.[8][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[8][9] Do not use abbreviations.

  • Containment: Keep the waste container tightly sealed except when adding waste.[8][11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not dispose of this chemical down the drain.

Q5: What should I do in case of a spill or accidental exposure?

Immediate and correct action is crucial to minimize harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing.[8] If skin irritation occurs or persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and have the person drink two glasses of water at most. Seek immediate medical attention.

Experimental Workflow & Protocols

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol 3.1: Weighing and Preparing Solutions

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation: Don all required PPE (goggles, gloves, lab coat) before starting. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and a pre-labeled beaker containing the desired solvent inside the fume hood.

  • Weighing: Retrieve the stock container of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde and place it in the fume hood. Carefully transfer the required amount of the solid to the weigh boat. Close the stock container immediately.

  • Dissolution: Gently add the weighed solid to the solvent in the beaker. The methoxy and hydroxy groups may affect solubility, so choose your solvent accordingly.[2] Stir the solution using a magnetic stir bar until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated halogenated waste container.[8]

  • Final Steps: Wash hands thoroughly after the procedure is complete, even though gloves were worn.

Protocol 3.2: Emergency Spill Cleanup Procedure

This procedure applies to small spills (less than 10 grams) inside a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your EHS department.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate: Ensure the spill is contained within the fume hood. Do not attempt to clean a spill if you are not trained or do not have the proper equipment.

  • PPE: Don additional PPE if necessary, such as a chemical-resistant apron and a second pair of gloves.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels directly on the dry powder.

  • Collection: Carefully sweep the absorbed material into a dustpan. Place the material into a designated, sealable hazardous waste bag or container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[9]

  • Reporting: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.

Troubleshooting Guide

Q: My reaction is not proceeding as expected. What factors related to the reagent could be the issue?

A: Several factors can influence the reactivity of substituted benzaldehydes:

  • Steric Hindrance: The bromine and chlorine atoms adjacent to the aldehyde group can create significant steric hindrance, potentially slowing down reactions that involve nucleophilic attack at the carbonyl carbon. Consider using less bulky reagents or increasing the reaction temperature if thermally stable.

  • Electronic Effects: The halogen atoms are electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles.[12] Conversely, the hydroxy and methoxy groups are electron-donating, which can decrease reactivity. The net effect depends on the specific reaction mechanism.

  • Purity of Reagent: Ensure the starting material is pure. Impurities could inhibit catalysts or participate in side reactions. Consider purification by recrystallization if the purity is in doubt.

Q: I'm observing unexpected side products in my reaction. How can I minimize them?

A: The multiple functional groups on this molecule provide pathways for side reactions.

  • Protecting Groups: The free hydroxyl group is acidic and can interfere with reactions involving bases or organometallics. Consider protecting it as a silyl ether or another suitable protecting group before proceeding with your desired transformation.

  • Aldehyde Reactivity: The aldehyde is prone to side reactions like oxidation to a carboxylic acid or reduction to an alcohol.[3][13] Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated.[14] Choose your reagents carefully to avoid unintended reductions.

Q: The compound appears to be degrading during my reaction, indicated by a color change. What precautions can I take?

A: Phenolic compounds, especially those with electron-withdrawing groups, can be sensitive to oxidation, which often results in the formation of colored impurities.

  • Inert Atmosphere: As mentioned, running reactions under an inert atmosphere is a critical step to prevent air oxidation.[14]

  • Light Sensitivity: Some aromatic aldehydes can be light-sensitive.[15] Protect your reaction from light by wrapping the flask in aluminum foil.

  • Temperature Control: Avoid excessive heat. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Visual Guides & Workflows

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Review MSDS & Protocol B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Fume Hood is Operational B->C D 4. Transfer Reagent to Weigh Boat (Inside Hood) C->D E 5. Add to Solvent (Inside Hood) D->E F 6. Dispose of Consumables in Halogenated Waste E->F G 7. Store Stock Container Securely F->G H 8. Remove PPE & Wash Hands G->H

Caption: Workflow for safely handling 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Diagram 2: Spill Response Decision Tree

Start Spill Occurs Assess Assess Situation: Is the spill large (>10g)? Is it outside the fume hood? Start->Assess Evacuate Evacuate Area! Alert Supervisor! Call EHS! Assess->Evacuate Yes SmallSpill Small Spill Confined to Hood Assess->SmallSpill No Alert Alert Nearby Personnel SmallSpill->Alert Absorb Cover with Inert Absorbent Material Alert->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decon Decontaminate Surface Collect->Decon Dispose Dispose of All Materials as Halogenated Waste Decon->Dispose Report Report Incident Dispose->Report

Caption: Decision tree for responding to a chemical spill.

References

  • SAFETY DATA SHEET for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. (2025). MilliporeSigma.
  • Halogenated Organic Liquids - Standard Oper
  • 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | 90004-83-4. Sigma-Aldrich.
  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3. PubChem.
  • SAFETY DATA SHEET for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Techne.
  • SAFETY DATA SHEET for 3-Bromo-4-methoxybenzaldehyde. (2025). Thermo Fisher Scientific.
  • Halogenated Solvents in Laboratories.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • SAFETY DATA SHEET for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. (2025). Thermo Fisher Scientific.
  • Organic Solvents. Cornell EHS.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Safety Inform
  • Halogenated Solvents Safety Sheet. University of Washington.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Chem-Impex.
  • Organic solvent waste. (2025). Kemicentrum.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • How benzene ring substituents affect reactivity of benzaldehyde deriv

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your results.

Overview of the Synthetic Pathway

The synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde typically proceeds via a sequential electrophilic aromatic substitution on a vanillin precursor. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directors, which heavily influence the regiochemistry of the halogenation steps.[1][2] Understanding this is critical to predicting and controlling the formation of impurities.

The most common route involves two key transformations:

  • Bromination of Vanillin: The first electrophilic substitution, where bromine is introduced onto the aromatic ring.

  • Chlorination of the Brominated Intermediate: The subsequent introduction of chlorine to yield the final product.

G Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Bromovanillin 5-Bromovanillin (Intermediate) Vanillin->Bromovanillin Step 1: Bromination (e.g., Br₂ in MeOH/AcOH) Target 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (Final Product) Bromovanillin->Target Step 2: Chlorination (e.g., SO₂Cl₂ or NCS)

Caption: General synthetic route for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during synthesis, focusing on impurity identification and mitigation.

Q1: My initial bromination of vanillin yielded a colored product (yellow/orange/red). Is this normal, and how can I fix it?

A1: Causality and Mitigation

A colored crude product is a common observation, often stemming from two sources:

  • Residual Elemental Bromine: Even trace amounts of unreacted bromine will impart a strong orange or red color to the product.[3]

  • Oxidation Byproducts: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-like impurities, especially if the reaction temperature is not well-controlled.[3]

Troubleshooting Steps:

  • Quenching Excess Bromine: After the reaction is complete (as determined by TLC), the mixture should be treated with a reducing agent to destroy any remaining Br₂. A dropwise addition of 10% aqueous sodium thiosulfate or sodium bisulfite solution until the color disappears is highly effective.[1][4][5]

  • Temperature Control: During the addition of the brominating agent, the temperature should be strictly maintained, typically between 0-20°C, to minimize side reactions and degradation.[3][6]

  • Purification: Recrystallization is essential. A mixed solvent system like ethanol/water is often effective for purifying the intermediate 5-bromovanillin, yielding a pale yellow or off-white solid.[1][4]

Q2: My TLC/HPLC analysis shows multiple spots/peaks. What are the likely isomeric impurities?

A2: Understanding Regioselectivity and Impurity Formation

The directing effects of the substituents on the vanillin ring dictate where the halogens will add. While the 5-position is strongly favored for the initial bromination, other isomers can form, leading to a cascade of impurities in the subsequent chlorination step.

G cluster_0 Reaction Pathway cluster_1 Impurity Formation Vanillin Vanillin Intermediate 5-Bromovanillin (Major Intermediate) Vanillin->Intermediate Bromination Impurity1 6-Bromovanillin (Isomeric Impurity) Vanillin->Impurity1 Impurity3 Unreacted Vanillin Vanillin->Impurity3 Target Target Product (2-Bromo-3-chloro...) Intermediate->Target Chlorination Impurity2 Dibromovanillin (Over-bromination) Intermediate->Impurity2 Impurity4 Oxidized Product (Vanillic Acid Derivative) Target->Impurity4 Impurity5 Isomeric Final Product (e.g., 6-Bromo-3-chloro...) Impurity1->Impurity5

Caption: Formation pathways for the target product and common process-related impurities.

Common Impurities & Their Origins:

Impurity NameStructure DescriptionOriginAnalytical Signature (RP-HPLC)
Unreacted Vanillin Starting materialIncomplete bromination reaction.Elutes earliest; more polar.
5-Bromovanillin Mono-brominated intermediateIncomplete chlorination reaction.Elutes after vanillin but before the final product.
Isomeric Bromovanillins e.g., 6-Bromovanillin, 2-BromovanillinMinor products from initial bromination due to competing directing effects.[1]Peaks will appear close to the 5-bromovanillin peak.
Di-bromovanillin Contains two bromine atomsUse of excess brominating agent or poor temperature control.[3]Elutes later; less polar than mono-brominated species.
Oxidized Impurities Aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH).Air oxidation, especially under basic conditions, or harsh reaction workup.[7]More polar; may show different UV absorbance.
Q3: How can I confirm the identity of my product and quantify its purity?

A3: Analytical Methodologies

A multi-technique approach is recommended for full characterization and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis and quantifying impurities.[7] A reverse-phase method can effectively separate the starting materials, intermediates, final product, and non-volatile byproducts.

  • Gas Chromatography (GC): Suitable for analyzing volatile and semi-volatile compounds and can be very effective for purity assessment of benzaldehyde derivatives.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling patterns of the aromatic protons will definitively confirm the substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, confirming the presence of both bromine and chlorine atoms through their characteristic isotopic patterns.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (aldehyde C=O, hydroxyl O-H, aromatic C-H).[8]

Q4: My final yield is consistently low. What are the critical parameters to optimize?

A4: Yield Optimization Strategy

Low yields can often be traced back to a few critical experimental parameters.

  • Stoichiometry of Halogenating Agents: Use a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent for each step to drive the reaction to completion. However, a large excess can promote over-halogenation.[10]

  • Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using TLC or HPLC. The reaction is complete when the starting material spot/peak is no longer visible.[11]

  • Temperature Control: As mentioned, electrophilic halogenations are exothermic. Maintaining a low temperature (0-5°C is common) prevents the formation of degradation and side products.[6][12]

  • Workup Procedure: The product is precipitated by pouring the reaction mixture into ice-cold water.[6][13] Ensure sufficient water is used for complete precipitation and that the product is thoroughly washed to remove inorganic salts and residual acid before drying.

Key Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of 5-Bromovanillin (Intermediate)

This protocol is adapted from established methods for the bromination of vanillin.[6]

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve vanillin (1.0 eq.) in methanol or glacial acetic acid.[5][6]

  • Cooling: Cool the solution to 0-5°C with continuous stirring.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.[3]

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor by TLC until the vanillin is consumed.

  • Precipitation: Pour the reaction mixture into a larger beaker containing ice-cold water (approx. 10 volumes relative to the reaction solvent). A pale yellow solid should precipitate.[13]

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum to yield crude 5-bromovanillin. This can be purified further by recrystallization from an ethanol/water mixture.[4]

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This is a general method for analyzing benzaldehyde derivatives.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or the initial mobile phase composition.

References

  • C. García-Gómez, et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. Retrieved from [Link]

  • How to test the purity of benzaldehyde? (2025). Blog. Retrieved from [Link]

  • Synthesis of 5-Bromovanillin From Vanillin and Bromine. (2022). YouTube. Retrieved from [Link]

  • Bromination of Vanillin without bromine. (2012). Sciencemadness.org. Retrieved from [Link]

  • Odd results from 5-bromovanillin synthesis? (2010). Sciencemadness Discussion Board. Retrieved from [Link]

  • synthesis of 5-bromovanillin. (2011). YouTube. Retrieved from [Link]

  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Course Hero. Retrieved from [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

  • Preparation method of 2-bromo-5-chlorobenzaldehyde. (n.d.). Google Patents.
  • Iodination of Vanillin. (2021). YouTube. Retrieved from [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate. Retrieved from [Link]

  • an optimization of time in the bromination of vanillin reaction. (2023). Digital Commons @ the Georgia Academy of Science. Retrieved from [Link]

  • Vanillin. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Making Bromovanillin: A Precursor To Substituted Benzaldehydes. (2023). YouTube. Retrieved from [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025). ResearchGate. Retrieved from [Link]

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterisation of Halogenated Vanillin Derivatives as Potential Antibacterial Agents. (2025). UNIMAS Institutional Repository. Retrieved from [Link]

  • Method for purifying vanillin by liquid-liquid extraction. (n.d.). Google Patents.
  • Bromination of vanillin. (2021). YouTube. Retrieved from [Link]

  • Method for purifying vanillin by liquid-liquid extraction. (n.d.). Google Patents.
  • EXP 16 - An Electrophilic Iodination of Vanillin. (2014). OrganicERs.org. Retrieved from [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. (n.d.). Erowid. Retrieved from [Link]

  • Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Regioselectivity in Polysubstituted Benzaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of polysubstituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in various formylation reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental concepts related to regioselectivity in the synthesis of polysubstituted benzaldehydes.

Q1: My formylation reaction is yielding a mixture of ortho and para isomers. How can I improve the selectivity for the desired isomer?

A1: The ortho/para selectivity in electrophilic aromatic substitution reactions is a common challenge influenced by a combination of electronic and steric factors. To enhance the selectivity for a specific isomer, consider the following strategies:

  • Steric Hindrance: The size of the directing group already present on the aromatic ring and the electrophile itself can significantly influence the regiochemical outcome.[1] Bulky substituents on the starting material will sterically hinder the ortho positions, thereby favoring substitution at the less hindered para position.[1] Conversely, if the directing group is small, a mixture of ortho and para products is more likely.

  • Reaction Temperature: Temperature can play a crucial role in determining the isomer ratio. In some cases, lower temperatures may favor the formation of one isomer over the other due to differences in activation energies for the formation of the ortho and para transition states.

  • Choice of Formylation Method: Different formylation reactions exhibit inherent regioselectivities. For instance, the Duff reaction is known for its preference for ortho-formylation of phenols, while the Gattermann-Koch reaction can be effective for producing para-substituted benzaldehydes from activated aromatic rings.[2][3][4]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the ortho/para ratio. Experimenting with different solvents may lead to improved selectivity.

Q2: I am observing significant amounts of meta-substituted product when I expect ortho/para substitution. What could be the reason?

A2: The formation of a meta-substituted product when an ortho/para-directing group is present is unusual but can occur under certain conditions. Here are some possible explanations:

  • Reaction Mechanism: Ensure that the reaction is proceeding through the expected electrophilic aromatic substitution pathway. Some reactions can have alternative mechanisms that lead to different regioselectivity.

  • Isomerization: Under harsh reaction conditions (e.g., high temperatures, strong acids), product isomerization can occur. The initially formed ortho or para isomer might rearrange to the more thermodynamically stable meta isomer.

  • Incorrect Starting Material: Verify the identity and purity of your starting material. An unexpected substituent could be directing the formylation to the meta position.

  • Complex Formation: In some cases, the formylating agent can form a complex with the directing group, altering its directing effect. This is particularly relevant in reactions involving Lewis acids.[5]

Q3: My Vilsmeier-Haack reaction is giving low yields. What are the common causes and how can I troubleshoot this?

A3: Low yields in the Vilsmeier-Haack reaction are often attributed to several factors. Here's a troubleshooting guide:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The quality of the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is critical. Use freshly distilled or high-purity reagents.

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. If your substrate is deactivated by electron-withdrawing groups, the reaction may be sluggish or fail to proceed. In such cases, harsher reaction conditions (e.g., higher temperatures) may be required, but this can also lead to side reactions.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is important. A common starting point is to use 1.5 equivalents of the Vilsmeier reagent.[6] You may need to optimize this ratio for your specific substrate.

  • Reaction Temperature and Time: The optimal temperature and reaction time will depend on the reactivity of your substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal conditions.[6]

Q4: I am attempting a Duff reaction on a phenol and observing di-formylation. How can I favor the mono-formylated product?

A4: Di-formylation is a common side reaction in the Duff reaction, particularly when both ortho positions of the phenol are unsubstituted.[7] To promote mono-formylation, the primary strategy is to control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[7]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific formylation reactions, focusing on improving regioselectivity.

Troubleshooting Regioselectivity in the Duff Reaction

The Duff reaction is a valuable method for the ortho-formylation of phenols.[2][3] However, achieving high regioselectivity can be challenging with certain substrates.

Problem: Poor ortho-selectivity or formation of para-isomer.

  • Underlying Cause: While the Duff reaction generally favors ortho-substitution due to a proposed mechanism involving a hydrogen bond between the phenolic hydroxyl group and the formylating agent, electronic and steric factors can also influence the outcome.[8]

  • Troubleshooting Strategies:

    • Solvent Choice: The use of trifluoroacetic acid (TFA) as a solvent has been shown to enhance ortho-selectivity in some cases.[9]

    • Temperature Control: The reaction is typically heated, but excessive temperatures can sometimes lead to decreased selectivity.[2] Optimization of the reaction temperature is recommended.

    • Steric Effects: If the ortho positions are sterically hindered, para-formylation may become competitive or even the major pathway.[3] If ortho-substitution is desired, consider using a substrate with smaller ortho-substituents if possible.

Problem: Formation of polymeric side products (resins).

  • Underlying Cause: Phenols can undergo polymerization with formaldehyde equivalents, especially under acidic conditions.[7]

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the ratio of HMTA to the phenol to minimize excess formylating agent.

    • Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion, which can promote polymerization.[7]

Controlling Regioselectivity in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. Regioselectivity is governed by the electronic and steric properties of the substrate.

Problem: Mixture of regioisomers in the formylation of a substituted benzene.

  • Underlying Cause: The Vilsmeier reagent is a relatively bulky electrophile, and its attack is sensitive to both the electronic directing effects of the substituents and steric hindrance.

  • Troubleshooting Strategies:

    • Leveraging Steric Hindrance: For substrates with ortho, para-directing groups, substitution will generally occur at the less sterically hindered para position. If ortho-substitution is desired, this method may not be ideal unless the para position is blocked.

    • Temperature Optimization: Reaction temperature can influence the isomer ratio. Experimenting with a range of temperatures from 0 °C to reflux may help to optimize for the desired isomer.[6]

Improving Regioselectivity with Directed ortho-Metalation (DoM)

For highly specific ortho-formylation, Directed ortho-Metalation (DoM) is a powerful strategy.

  • Principle: A directing metalation group (DMG) on the aromatic ring chelates to an organolithium base, directing deprotonation (and subsequent lithiation) to the adjacent ortho position with high regioselectivity.[10][11] The resulting aryllithium species can then be quenched with a formylating agent (e.g., DMF) to introduce the aldehyde group.

  • Common DMGs: Amides (-CONR₂), carbamates (-OCONR₂), and ethers (-OR) are effective DMGs.[11]

  • Troubleshooting DoM:

    • Choice of Base: The choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like tetramethylethylenediamine (TMEDA) can be critical for efficient metalation.

    • Temperature Control: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

    • Quenching: The addition of the formylating agent should be done carefully at low temperature to avoid side reactions with the aryllithium intermediate.

Section 3: Data and Protocols

Table 1: Comparison of Formylation Methods and their Regioselectivity
ReactionTypical SubstratePrimary RegioselectivityCommon Side Reactions
Duff Reaction Phenols, activated aromatic aminesortho to hydroxyl/amino group[2][3]Di-formylation, polymerization[7]
Vilsmeier-Haack Electron-rich aromatics/heterocyclesGoverned by electronic and steric factorsLow yield with deactivated rings
Gattermann-Koch Activated aromatic hydrocarbonspara to activating groupInapplicable to phenols/anilines[4][12][13]
Directed ortho-Metalation Aromatics with a DMGExclusively ortho to the DMG[10][11]Requires cryogenic conditions
Experimental Protocols

Protocol 1: Regioselective ortho-Formylation of a Phenol via the Duff Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) in trifluoroacetic acid (TFA).

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[6]

  • Substrate Addition: Dissolve the aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to the desired temperature (can range from room temperature to reflux, depending on the substrate) and stir until completion (monitored by TLC).

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and water. Basify the solution with aqueous sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate.[6]

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or distillation.

Section 4: Visualizing Reaction Pathways

Diagram 1: Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution

G cluster_factors Influencing Factors cluster_outcomes Regiochemical Outcomes Electronic Effects Electronic Effects Ortho-substitution Ortho-substitution Electronic Effects->Ortho-substitution Activating Groups Para-substitution Para-substitution Electronic Effects->Para-substitution Activating Groups Meta-substitution Meta-substitution Electronic Effects->Meta-substitution Deactivating Groups Steric Effects Steric Effects Steric Effects->Ortho-substitution Less Hindrance Steric Effects->Para-substitution Bulky Groups Reaction Conditions Reaction Conditions Reaction Conditions->Ortho-substitution Reaction Conditions->Para-substitution Reaction Conditions->Meta-substitution

Caption: Key factors determining the regiochemical outcome of formylation reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction

G start Low Yield in Vilsmeier-Haack check_moisture Check for Moisture (Anhydrous conditions?) start->check_moisture check_reagents Verify Reagent Quality (Fresh POCl3 & DMF?) check_moisture->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_moisture->optimize_conditions No check_substrate Assess Substrate Reactivity (Electron-rich?) check_reagents->check_substrate Yes check_reagents->optimize_conditions No check_substrate->optimize_conditions Yes check_substrate->optimize_conditions No (Consider harsher conditions) success Improved Yield optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

References

  • Zavada, J., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]

  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link]

  • National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • Mortier, J. Directed (ortho) Metallation. Unblog.fr. [Link]

  • PubMed Central. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. PubMed Central. [Link]

  • Grokipedia. Duff reaction. Grokipedia. [Link]

  • Mortier, J. (2015). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Wikipedia. Duff reaction. Wikipedia. [Link]

  • Duff Reaction. (n.d.). [Link]

  • RSC Publishing. (2016). Formylation of phenols using formamidine acetate. RSC Publishing. [Link]

  • PubMed Central. (2015). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2011). Journal of the Mexican Chemical Society. [Link]

  • Liberty University. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Organic Syntheses. [Link]

  • PubMed Central. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.
  • ACS Publications. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development. [Link]

  • PubMed Central. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. [Link]

  • Springer. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Springer. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]

  • RSC Publishing. (1983). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]

  • ResearchGate. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. [Link]

  • CollegeSearch. (2025). Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch. [Link]

  • MDPI. (2018). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. MDPI. [Link]

  • Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia. [Link]

  • Quora. (2019). What is Gattermann Koch reaction?. Quora. [Link]

  • Nature. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. Nature. [Link]

  • Dalal Institute. (n.d.). The Ortho/Para Ratio. Dalal Institute. [Link]

  • ACS Publications. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

  • PubMed. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. PubMed. [Link]

  • National Institutes of Health. (2024). A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2015). Gattermann-Koch Reaction with Phenol Substrates. Chemistry Stack Exchange. [Link]

  • Studypool. (2020). SOLUTION: Gattermann koch reaction. Studypool. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

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  • RSC Publishing. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

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Troubleshooting

Challenges in the scale-up synthesis of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde"

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target molecule.

Introduction to the Synthetic Challenge

The synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, presents a significant challenge in controlling regioselectivity during the sequential halogenation of a highly activated aromatic ring. The starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), possesses strong activating hydroxyl and methoxy groups, which direct electrophilic substitution to specific positions. The key to a successful synthesis lies in a strategic and controlled introduction of bromine and chlorine atoms to achieve the desired 2,3-dihalogenated pattern.

This guide will focus on a plausible and logical synthetic pathway, highlighting critical control points and offering solutions to common problems that may arise during scale-up.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde involves a two-step electrophilic aromatic substitution starting from vanillin. The order of halogenation is critical for achieving the desired regiochemistry. Based on the directing effects of the substituents on the vanillin ring, a plausible route is the initial bromination to form an intermediate, followed by chlorination.

Synthetic Pathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Intermediate 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde) Vanillin->Intermediate Bromination (e.g., Br2 in Acetic Acid) Product 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Intermediate->Product Chlorination (e.g., SO2Cl2 or NCS)

Caption: Proposed two-step synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde from vanillin.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential issues you might face during the synthesis.

Step 1: Bromination of Vanillin

Question 1: My bromination of vanillin resulted in a low yield of the desired 5-bromovanillin and a mixture of other products. What went wrong?

Answer:

Low yield and the formation of multiple products during the bromination of vanillin are common challenges, primarily due to the high reactivity of the starting material. The hydroxyl and methoxy groups are strong activating groups, making the aromatic ring susceptible to over-bromination and the formation of isomeric byproducts.[1]

Potential Causes and Solutions:

  • Over-bromination (di-bromination): The initial product, 5-bromovanillin, is still an activated ring and can undergo a second bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine. A slight excess of vanillin can also help to consume all the bromine.

  • Formation of Isomeric Byproducts: While the 5-position is electronically favored, substitution at other positions can occur.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the regioselectivity.

  • Reaction Conditions: The choice of solvent and catalyst can influence the product distribution.

    • Solution: Acetic acid is a commonly used solvent that can help to moderate the reactivity.[1] Some protocols also suggest the use of a milder brominating agent like N-bromosuccinimide (NBS) which can offer better control.

Experimental Protocol for Controlled Bromination:

  • Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of vanillin.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the crude product under vacuum.

ParameterRecommended Condition
Temperature 0-5 °C during bromine addition
Solvent Glacial Acetic Acid
Stoichiometry 1:1 molar ratio of Vanillin to Bromine
Monitoring TLC (e.g., Ethyl acetate/Hexane mixture)
Step 2: Chlorination of 5-Bromovanillin

Question 2: I am attempting to chlorinate 5-bromovanillin, but I am getting a complex mixture of products with very little of the desired 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. How can I improve the selectivity?

Answer:

Introducing a second halogen into an already substituted and activated ring is a significant challenge. The directing effects of the existing substituents (hydroxyl, methoxy, and the newly introduced bromine) will all influence the position of chlorination.

Directing Effects on 5-Bromovanillin:

  • -OH (hydroxyl): Strong ortho-, para-director.

  • -OCH3 (methoxy): Strong ortho-, para-director.

  • -Br (bromo): Deactivating but ortho-, para-director.

  • -CHO (aldehyde): Meta-director.

The positions ortho to the powerful hydroxyl and methoxy groups are the most activated. In 5-bromovanillin, the C2 and C6 positions are ortho to the hydroxyl and methoxy groups, respectively. The C2 position is sterically less hindered than the C6 position, which is flanked by the methoxy and bromo substituents. Therefore, chlorination is most likely to occur at the C2 position. However, other isomers are possible.

Potential Causes for Poor Selectivity and Solutions:

  • Harsh Chlorinating Agent: Strong chlorinating agents like chlorine gas can lead to over-chlorination and the formation of multiple products.

    • Solution: Use a milder and more selective chlorinating agent. N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in a suitable solvent can provide better control.

  • Reaction Temperature: Higher temperatures can reduce selectivity.

    • Solution: Perform the chlorination at a controlled, lower temperature.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: A non-polar solvent like dichloromethane (DCM) or chloroform can be a good starting point.

Troubleshooting Workflow for Chlorination:

Chlorination Troubleshooting start Low yield/selectivity in chlorination q1 What chlorinating agent was used? start->q1 a1_harsh Harsh (e.g., Cl2 gas) q1->a1_harsh a1_mild Mild (e.g., NCS, SO2Cl2) q1->a1_mild s1 Switch to a milder agent like NCS or SO2Cl2 a1_harsh->s1 q2 What was the reaction temperature? a1_mild->q2 s1->q2 a2_high High temperature q2->a2_high a2_low Controlled low temperature q2->a2_low s2 Lower the reaction temperature (e.g., 0 °C to RT) a2_high->s2 q3 Is the product mixture difficult to purify? a2_low->q3 s2->q3 s3 Optimize purification: Recrystallization from different solvents or column chromatography

Caption: A decision tree for troubleshooting the chlorination of 5-bromovanillin.

Frequently Asked Questions (FAQs)

Q1: What is the best order for the halogenation steps? Should I chlorinate first and then brominate?

A1: While both sequences are theoretically possible, brominating first to form 5-bromovanillin is likely the more strategic approach. The bromine atom at the 5-position will sterically hinder the adjacent C6 position, which could help direct the subsequent chlorination to the desired C2 position. Chlorinating first would likely yield a mixture of chlorinated isomers, making the subsequent bromination step more complex to control.

Q2: How can I effectively purify the final product, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, from its isomers?

A2: The purification of halogenated isomers can be challenging due to their similar polarities.

  • Recrystallization: This is often the most effective method on a larger scale. Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions that selectively crystallize the desired product.

  • Column Chromatography: For smaller scales or for isolating very pure material for analytical purposes, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is a good starting point.

  • Derivatization: In some challenging cases, converting the aldehyde to a derivative (e.g., an oxime or a hydrazone), purifying the derivative by crystallization, and then hydrolyzing it back to the aldehyde can be an effective strategy.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Halogens: Bromine and chlorinating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Acetic acid is corrosive. Organic solvents like DCM and chloroform are volatile and have associated health risks. Ensure proper ventilation and avoid inhalation of vapors.

  • Exothermic Reactions: Halogenation reactions can be exothermic. Maintain careful temperature control, especially during the addition of reagents, to prevent runaway reactions.

Q4: Are there any specific analytical techniques that are particularly useful for characterizing the product and monitoring the reaction?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and intermediates. The number of signals and their splitting patterns in the aromatic region of the 1H NMR spectrum will be diagnostic for the substitution pattern.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure. The isotopic pattern of bromine and chlorine will be a key feature in the mass spectrum.

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring the progress of the reactions and for developing a suitable solvent system for column chromatography.

References

  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]

  • Raiford, L. C., & Stoesser, W. C. (1927). NEW HALOGENATED DERIVATIVES OF VANILLIN. Proceedings of the Iowa Academy of Science, 34(1), 1.
  • Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzaldehydes and of related substances. American Chemical Journal, 42(5), 477-498.
  • Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. (2018). Key Engineering Materials, 775, 245-250. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry. [Link]

  • Electrophilic Aromatic Substitution. In Organic Chemistry (9th ed.). McMurry, J. (2015). Cengage Learning.
  • Yeung, Y.-Y., & Hong, X. (2018). Ammonium Salt-Catalyzed ortho-Selective Halogenation of Phenols. ACS Catalysis, 8(5), 4033–4039. [Link]

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Reference Data & Comparative Studies

Validation

"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" NMR and mass spectrometry analysis

An In-Depth Guide to the Spectroscopic Characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde As a Senior Application Scientist, the unambiguous structural elucidation of novel or complex molecules is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

As a Senior Application Scientist, the unambiguous structural elucidation of novel or complex molecules is paramount. This guide provides a comprehensive analysis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (Molecular Formula: C₈H₆BrClO₃, Molecular Weight: 265.49 g/mol ) using the cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] We will delve into the theoretical underpinnings, present practical experimental protocols, and compare expected data with established principles for substituted aromatic systems.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Confirming the constitution of a highly substituted aromatic ring like 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde requires more than a single piece of evidence. The precise arrangement of five different substituents on a benzene ring creates a unique electronic environment. While ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the electronic state of each atom, Mass Spectrometry offers definitive confirmation of the molecular weight and elemental composition, along with clues to the structure through predictable fragmentation patterns. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment surrounding each hydrogen atom. The substituents on the benzaldehyde ring—a halogen (Br), a halogen (Cl), a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO)—each exert distinct electron-withdrawing or -donating effects, which modulate the chemical shift of the sole aromatic proton.

Predicted ¹H NMR Spectrum

Based on established substituent effects, we can predict the key resonances for this molecule:

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Aldehyde (-CHO)9.8 – 10.5Singlet (s)1HThe strong deshielding effect of the carbonyl group places this proton significantly downfield.[2]
Aromatic (Ar-H)7.3 – 7.8Singlet (s)1HFlanked by the methoxy and aldehyde groups, its exact position is a composite of all substituent effects. The absence of adjacent protons results in a singlet.
Hydroxyl (-OH)5.0 – 9.0 (solvent dependent)Broad Singlet (br s)1HThe chemical shift is variable and depends on concentration, temperature, and solvent. The proton is exchangeable, leading to a broad signal.
Methoxy (-OCH₃)3.8 – 4.1Singlet (s)3HProtons on a methyl group attached to an aromatic oxygen typically appear in this region.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is often chosen for hydroxy-substituted aromatics as it slows the exchange rate of the -OH proton, resulting in a more distinct, observable peak compared to CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO = 2.50 ppm).

Comparative Analysis

Compared to unsubstituted benzaldehyde, where the aromatic protons appear between δ 7.5–8.0 ppm, the single aromatic proton in our target molecule experiences a complex interplay of effects.[2] The electron-donating hydroxyl and methoxy groups tend to shield (shift upfield), while the electron-withdrawing halogens and aldehyde group deshield (shift downfield). The resulting singlet in the aromatic region provides a clear diagnostic marker for this specific substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the chemical environment of each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum
Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)188 – 195Carbonyl carbons in aromatic aldehydes are highly deshielded and appear far downfield.
Aromatic (C-OH)145 – 155The carbon attached to the hydroxyl group is shifted downfield by the electronegative oxygen.
Aromatic (C-OMe)140 – 150Similar to C-OH, the ether oxygen causes a downfield shift.
Aromatic (C-Cl)125 – 135The carbon bonded to chlorine experiences a moderate downfield shift.
Aromatic (C-Br)110 – 120The carbon bonded to bromine is shifted downfield, but typically less so than C-Cl.
Aromatic (C-CHO)130 – 140The ipso-carbon attached to the aldehyde group.
Aromatic (C-H)115 – 125The sole carbon bearing a proton.
Methoxy (-OCH₃)55 – 62A typical range for methoxy carbons attached to an aromatic ring.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30). Causality: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon.

    • Number of Scans: 1024 or more. Causality: The low natural abundance of ¹³C (~1.1%) necessitates a larger number of scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ = 39.52 ppm).

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Mass spectrometry provides the molecular weight and, through high-resolution instruments, the exact molecular formula. The fragmentation pattern induced by techniques like Electron Ionization (EI) serves as a molecular fingerprint.

Molecular Ion and Isotopic Pattern

The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺. This pattern is a definitive indicator of the presence of one Br and one Cl atom. The expected cluster would show:

  • [M]⁺: (C₈H₆⁷⁹Br³⁵ClO₃) - Relative Intensity = 100%

  • [M+2]⁺: (C₈H₆⁸¹Br³⁵ClO₃ and C₈H₆⁷⁹Br³⁷ClO₃) - Relative Intensity ≈ 128%

  • [M+4]⁺: (C₈H₆⁸¹Br³⁷ClO₃) - Relative Intensity ≈ 41%

This unique "M, M+2, M+4" signature is a powerful diagnostic tool.

Predicted Fragmentation Pathways

Under Electron Ionization (EI-MS), the molecular ion will fragment in predictable ways. Aromatic aldehydes are known to undergo specific cleavages.[3][4]

Fragmentation_Pathway

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Injector: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min. Causality: This temperature program ensures the compound is volatilized and travels through the column without decomposition.

  • MS Parameters:

    • Ion Source: 230 °C.

    • Electron Energy: 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

    • Mass Range: m/z 40-400.

Integrated Analytical Workflow

Analytical_Workflow

Conclusion

The structural characterization of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is definitively achieved through a coordinated application of NMR spectroscopy and mass spectrometry. ¹H NMR confirms the presence and connectivity of the aldehyde, aromatic, hydroxyl, and methoxy protons. ¹³C NMR provides a complete map of the carbon framework. Finally, mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature and offers further structural support via predictable fragmentation pathways. This rigorous, multi-faceted approach exemplifies the standard of excellence required in modern chemical research and drug development.

References

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., Kumar, A., & Singh, R. (2004). Overtone spectroscopy of some benzaldehyde derivatives. Pramana - Journal of Physics, 63(2), 337–344. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Mohd Ali, H., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(29), 17189-17203. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]

  • Nottingham Research Data Management Repository. (n.d.). NMR data Compound 4 (mestrenova). Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" with other benzaldehydes

This guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. Understanding the nuanced interplay of electronic and steric e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. Understanding the nuanced interplay of electronic and steric effects imparted by its unique substitution pattern is critical for researchers in drug development and fine chemical synthesis. We will dissect the factors governing its reactivity and present a comparative framework against other common benzaldehydes, supported by established chemical principles and detailed experimental protocols for verification.

The Principles of Benzaldehyde Reactivity: An Overview

The reactivity of the aldehyde functional group in benzaldehydes is primarily dictated by the electrophilicity of its carbonyl carbon. This carbon is sp² hybridized and forms a polar double bond with oxygen, creating a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the benzene ring donates electron density through resonance, which slightly reduces the electrophilicity of the carbonyl carbon.[1]

However, the true reactivity of a substituted benzaldehyde is a complex function of two key factors originating from the substituents on the aromatic ring:

  • Electronic Effects : These modulate the electron density at the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halides (-Cl, -Br), pull electron density away from the ring and the carbonyl group via inductive and/or resonance effects. This increases the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[2][3]

    • Electron-Donating Groups (EDGs) , like hydroxyl (-OH) or methoxy (-OCH₃), push electron density into the ring through resonance. This delocalization of electrons reduces the electrophilicity of the carbonyl carbon, rendering the aldehyde less reactive towards nucleophiles.[2][4]

  • Steric Effects : The physical size and proximity of substituents to the aldehyde group can impede the approach of a nucleophile.[5] Substituents in the ortho positions (adjacent to the aldehyde) are particularly impactful, creating steric hindrance that can dramatically slow down or even prevent reactions.[6]

The Hammett equation provides a quantitative framework to correlate the electronic influence of meta and para substituents on the reaction rates and equilibria of benzene derivatives.[7][8][9] It demonstrates that the change in free energy for a reaction is linearly related to the electronic properties of the substituent.

Deconstructing the Reactivity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

To predict the reactivity of our target molecule, we must analyze the cumulative impact of its five substituents.

  • Aldehyde Group (-CHO) at C1 : The electrophilic reaction center.

  • Bromo Group (-Br) at C2 (ortho) : This substituent exerts two opposing effects. It is strongly electron-withdrawing through induction due to its high electronegativity, which would enhance reactivity. However, its position ortho to the aldehyde group introduces significant steric hindrance , physically blocking the path of incoming nucleophiles.[6][10]

  • Chloro Group (-Cl) at C3 (meta) : Like bromine, chlorine is inductively electron-withdrawing, which deactivates the ring but increases the electrophilicity of the distal carbonyl carbon. Its meta position means it does not participate in resonance with the aldehyde.

  • Hydroxyl Group (-OH) at C4 (para) : This group is a powerful electron-donating group through resonance (+R effect), pushing electron density into the ring and towards the carbonyl group. This effect significantly reduces the carbonyl carbon's electrophilicity. It has a weaker, opposing inductive (-I) effect.

  • Methoxy Group (-OCH₃) at C5 (meta) : The methoxy group is also electron-donating via resonance, but its effect is less pronounced from the meta position compared to ortho or para. It also has an inductive electron-withdrawing effect.

Integrated Reactivity Profile:

The reactivity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a delicate balance of these competing factors.

  • Electronic Deactivation : The powerful resonance donation from the para-hydroxyl group is expected to be the dominant electronic factor, significantly decreasing the electrophilicity of the carbonyl carbon. While the halogens are withdrawing, their inductive effect is generally outweighed by the resonance effect of the -OH group.

  • Steric Hindrance : The presence of the bromine atom at the C2 position creates a substantial steric shield around the aldehyde. This will likely be a major factor in retarding the rate of nucleophilic attack.[6]

Prediction : We predict that 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde will exhibit significantly lower reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehyde. This is due to the combined deactivating electronic effect of the hydroxyl group and the severe steric hindrance from the ortho-bromo substituent.

G cluster_molecule 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde cluster_effects Factors Influencing Reactivity mol CHO C1 C2-Br C3-Cl C4-OH C5-OCH3 C6-H Electronic Electronic Effects (Electrophilicity) mol:f3->Electronic -I (Withdrawing) mol:f4->Electronic +R >> -I (Donating) mol:f5->Electronic +R > -I (Donating) Steric Steric Effects (Accessibility) mol:f2->Steric Hindrance (Ortho) Reactivity Carbonyl Reactivity Electronic->Reactivity Decreases Steric->Reactivity Decreases

Comparative Analysis with Standard Benzaldehydes

To contextualize the reactivity of our target molecule, we compare it with several standard benzaldehydes.

CompoundKey SubstituentsPredicted Electronic Effect on CarbonylPredicted Steric HindrancePredicted Relative Reactivity (Nucleophilic Addition)
4-Nitrobenzaldehyde-NO₂ (para)Strongly Activating (EWG)LowVery High
Benzaldehyde NoneBaseline Low Moderate (Baseline)
4-Methoxybenzaldehyde-OCH₃ (para)Strongly Deactivating (EDG)LowLow
2,6-Dichlorobenzaldehyde-Cl (ortho, ortho)Activating (EWG)Very HighVery Low
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde -Br (ortho), -OH (para), -OCH₃ (meta) Strongly Deactivating (EDG > EWG) High Very Low

This table illustrates that while EWGs generally increase reactivity (e.g., 4-nitrobenzaldehyde), this electronic activation can be completely negated by severe steric hindrance, as seen with 2,6-dichlorobenzaldehyde. Our target molecule suffers from both electronic deactivation and significant steric hindrance, placing it at the lowest end of the reactivity spectrum.

Experimental Verification: A Protocol for Comparative Oxidation

To empirically validate these predictions, a competitive oxidation reaction can be employed. This method allows for the direct comparison of reaction rates by analyzing the consumption of reactants over time. The oxidation of aldehydes to their corresponding carboxylic acids is a fundamental transformation sensitive to the electronic nature of the substituents.[2][11]

Objective:

To determine the relative oxidation rates of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, Benzaldehyde, and 4-Nitrobenzaldehyde.

Causality Behind Experimental Choices:
  • Reaction: We chose oxidation with hydrogen peroxide catalyzed by sodium tungstate. This is an environmentally benign and efficient system that is sensitive to electronic effects.[11]

  • Competitive Setup: Running the reactions with an equimolar mixture of aldehydes allows for direct comparison under identical conditions, minimizing systematic error. An internal standard is used for accurate quantification.

  • Analysis: High-Performance Liquid Chromatography (HPLC) is selected for its ability to separate the different substituted benzaldehydes and their corresponding benzoic acid products, allowing for precise quantification of each component over time.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions: - Aldehyde Mixture (equimolar) - Internal Standard (e.g., Toluene) - Catalyst (Na2WO4) - Oxidant (H2O2) B Combine Aldehyde Mix, Internal Standard, Solvent, and Catalyst in Reactor A->B C Equilibrate to Reaction Temp (e.g., 80°C) B->C D Initiate Reaction: Add H2O2 C->D E Take Aliquots at Time Intervals (t=0, 15, 30, 60, 120 min) D->E Start Timer F Quench Aliquot (e.g., with Na2SO3 soln) E->F G Extract with Organic Solvent F->G H Analyze by HPLC G->H I Plot [Aldehyde] vs. Time H->I

Detailed Protocol:
  • Preparation of Solutions:

    • Aldehyde Stock Solution: Prepare a 0.3 M solution in acetonitrile containing an equimolar (0.1 M each) mixture of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, Benzaldehyde, and 4-Nitrobenzaldehyde.

    • Internal Standard (IS) Stock: Prepare a 0.1 M solution of an inert compound (e.g., toluene or dodecane) in acetonitrile.

    • Catalyst Solution: Prepare a 0.02 M aqueous solution of Sodium Tungstate (Na₂WO₄·2H₂O).

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10 mL of the Aldehyde Stock Solution and 1 mL of the Internal Standard Stock.

    • Add 1 mL of the Catalyst Solution.

    • Heat the mixture to 80°C in an oil bath with vigorous stirring.

  • Reaction Execution and Sampling:

    • Once the temperature is stable, take a t=0 sample (0.1 mL).

    • Add 5 mL of 30% hydrogen peroxide (H₂O₂) to the reaction flask to initiate the oxidation.

    • Withdraw 0.1 mL aliquots of the reaction mixture at specified time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench each aliquot in a vial containing 1 mL of a 10% sodium sulfite (Na₂SO₃) solution to destroy any unreacted H₂O₂.

    • Add 1 mL of ethyl acetate and vortex thoroughly to extract the organic components.

    • Transfer the organic layer to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector set to a wavelength where all aldehydes show reasonable absorbance (e.g., 254 nm).

    • Quantification: Generate calibration curves for each aldehyde against the internal standard. Calculate the concentration of each aldehyde at each time point.

  • Data Interpretation:

    • Plot the normalized concentration of each aldehyde versus time.

    • The rate of disappearance for each aldehyde is directly proportional to its reactivity. The expected order of consumption rate is: 4-Nitrobenzaldehyde > Benzaldehyde >> 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Conclusion

The reactivity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is significantly attenuated compared to simpler benzaldehydes. This is a direct consequence of a dual-constraint system: powerful electronic deactivation by the para-hydroxyl group, which reduces the intrinsic electrophilicity of the carbonyl center, and profound steric hindrance from the ortho-bromo substituent, which physically impedes nucleophilic approach. Researchers planning syntheses with this molecule must employ strategies to overcome this inherent low reactivity, such as using highly reactive reagents, elevated temperatures, or specialized catalytic systems designed to overcome steric barriers. The provided experimental framework offers a robust method to empirically quantify these reactivity differences, enabling a more rational approach to reaction design and optimization.

References

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Mitchell, et al. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. Retrieved from [Link]

  • Pharmaceutical Organic Chemistry. (2020, July 19). Effect of Substituent on reactivity of Benzene Part 4. YouTube. Retrieved from [Link]

  • Quora. (2021, January 29). Can benzaldehyde be oxidised?. Retrieved from [Link]

  • Hammett, L. P. (1937). The Hammett Equation. Journal of the American Chemical Society, 59(1), 96-103.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Taylor & Francis Online. (2007, December 18). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • Reddit. (n.d.). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Aldehydes and Ketones: Nucleophilic Addition to C=O. Retrieved from [Link]

  • Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: An Evaluation of Plausible Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals The polysubstituted benzaldehyde, 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, represents a potentially valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The polysubstituted benzaldehyde, 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, represents a potentially valuable building block in medicinal chemistry and materials science due to its unique electronic and structural features. Its synthesis, however, is not prominently documented, necessitating a critical evaluation of potential synthetic strategies. This guide provides an in-depth comparison of two plausible synthetic routes, leveraging readily available starting materials and established organic transformations. The analysis focuses on the underlying chemical principles, experimental feasibility, and a comparative assessment of their respective strengths and weaknesses to aid researchers in selecting an optimal synthetic pathway.

Introduction to the Target Molecule

Substituted benzaldehydes are fundamental intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, featuring a vicinal bromo-chloro arrangement and a guaiacol-like moiety, suggests its potential utility in the development of novel compounds with tailored biological activities or material properties. The presence of multiple functional groups offers several handles for further chemical modification.

This guide will explore two distinct synthetic pathways, primarily diverging in their approach to the introduction of the halogen substituents. Both routes will commence from a common, economically viable starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), a bio-sourced compound.[2][3][4][5]

Route 1: Sequential Electrophilic Halogenation of Vanillin

This strategy employs a stepwise introduction of the bromine and chlorine atoms onto the vanillin scaffold through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Chemical Rationale and Strategy

Vanillin possesses a highly activated aromatic ring due to the electron-donating effects of the hydroxyl and methoxy groups, making it susceptible to electrophilic attack.[6][7] The hydroxyl group is a powerful ortho-, para-director, as is the methoxy group. The aldehyde group, being a deactivator, directs incoming electrophiles to the meta position. The concerted directing effects of the hydroxyl and methoxy groups will predominantly guide the incoming electrophiles to the positions ortho and para to these groups.

Our proposed synthesis begins with the bromination of vanillin, which is well-documented to proceed with high regioselectivity at the 5-position.[8] Subsequent chlorination of the resulting 5-bromovanillin is then explored, where the position of chlorination will be influenced by the combined directing effects of all four substituents.

Experimental Workflow: Route 1

Route 1: Sequential Halogenation vanillin Vanillin bromovanillin 5-Bromovanillin vanillin->bromovanillin Bromination (Br2, Acetic Acid) target 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde bromovanillin->target Chlorination (e.g., SO2Cl2) Route 2: Ortho-Lithiation start 2-Bromo-3-chloroanisole lithiated Lithiated Intermediate start->lithiated Ortho-Lithiation (n-BuLi, THF) formylated 2-Bromo-3-chloro-6-methoxy- benzaldehyde lithiated->formylated Formylation (DMF) target 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde formylated->target Demethylation & Isomerization (Hypothetical)

Sources

Comparative

"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" vs. other halogenated benzaldehydes in synthesis

A Comparative Guide to the Synthetic Utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Executive Summary Halogenated aromatic aldehydes are cornerstone building blocks in modern organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Executive Summary

Halogenated aromatic aldehydes are cornerstone building blocks in modern organic synthesis, particularly within pharmaceutical and materials science.[1] Their utility stems from the reactivity of the aldehyde group and the capacity of the carbon-halogen bond to participate in a host of transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This guide provides an in-depth comparison of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a highly functionalized aromatic aldehyde, with other halogenated benzaldehydes. We will dissect the nuanced interplay of its unique substitution pattern on reactivity and explore its strategic application in synthesis. The core of this analysis hinges on a fundamental principle: the differential reactivity between carbon-bromine and carbon-chlorine bonds, a critical consideration for any synthetic chemist. While aryl bromides are generally more reactive in cross-coupling reactions due to a weaker C-Br bond, advances in catalysis have increasingly enabled the use of more cost-effective aryl chlorides.[2] This guide provides the experimental and mechanistic rationale to inform the selective use of these valuable synthons.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

The prevalence of halogenated moieties in approved and experimental drugs is a testament to their importance in medicinal chemistry.[3] Halogen atoms can modulate a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, and can participate in specific halogen bonding interactions with biological targets.[3][4] Benzaldehyde derivatives, containing a highly versatile aldehyde handle, serve as ideal scaffolds for building molecular complexity.[5]

The subject of this guide, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde[6], presents a fascinating case study in selective synthesis. Its dense arrangement of functional groups—an aldehyde, a phenol, a methoxy ether, a bromine, and a chlorine—offers multiple reaction sites. The key to unlocking its synthetic potential lies in understanding the hierarchical reactivity of these groups, particularly the two distinct halogens.

Comparative Reactivity Analysis

The synthetic behavior of a substituted benzaldehyde is governed by the cumulative electronic and steric effects of its substituents. In 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, we observe a delicate balance.

  • Electronic Profile : The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups via resonance, activating the ring. Conversely, the bromine and chlorine atoms are deactivating through their inductive effect. This electronic push-pull system modulates the reactivity of both the aromatic ring and the aldehyde carbonyl.

  • Steric Hindrance : The ortho-disubstitution relative to the aldehyde could provide moderate steric shielding, potentially influencing the approach of bulky nucleophiles.

The Critical Distinction: C-Br vs. C-Cl in Palladium-Catalyzed Cross-Coupling

The most significant feature for comparative purposes is the presence of both bromine and chlorine on the same aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity of the aryl halide is paramount. The established reactivity trend is I > Br > OTf > Cl .[2][7]

This hierarchy is primarily dictated by two factors:

  • Bond Dissociation Energy (BDE) : The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, requiring less energy to break during the initial oxidative addition step.[2]

  • Oxidative Addition Kinetics : The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many cross-coupling cycles. This step is kinetically more facile for aryl bromides than for aryl chlorides due to the greater polarizability of the C-Br bond, which facilitates interaction with the electron-rich palladium center.[2]

This differential reactivity allows for selective functionalization of the C-Br bond in 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde while leaving the C-Cl bond intact for a potential subsequent transformation under more forcing conditions. This is a significant advantage over di-chloro or di-bromo analogues where selective mono-functionalization can be challenging.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a complementary pathway for functionalization. This reaction is favored when the aromatic ring is rendered electron-poor by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group.[8][9] The mechanism involves the initial attack of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[10]

For SNAr reactions, the leaving group aptitude often follows the reverse trend of cross-coupling: F > Cl > Br > I . This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the more electronegative halogen.[9]

Given that 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is substituted with electron-donating groups, it is a poor candidate for SNAr reactions under standard conditions. A compound like 2-chloro-5-nitrobenzaldehyde would be far more reactive in this context. This highlights a crucial decision point in synthetic design: for cross-coupling, a bromo-substituted ring is preferred; for SNAr, a fluoro- or chloro-substituted ring activated by electron-withdrawing groups is superior.

Data-Driven Comparison in Synthesis

To illustrate these principles, we present comparative data for a model Suzuki-Miyaura cross-coupling reaction.

Starting MaterialHalogen ReactivityTypical ConditionsExpected Yield
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde C-Br BondPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °CHigh (>85%)
2,3-DichlorobenzaldehydeC-Cl BondPd₂(dba)₃ + Bulky Ligand (e.g., SPhos), K₃PO₄, Toluene, 110 °CModerate-High
4-BromobenzaldehydeC-Br BondPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °CVery High
4-ChlorobenzaldehydeC-Cl BondRequires more active catalyst/ligand system and higher temperatures than 4-bromo.Moderate

Table 1: Comparative performance of halogenated benzaldehydes in a model Suzuki-Miyaura coupling with phenylboronic acid. Data is representative and based on established reactivity principles.[2][11]

The data clearly indicates that the C-Br bond in our title compound is expected to react under mild conditions, comparable to a simple aryl bromide. In contrast, activating a C-Cl bond necessitates more advanced catalytic systems and higher temperatures, increasing both cost and the potential for side reactions.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

This procedure targets the selective coupling at the C-Br position.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Bromide (1 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) in flask B Add Toluene/H₂O (4:1) solvent A->B C Degas mixture with Argon for 15 minutes B->C D Add Pd(PPh₃)₄ catalyst (0.05 eq) under Argon C->D E Heat reaction to 80 °C with vigorous stirring D->E F Monitor by TLC until starting material is consumed E->F G Cool to RT, add water, and extract with Ethyl Acetate F->G H Wash organic layer with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by column chromatography (Silica Gel) I->J Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Ar-X TM Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product (Ar-Ar') PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Biaryl->RE ArX Ar-X (X = Br, Cl) ArB Ar'-B(OR)₂ Base Base (e.g., Na₂CO₃) Product Ar-Ar' note Note: Oxidative Addition (OA) is the rate-determining step. Rate(OA): C-Br >> C-Cl G cluster_reactivity Influence of Substituents on Reactivity mol CHO Aldehyde: Electrophilic site for nucleophilic addition (e.g., Wittig) CHO->mol Br Bromo (C2): Primary site for Pd-catalyzed cross-coupling (e.g., Suzuki) Br->mol Cl Chloro (C3): Less reactive site for cross-coupling; requires harsher conditions Cl->mol OH Hydroxyl (C4): Nucleophilic site (etherification); acidic proton can require protection or excess base OH->mol OMe Methoxy (C5): Electron-donating group; can direct ortho-lithiation, but C-Br exchange is often faster OMe->mol

Sources

Validation

A Researcher's Guide to Unlocking the Therapeutic Potential of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Derivatives

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and structure-activity relationship (SAR) analysis. The substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and structure-activity relationship (SAR) analysis. The substituted benzaldehyde scaffold, a privileged structure in medicinal chemistry, has yielded a plethora of compounds with diverse biological activities. This guide provides a comprehensive framework for the biological activity screening of a particularly promising, yet underexplored, class of compounds: derivatives of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

While direct biological data for this specific parent aldehyde remains nascent in publicly accessible literature, its structural similarity to halogenated vanillin derivatives suggests a high probability of significant antimicrobial, antioxidant, and anticancer properties. This guide will therefore equip you with the necessary protocols and comparative insights to systematically evaluate your novel derivatives, leveraging established data from analogous compounds to inform your screening strategy and interpret your findings.

The Rationale: Why Focus on Halogenated Benzaldehydes?

The introduction of halogen atoms into a pharmacologically active molecule can profoundly influence its biological profile. Halogens can alter a compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. Studies on related halogenated vanillin derivatives have demonstrated that these modifications can significantly enhance antibacterial efficacy. The presence of both bromine and chlorine on the benzaldehyde ring of the target compound, coupled with the hydroxyl and methoxy groups, presents a unique electronic and steric landscape ripe for exploration.

A Strategic Approach to Biological Activity Screening

A logical and efficient screening cascade is paramount to identifying the most promising derivatives for further development. The following workflow outlines a systematic approach to evaluating the antimicrobial, antioxidant, and anticancer potential of your synthesized 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde derivatives.

Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_analysis Analysis & Further Steps Synthesis Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Derivatives (e.g., Schiff Bases, Hydrazones) Antimicrobial Antimicrobial Screening (Primary) Synthesis->Antimicrobial Antioxidant Antioxidant Screening (Secondary) Antimicrobial->Antioxidant SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer Anticancer Screening (Tertiary/Optional) Antioxidant->Anticancer Antioxidant->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A streamlined workflow for the synthesis and biological evaluation of novel benzaldehyde derivatives.

Part 1: Antimicrobial Activity Screening

Given the known antimicrobial properties of halogenated phenols and benzaldehydes, this is the logical starting point for screening.

Comparative Landscape: What the Literature Tells Us

Research on halogenated vanillin derivatives provides a valuable benchmark for your studies. For instance, a study on halogenated vanillin azo and Schiff base derivatives demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, Schiff base derivatives showed excellent inhibition against S. aureus, with some compounds exhibiting activity comparable to the standard antibiotic ampicillin. This suggests that derivatization of the aldehyde group is a promising strategy for enhancing antibacterial potency.

Compound Type Bacterial Strain Inhibition Zone (mm) at 100 ppm Reference
Halogenated Vanillin Schiff BasesS. aureus8-13
Halogenated Vanillin Azo DyesS. aureus7-8
Halogenated Vanillin Schiff BasesE. coli7-8
Halogenated Vanillin Azo DyesE. coli7-9
Ampicillin (Standard)S. aureus11-12
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay (Primary Screen)

This method provides a rapid and qualitative assessment of the antibacterial activity of your compounds.

  • Preparation of Bacterial Inoculum: Culture S. aureus (e.g., ATCC 25922) and E. coli (e.g., ATCC 25923) in Mueller-Hinton broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly streak the prepared bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Application of Test Compounds: Dissolve your synthesized derivatives in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL. Impregnate sterile filter paper discs (6 mm diameter) with 10 µL of the compound solution. Allow the solvent to evaporate completely.

  • Disk Placement and Incubation: Place the impregnated discs onto the inoculated agar plates. Include a positive control (e.g., ampicillin) and a negative control (solvent-only disc). Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Experimental Protocol: Broth Microdilution Assay (Quantitative Screen)

For compounds showing promising activity in the primary screen, this method determines the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of your test compounds in Mueller-Hinton broth, ranging from, for example, 256 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Antioxidant Activity Screening

The phenolic hydroxyl group in the core structure suggests potential antioxidant activity.

Comparative Landscape: Insights from Structurally Similar Compounds

The antioxidant capacity of phenolic compounds is well-established. For instance, vanillin and its derivatives have been shown to possess significant antioxidant properties in various assays. The introduction of additional hydroxyl or methoxy groups, as well as halogen atoms, can modulate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the free radical scavenging ability of compounds.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of your test compounds with the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Part 3: Anticancer Activity Screening

Substituted benzaldehydes have also been investigated for their cytotoxic effects against various cancer cell lines.

Comparative Landscape: Potential for Cytotoxicity

While specific data on the anticancer activity of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is unavailable, related halogenated chalcones and other benzaldehyde derivatives have demonstrated cytotoxic effects. The presence of halogens can enhance lipophilicity, potentially leading to better cell membrane penetration and interaction with intracellular targets.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your synthesized derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Express the results as a percentage of the viability of untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR_Logic cluster_derivatives Derivatives cluster_activity Biological Activity Core 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Core Schiff_Base Schiff Base (-CH=N-R) Core->Schiff_Base Derivatization Hydrazone Hydrazone (-CH=N-NH-R) Core->Hydrazone Derivatization Azo_Dye Azo Dye (-N=N-R) Core->Azo_Dye Derivatization Other Other Derivatives Core->Other Derivatization Activity Enhanced Antimicrobial/ Antioxidant/Anticancer Activity Schiff_Base->Activity Correlates with Hydrazone->Activity Correlates with Azo_Dye->Activity Correlates with Other->Activity Correlates with

Caption: The relationship between derivatization of the core structure and the resulting biological activity.

The data generated from these screening assays will be instrumental in establishing a preliminary SAR for your series of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde derivatives. By comparing the activities of derivatives with different substitutions, you can deduce the influence of various functional groups on the observed biological effects. This will guide the rational design and synthesis of second-generation compounds with improved potency and selectivity, ultimately leading to the identification of promising lead candidates for further preclinical development.

References

  • Mohamad Azmeer, Hissam (2024) Synthesis and Characterisation of Halogenated Vanillin Derivatives as Potential Antibacterial Agents. Masters thesis, Universiti Malaysia Sarawak.
  • Mohamad Azmeer, Hissam and Zainab, Ngaini and Nor Hisam, Zamakshshari and Fatin Nur Amira, Mohammad Hejemi and Fatin Salihah, Arni and Ainaa Nadiah, Abd Halim (2024) Synthesis and molecular docking simulation on the antimicrobial efects of halogenated vanillin‑azo dyes and schif base derivatives. Discover Applied Sciences, 6 (325). ISSN 3004-9261.
  • (2025) Synthesis, antibacterial, antioxidant, molecular docking and ADMET properties of halogenated vanillin azo-chalcone. SN Applied Sciences 7(7).
Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of methodologies for the structural elucidation of the novel substituted benzaldehyde, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. While single-crystal X-ray crystallography stands as the definitive method for obtaining atomic-level structural information, its application is contingent on the successful growth of high-quality crystals. This guide will therefore not only detail the prospective workflow for an X-ray crystallographic analysis but also provide a critical comparison with alternative and complementary spectroscopic techniques.

The Central Challenge: From Synthesis to Structure

The journey to understanding a molecule's function begins with confirming its structure. For a polysubstituted aromatic ring like 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, the precise spatial arrangement of its constituent atoms governs its electronic properties, intermolecular interactions, and, consequently, its biological activity and material properties. While spectroscopic methods can provide valuable insights into the connectivity and chemical environment of atoms, only X-ray crystallography can deliver an unambiguous three-dimensional rendering of the molecule in the solid state.

PART 1: The Gold Standard - A Prospective X-ray Crystallography Workflow

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details.[1] The successful application of SCXRD hinges on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[2][3][4]

Step 1: Synthesis and Purification

Illustrative Synthetic Protocol (Adapted from related syntheses):

  • Dissolve the starting hydroxymethoxybenzaldehyde precursor in a suitable solvent (e.g., chloroform, glacial acetic acid).

  • Slowly add the halogenating agent (e.g., N-bromosuccinimide or bromine, followed by a chlorinating agent like N-chlorosuccinimide) at a controlled temperature.[6]

  • Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and precipitate the crude product.

  • Purify the product extensively using column chromatography or recrystallization to achieve a purity suitable for crystallization (>99%).

Step 2: Crystallization

The growth of diffraction-quality single crystals is often more of an art than a science, requiring screening of various conditions.[7] For a small organic molecule like 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, several classical methods are employed.[2][3][8]

Crystallization MethodPrincipleSuitability for Target Molecule
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and nucleation.[7]Highly suitable. A good starting point would be to dissolve the compound in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and allow for slow evaporation at room temperature.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]Excellent for small sample quantities. A system of acetone (solvent) and hexane (anti-solvent) could be effective.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Dependent on the temperature-solubility profile of the compound.

Experimental Workflow for Crystallization Screening:

Caption: Workflow for crystallization screening.

Step 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The interaction of the X-rays with the crystal lattice produces a diffraction pattern, which is collected by a detector.[1]

Data Collection and Refinement Workflow:

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Mount Crystal B Center in X-ray Beam A->B C Collect Diffraction Data B->C D Process Data (Indexing, Integration) C->D E Solve Structure (e.g., Direct Methods) D->E F Refine Structure (Least-Squares) E->F G Validate Structure F->G H H G->H Final Crystallographic Information File (CIF)

Caption: From data collection to final structure.

Anticipated Crystallographic Data

While no experimental data exists for the title compound, we can infer the type of information that would be obtained by examining the crystal structure of a related molecule, 2-Bromo-5-hydroxybenzaldehyde.[9][10]

Table 1: Hypothetical Crystallographic Data for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (based on related structures)

ParameterExpected Value/InformationSignificance
Chemical Formula C₈H₆BrClO₃Confirms elemental composition.
Molecular Weight 265.49 g/mol Basic molecular property.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise dimensions of the repeating lattice unit.
Bond Lengths & Angles e.g., C-Br, C-Cl, O-HProvides exact intramolecular geometry.
Torsion Angles e.g., Aldehyde group twistReveals conformational details.
Intermolecular Interactions Hydrogen bonding, Halogen bondingElucidates the crystal packing and solid-state interactions.

PART 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques are often more accessible and provide complementary information, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5] For 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments. We would expect to see distinct signals for the aldehydic proton, the aromatic proton, the hydroxyl proton, and the methoxy protons.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms, including the carbonyl carbon of the aldehyde, and the substituted aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[11] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₆BrClO₃. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would provide a definitive signature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule.[11] Key expected absorptions would include a broad O-H stretch for the hydroxyl group, a C=O stretch for the aldehyde, and various C-H and C=C stretches for the aromatic ring.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the conjugated aromatic system.[11]

Performance Comparison

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, 2D structureMolecular formula, fragmentation patternsFunctional groups
Sample Phase Solid (single crystal)SolutionGas/SolutionSolid/Liquid
Key Advantage Unambiguous 3D structure determinationExcellent for solution-state structure and dynamicsHigh sensitivity and exact mass determinationRapid and non-destructive functional group analysis
Key Limitation Requires high-quality single crystalsDoes not provide 3D spatial arrangement directlyDoes not provide connectivity informationLimited structural detail
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanogramsMilligrams

Comparative Workflow:

Caption: X-ray crystallography vs. spectroscopic analysis workflows.

Conclusion

The structural elucidation of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy are indispensable for confirming the synthesis and providing a 2D structural map, single-crystal X-ray diffraction remains the only technique capable of providing a definitive, high-resolution 3D structure. This guide outlines a prospective pathway for achieving this "gold standard" of structural analysis, from synthesis and crystallization to data interpretation. The anticipated data from such an analysis would be crucial for understanding the molecule's solid-state behavior and for rationally designing future derivatives for applications in drug development and materials science. The comparison with alternative techniques underscores the synergistic nature of modern analytical chemistry, where each method provides a unique and valuable piece of the structural puzzle.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Groom, C. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. Retrieved from [Link]

  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1298–o1304. Retrieved from [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Coles, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. University of Southampton. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2026). Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by... Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthesized "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde"

For researchers, scientists, and professionals vested in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide offers an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide offers an in-depth, comparative analysis of analytical methodologies for assessing the purity of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" (also known as 6-bromo-5-chlorovanillin), a halogenated phenolic aldehyde with potential applications in medicinal chemistry. We will explore the nuances of various analytical techniques, providing not just procedural steps but the scientific rationale behind their selection and application. This guide also presents a comparative analysis with structurally similar, commercially available alternatives to provide a broader context for purity assessment strategies.

The Imperative of Purity in Drug Discovery

The presence of even minute impurities in a synthesized active pharmaceutical ingredient (API) or a key intermediate can have profound consequences. These impurities can arise from unreacted starting materials, by-products of side reactions, reagents, or degradation products. In the context of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde," potential impurities could include starting materials like vanillin, incompletely halogenated intermediates, or isomers formed during synthesis. The impact of such impurities ranges from altered pharmacological activity and skewed structure-activity relationship (SAR) studies to unforeseen toxicity, jeopardizing patient safety and the integrity of the research. Therefore, a multi-faceted and robust analytical approach is not just recommended but essential.

A Comparative Overview of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and its potential impurities. For a substituted benzaldehyde like our target compound, a combination of chromatographic and spectroscopic methods provides the most comprehensive purity profile.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, excellent for quantifying non-volatile and thermally labile compounds.Derivatization may be required for compounds lacking a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information.Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Relates the integral of a specific resonance to the number of nuclei, allowing for absolute quantification against a standard.Provides an absolute measure of purity without the need for a reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic methods; requires a suitable internal standard with no overlapping signals.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, identifying functional groups.Rapid and non-destructive; excellent for confirming the identity of the main component and detecting functional group impurities.Primarily a qualitative technique; not ideal for quantifying low-level impurities.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the trustworthiness of the results.

High-Performance Liquid Chromatography (HPLC-UV) for Direct Analysis

The inherent UV absorbance of the benzaldehyde moiety allows for direct analysis without the need for derivatization, simplifying the workflow and avoiding potential artifacts from the derivatization reaction.

Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar organic molecules. The mobile phase gradient of acetonitrile and water allows for the elution of a range of potential impurities with varying polarities. UV detection at the wavelength of maximum absorbance for the analyte ensures optimal sensitivity.

Step-by-Step Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or λmax determined by PDA).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (80:20 Water:Acetonitrile).

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Acetonitrile a->b c Dilute to Working Concentration b->c d Inject Sample c->d e C18 Column Separation d->e f UV Detection e->f g Integrate Peaks f->g h Calculate Area % g->h i i h->i Purity Report

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

Rationale: A non-polar capillary column like a DB-5ms is suitable for separating a wide range of organic compounds. The temperature programming allows for the sequential elution of compounds with different boiling points. Mass spectrometry provides definitive identification of impurities based on their mass spectra.

Step-by-Step Protocol:

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum, and the spectra of minor peaks can be used to identify impurities by library searching (e.g., NIST library).

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR offers a primary method for purity determination, providing a direct measure of the mass fraction of the analyte without the need for a specific reference standard of the compound itself.

Rationale: This method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. Maleic acid is a suitable internal standard as its vinylic protons resonate in a region that is typically free of signals from aromatic compounds and it is non-volatile.

Step-by-Step Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally a safe starting point.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and the vinylic proton signal of the maleic acid internal standard.

Purity Calculation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation a Accurately weigh Analyte and Internal Standard b Dissolve in deuterated solvent a->b c Acquire 1H NMR Spectrum with long relaxation delay b->c d Integrate Analyte and Internal Standard signals c->d e Calculate Purity using the qNMR formula d->e f f e->f Absolute Purity Value

Caption: Workflow for qNMR purity determination.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent tool for confirming the identity of the synthesized compound by identifying its key functional groups.

Rationale: The presence of characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O), and carbon-halogen (C-Br, C-Cl) bonds provides strong evidence for the successful synthesis of the target molecule.

Step-by-Step Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • -OH stretch: A broad band in the region of 3200-3500 cm⁻¹.

  • C-H stretch (aromatic and aldehyde): Around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.

  • C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ether and phenol): In the 1260-1000 cm⁻¹ region.

  • C-Cl and C-Br stretches: Typically found in the fingerprint region below 800 cm⁻¹.

Comparison with Alternative Compounds

To provide a practical context for the purity assessment of "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde," we will compare its analytical characteristics with two structurally related and commercially available compounds: 5-Bromovanillin and 6-Chlorovanillin.

CompoundStructureMolecular WeightKey Analytical Considerations
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde C₈H₆BrClO₃265.49 g/mol The presence of both bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.
5-Bromovanillin C₈H₇BrO₃231.04 g/mol Structurally similar to the target compound but lacking the chloro substituent. Its analysis can serve as a good reference for developing methods for the target compound. It is known to be an intermediate in some syntheses, so its presence as an impurity in related compounds is possible.[1]
6-Chlorovanillin C₈H₇ClO₃186.59 g/mol Another close analog, differing by the absence of the bromo group. Comparing its chromatographic and spectroscopic behavior can help in understanding the influence of the halogen substituents on the analytical properties.

Expected Chromatographic and Spectroscopic Behavior:

  • HPLC: Due to the increasing hydrophobicity with the addition of halogens, the expected elution order in reversed-phase HPLC would be: 6-Chlorovanillin < 5-Bromovanillin < 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

  • GC-MS: The boiling points will increase with molecular weight, so a similar elution order is expected in GC. The mass spectra will be distinct, with the target compound showing a complex isotopic pattern due to the presence of both bromine and chlorine.

  • ¹H NMR: The chemical shifts of the aromatic protons will be influenced by the position and nature of the halogen substituents, allowing for clear differentiation.

  • FTIR: While the overall spectra will be similar due to the common vanillin core, subtle shifts in the fingerprint region can be observed due to the different halogen substitutions.

Potential Impurities and Their Detection

Potential Impurities:

  • Unreacted Starting Materials: e.g., vanillin or a partially halogenated precursor.

  • Over-halogenated Products: Compounds with additional bromine or chlorine atoms.

  • Isomers: Positional isomers where the halogens are at different positions on the aromatic ring.

  • By-products from Side Reactions: Such as oxidation of the aldehyde to a carboxylic acid or demethylation of the methoxy group.

  • Residual Solvents: From the reaction and purification steps.

Detection Strategy:

  • HPLC and GC-MS: These techniques are ideal for separating and identifying isomeric and other structurally related impurities.

  • qNMR: Can quantify the main component and any proton-containing impurities that are present in sufficient concentration.

  • FTIR: Can indicate the presence of functional group impurities, such as a carboxylic acid by the appearance of a broad O-H stretch and a C=O stretch at a lower wavenumber.

Conclusion

The purity assessment of synthesized "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" is a critical step in ensuring the quality and reliability of research in which it is used. A comprehensive approach that combines the high-resolution separation of chromatography (HPLC and GC-MS) with the quantitative power of NMR and the structural confirmation of FTIR is essential for a complete and trustworthy purity profile. By understanding the principles behind each technique and anticipating potential impurities, researchers can confidently establish the purity of their synthesized compounds and proceed with their research with a high degree of certainty.

References

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Synthesis Yield: The Case of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

For researchers and professionals in drug development and synthetic chemistry, the predictability and optimization of reaction yields are paramount. The journey from a theoretical maximum to the actual amount of product...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the predictability and optimization of reaction yields are paramount. The journey from a theoretical maximum to the actual amount of product obtained—the experimental yield—is often fraught with challenges that demand a deep understanding of reaction mechanisms, kinetics, and purification science. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of the polysubstituted benzaldehyde, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a compound of interest for its potential applications as a versatile chemical intermediate.

While a direct, one-pot synthesis for this specific molecule is not prominently documented, a plausible and instructive multi-step synthetic route can be proposed starting from the readily available and bio-sourced building block, vanillin (4-hydroxy-3-methoxybenzaldehyde). This approach allows for a detailed exploration of the factors that influence yield at each stage of the synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step electrophilic aromatic substitution sequence on the vanillin scaffold. The directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups on the aromatic ring are critical to the outcome of these reactions. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The combined influence of these groups will dictate the regioselectivity of the halogenation steps.

A logical synthetic route would proceed as follows:

  • Bromination of Vanillin: The first step is the electrophilic bromination of vanillin to introduce the bromine atom onto the aromatic ring.

  • Chlorination of 5-Bromovanillin: The second step involves the chlorination of the resulting 5-bromovanillin to introduce the chlorine atom, yielding the target molecule.

Synthetic Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reagent1 Br₂ in Acetic Acid Vanillin->Reagent1 Bromovanillin 5-Bromovanillin Reagent2 SO₂Cl₂ Bromovanillin->Reagent2 Target 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Reagent1->Bromovanillin Step 1: Bromination Reagent2->Target Step 2: Chlorination

Caption: Proposed two-step synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde from vanillin.

Experimental Protocols and Yield Calculations

Step 1: Synthesis of 5-Bromovanillin

Protocol:

  • Dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain purified 5-bromovanillin.

Theoretical Yield Calculation:

The balanced equation for the bromination of vanillin is:

C₈H₈O₃ + Br₂ → C₈H₇BrO₃ + HBr

  • Molar mass of vanillin (C₈H₈O₃): 152.15 g/mol

  • Molar mass of 5-bromovanillin (C₈H₇BrO₃): 231.04 g/mol

Starting with 0.1 mol of vanillin, the theoretical yield of 5-bromovanillin is 0.1 mol.

Theoretical Yield (g) = 0.1 mol * 231.04 g/mol = 23.10 g

Step 2: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Protocol:

  • Suspend 23.1 g (0.1 mol) of 5-bromovanillin in 150 mL of a suitable inert solvent such as dichloromethane in a 500 mL round-bottom flask.

  • Add a catalytic amount of an appropriate Lewis acid (e.g., AlCl₃ or FeCl₃).

  • Slowly add 13.5 g (0.1 mol) of sulfuryl chloride (SO₂Cl₂) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Theoretical Yield Calculation:

The balanced equation for the chlorination of 5-bromovanillin is:

C₈H₇BrO₃ + SO₂Cl₂ → C₈H₆BrClO₃ + SO₂ + HCl

  • Molar mass of 5-bromovanillin (C₈H₇BrO₃): 231.04 g/mol

  • Molar mass of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (C₈H₆BrClO₃): 265.49 g/mol [1]

Starting with 0.1 mol of 5-bromovanillin, the theoretical yield of the final product is 0.1 mol.

Theoretical Yield (g) = 0.1 mol * 265.49 g/mol = 26.55 g

Comparison of Theoretical vs. Expected Experimental Yield

The discrepancy between theoretical and experimental yields is a fundamental aspect of practical chemistry.[2][3][4][5] In a multi-step synthesis, the overall experimental yield is the product of the yields of each individual step.

ParameterTheoretical YieldExpected Experimental YieldRationale for Discrepancy
Overall Yield 100% (26.55 g)40-60% (10.62 g - 15.93 g)Cumulative losses from each step due to side reactions, incomplete conversions, and purification losses.
Step 1 Yield 100% (23.10 g)70-80%Side Reactions: Potential for over-bromination to yield di- or tri-brominated products.[6] Purification Losses: Some product will remain dissolved in the mother liquor during recrystallization.
Step 2 Yield 100% (26.55 g)60-75%Regioselectivity: The directing groups on 5-bromovanillin could lead to the formation of other chlorinated isomers. Decomposition: The aldehyde group can be sensitive to the reaction conditions, potentially leading to side products. Purification Losses: Column chromatography, while effective, inevitably leads to some loss of product.[7][8]

In-Depth Analysis of Factors Affecting Experimental Yield

Reaction Kinetics and Thermodynamics
  • Activation Energy: Electrophilic aromatic substitution reactions have specific activation energy barriers. Insufficient temperature or catalyst activity can lead to incomplete reactions.

  • Reaction Equilibrium: Some reactions may be reversible, and the position of the equilibrium will dictate the maximum possible conversion under a given set of conditions.

Side Reactions and Regioselectivity
  • Electrophilic Aromatic Substitution (EAS): The hydroxyl and methoxy groups in vanillin are strong ortho-, para-directors, while the aldehyde is a meta-director.[6] In the first bromination step, the bromine will preferentially add to the position ortho to the hydroxyl group and para to the aldehyde, which is the C5 position. However, minor products with bromine at other positions may also form.

  • Over-halogenation: The highly activated aromatic ring is susceptible to further halogenation, leading to the formation of di- and tri-halogenated byproducts, which complicates purification and reduces the yield of the desired mono-halogenated product.

Purity of Reagents and Solvents
  • Impurities: The presence of impurities in the starting materials or reagents can lead to the formation of unwanted byproducts and may also interfere with the primary reaction pathway.[4] For instance, moisture can deactivate the Lewis acid catalyst used in the chlorination step.

Purification and Isolation
  • Solubility: During workup and recrystallization, a portion of the product will inevitably remain dissolved in the solvent, leading to losses.

  • Chromatography: While an essential tool for purifying complex mixtures, column chromatography can result in significant product loss due to adsorption onto the stationary phase and incomplete elution.[7][8]

  • Handling Losses: Mechanical losses during transfers, filtration, and drying also contribute to a lower experimental yield.

Alternative Synthetic Strategies

While the proposed route is logical, alternative approaches could be considered to potentially improve yield or simplify the process:

  • Starting Material: Utilizing a different starting material that already possesses some of the desired substituents could reduce the number of synthetic steps. However, the availability and cost of such precursors are important considerations.

  • Catalyst and Reagent Selection: Investigating different brominating and chlorinating agents, as well as various catalysts, could enhance the regioselectivity and efficiency of the reactions. For example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can sometimes offer milder reaction conditions and improved selectivity compared to elemental halogens.[9]

Conclusion

The synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde provides a valuable case study for understanding the multifaceted factors that differentiate theoretical and experimental yields. While stoichiometric calculations provide an idealized maximum, the practical realities of side reactions, purification challenges, and operational losses invariably lead to a lower experimental outcome. A thorough understanding of the underlying organic chemistry principles, meticulous experimental technique, and optimization of reaction and purification conditions are essential for maximizing the yield of the desired product. This guide underscores the importance of a holistic approach to synthesis design and execution for researchers in the chemical and pharmaceutical sciences.

References

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Validation

A Comparative Guide to Novel Compounds Derived from 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: A Predictive Analysis

This guide provides a comparative analysis of the predicted chemical and biological characteristics of novel compounds derived from the scaffold 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. In the absence of extensi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the predicted chemical and biological characteristics of novel compounds derived from the scaffold 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. In the absence of extensive direct research on this specific parent compound, this document leverages experimental data from structurally analogous halogenated and methoxy-substituted benzaldehydes to forecast the potential therapeutic applications and guide future research endeavors. This resource is intended for researchers, medicinal chemists, and professionals in drug development, offering a foundation for the synthesis, characterization, and evaluation of this novel class of compounds.

Introduction: The Rationale for Derivatization

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde presents a unique electronic and steric profile. The presence of two different halogens (bromo and chloro) alongside hydroxyl and methoxy groups suggests the potential for multifaceted biological interactions and provides multiple sites for synthetic modification.

The rationale for synthesizing derivatives from this scaffold is to explore how modifications at the phenolic hydroxyl or the aldehyde functional group can modulate the parent compound's bioactivity, bioavailability, and target specificity. This guide will explore the predicted outcomes of such derivatizations, drawing parallels from established research on similar molecular frameworks.

Synthesis and Characterization of Novel Derivatives

While specific synthetic routes for derivatives of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde are not yet published, established organic synthesis methodologies for analogous compounds can be readily adapted.

Predicted Synthetic Pathways

Common derivatization strategies for substituted benzaldehydes include the formation of Schiff bases, hydrazones, chalcones, and ethers.[4][5][6] The workflow for synthesizing and screening these novel compounds is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening start 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde reaction Reaction (e.g., Condensation, Williamson Ether Synthesis) start->reaction reagents Reactants (e.g., amines, hydrazines, acetophenones) reagents->reaction derivatives Novel Derivatives (Schiff Bases, Hydrazones, Ethers) reaction->derivatives purification Purification (Chromatography, Recrystallization) derivatives->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) purification->spectroscopy purity_analysis Purity Assessment (HPLC, Elemental Analysis) spectroscopy->purity_analysis screening In Vitro Assays (Anticancer, Antimicrobial, Antioxidant) purity_analysis->screening data_analysis Data Analysis (IC50, MIC Determination) screening->data_analysis

Caption: General workflow for the synthesis, characterization, and biological screening of novel derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized compounds will rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the covalent modifications and the overall structure of the derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help in identifying the functional groups present in the synthesized compounds, such as the appearance of an imine (C=N) bond in Schiff bases or the disappearance of the phenolic O-H stretch in ether derivatives.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight of the novel compounds, further confirming their identity.[7]

Comparative Analysis of Predicted Biological Activities

Based on the extensive literature on substituted benzaldehydes, we can predict the potential biological activities of derivatives from our target scaffold. The following sections provide a comparative overview of these predicted activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzaldehyde derivatives, often through the induction of apoptosis and cell cycle arrest.[8][9][10] The presence of halogen and methoxy substituents can significantly influence this activity.

Table 1: Predicted Anticancer Activity of Novel Derivatives Compared to Standard Drugs

Compound ClassPredicted Mechanism of ActionPredicted IC₅₀ Range (µM)Reference Compound(s)
Schiff Bases Induction of apoptosis via mitochondrial pathway, DNA fragmentation1 - 20Doxorubicin, Cisplatin
Hydrazones Cell cycle arrest at G2/M phase, inhibition of kinases0.5 - 15Paclitaxel
Chalcones Inhibition of tubulin polymerization, anti-angiogenic effects2 - 25Combretastatin A-4

The cytotoxicity of these novel compounds would be evaluated against a panel of human cancer cell lines, such as HL-60 (leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer), using assays like the MTT or LDH assay.[1][3]

G compound Novel Anticancer Derivative cell Cancer Cell compound->cell apoptosis Induction of Apoptosis cell->apoptosis Mitochondrial Pathway Disruption cell_cycle Cell Cycle Arrest (G2/M Phase) cell->cell_cycle Kinase Inhibition death Cell Death apoptosis->death cell_cycle->death

Caption: Predicted mechanism of anticancer action for novel benzaldehyde derivatives.

Antimicrobial Activity

Substituted benzaldehydes and their derivatives, particularly Schiff bases and thiosemicarbazones, are known to possess significant antimicrobial properties against a broad spectrum of bacteria and fungi.[2][11][12] The lipophilicity conferred by the halogen and methoxy groups is expected to enhance membrane permeability and, consequently, antimicrobial efficacy.

Table 2: Predicted Antimicrobial Activity (MIC) of Novel Derivatives

Compound ClassTarget OrganismsPredicted MIC Range (µg/mL)Reference Compound(s)
Schiff Bases Staphylococcus aureus, Escherichia coli8 - 64Ciprofloxacin
Thiosemicarbazones Candida albicans, Aspergillus niger16 - 128Fluconazole

The antimicrobial activity would be determined using standard methods such as the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[11]

Antioxidant Activity

The phenolic hydroxyl group in the parent scaffold suggests inherent antioxidant potential. Derivatization can modulate this activity. The antioxidant capacity of the novel compounds would be assessed using established in vitro assays.[13][14]

Table 3: Predicted Antioxidant Activity of Novel Derivatives

AssayPrinciplePredicted ActivityReference Compound(s)
DPPH Radical Scavenging Measures the ability to donate a hydrogen atom to the stable DPPH radical.Moderate to HighAscorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP) Measures the reduction of the ferric-tripyridyltriazine complex.ModerateGallic Acid

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key experiments are provided.

General Synthesis of Schiff Base Derivatives
  • Dissolve 1 mmol of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in 20 mL of ethanol.

  • Add 1.1 mmol of the respective primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the novel compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Broth Microdilution for MIC Determination
  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Conclusion and Future Directions

While direct experimental data for derivatives of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is currently unavailable, this comparative guide, based on a wealth of information from analogous compounds, strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents. The unique substitution pattern provides a fertile ground for synthetic modifications to tune the biological activity.

Future research should focus on the synthesis and rigorous biological evaluation of a library of derivatives to validate these predictions. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed bioactivities, paving the way for the rational design of more potent and selective drug candidates.

References

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Comparative

A Comparative Guide to the Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: A Novel Approach Benchmarked Against Established Methods

Introduction: The Significance of Polysubstituted Benzaldehydes in Drug Discovery Polysubstituted benzaldehydes are pivotal scaffolds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Benzaldehydes in Drug Discovery

Polysubstituted benzaldehydes are pivotal scaffolds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents. Their unique substitution patterns allow for fine-tuning of steric and electronic properties, which is crucial for optimizing drug-receptor interactions. The target molecule of this guide, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, is a highly functionalized aromatic aldehyde with potential applications in the development of novel pharmaceuticals. The presence of ortho-bromo and meta-chloro substituents to the aldehyde, along with a vicinal hydroxyl and methoxy group, presents a unique synthetic challenge and offers multiple points for further chemical modification.

This guide provides a comprehensive analysis of a proposed optimized synthesis for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, benchmarked against established methods for the synthesis of structurally related halogenated vanillin derivatives. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and present a comparative analysis of reaction yields, purity, and overall efficiency.

Proposed Optimized Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

The proposed synthesis commences with the readily available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The strategy involves a sequential electrophilic aromatic substitution, specifically chlorination followed by bromination, to introduce the desired halogen atoms onto the aromatic ring. The order of these steps is critical to achieving the desired regioselectivity.

Causality Behind the Experimental Choices

The hydroxyl and methoxy groups of vanillin are activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. To achieve the desired 2-bromo-3-chloro substitution pattern, chlorination is proposed as the initial step. The rationale is that the directing effects of the hydroxyl and methoxy groups will favor the introduction of the chlorine atom at the 5-position. Subsequent bromination is then directed to the 2-position, influenced by the strong activating effect of the hydroxyl group and the steric hindrance at the 6-position.

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Chlorination Chlorination (e.g., SO2Cl2) Vanillin->Chlorination Intermediate 5-Chlorovanillin Chlorination->Intermediate Step 1 Bromination Bromination (e.g., NBS) Intermediate->Bromination Product 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Bromination->Product Step 2

Caption: Proposed two-step synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde from vanillin.

Benchmarking Against Known Methods

While a direct synthesis for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is not extensively reported, we can benchmark our proposed method against established syntheses of similar di- and mono-halogenated vanillin derivatives. This comparative analysis will focus on key performance indicators such as yield, purity, and reaction conditions.

Method Starting Material Reagents Yield (%) Purity (%) Key Considerations Reference
Proposed Method Vanillin1. SO2Cl22. N-Bromosuccinimide (NBS)Estimated >70%Estimated >95%Sequential halogenation, controlled temperature.-
Bromination of Vanillin VanillinBromine in Methanol~97% (for 5-bromovanillin)Not specifiedDirect bromination often leads to the 5-bromo isomer.[1][2][1][2]
Chlorination of Vanillin VanillinNot specified53% (for 3-chloro-4-hydroxy-5-methoxybenzaldehyde)Not specifiedYields can be moderate for direct chlorination.[1][1]
Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Veratraldehyde1. Bromination2. Demethylation with H2SO4/methionine85%Not specifiedMulti-step process involving protection and deprotection.[3][3]
Synthesis of 2-Bromo-5-hydroxybenzaldehyde 3-HydroxybenzaldehydeBromine in CH2Cl263%Not specifiedDirect bromination of a different starting material.[4][4]

Experimental Protocols

Proposed Optimized Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Step 1: Synthesis of 5-Chlorovanillin

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vanillin (15.2 g, 0.1 mol) in 100 mL of a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (SO2Cl2) (8.1 mL, 0.1 mol) in 20 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 50 mL of cold water.

  • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chlorovanillin.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • In a 250 mL round-bottom flask, dissolve 5-chlorovanillin (18.6 g, 0.1 mol) in 100 mL of acetonitrile.

  • Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into 200 mL of cold water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Benchmarked Protocol: Synthesis of 5-Bromovanillin

As described in the literature, this protocol provides a high yield of a mono-halogenated derivative and serves as a valuable comparison for electrophilic aromatic substitution on the vanillin scaffold.

  • Dissolve vanillin in methanol and cool the solution to 0 °C.[2]

  • Slowly add a stoichiometric amount of bromine, keeping the temperature below 20 °C.[2]

  • Stir the reaction mixture for a specified period.[2]

  • Filter the resulting precipitate and dry to obtain 5-bromovanillin.[2]

Trustworthiness and Self-Validation

The proposed protocol incorporates standard and well-established organic synthesis techniques. The progress of each reaction step is monitored by TLC, ensuring that the reaction proceeds to completion and allowing for optimization of reaction times. Purification of the intermediate and final product by recrystallization and column chromatography, respectively, ensures the high purity of the synthesized compound. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and compared with the data available from sources like PubChem.[5]

Authoritative Grounding and Mechanistic Insights

The synthetic strategy is grounded in the fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the vanillin ring are well-documented in organic chemistry literature. The choice of chlorinating and brominating agents (SO2Cl2 and NBS) is based on their reactivity and selectivity profiles in similar reactions. For instance, NBS is a widely used reagent for the regioselective bromination of activated aromatic rings.

Mechanism cluster_0 Chlorination of Vanillin cluster_1 Bromination of 5-Chlorovanillin Vanillin_ring Vanillin + SO2Cl2 Sigma_complex_Cl Sigma Complex (Cl at C5) Vanillin_ring->Sigma_complex_Cl Electrophilic Attack 5_Chlorovanillin 5-Chlorovanillin Sigma_complex_Cl->5_Chlorovanillin Deprotonation 5_Chlorovanillin_ring 5-Chlorovanillin + NBS Sigma_complex_Br Sigma Complex (Br at C2) 5_Chlorovanillin_ring->Sigma_complex_Br Electrophilic Attack Final_Product 2-Bromo-3-chloro-4-hydroxy- 5-methoxybenzaldehyde Sigma_complex_Br->Final_Product Deprotonation

Caption: Simplified mechanism of the sequential halogenation of vanillin.

Conclusion and Future Outlook

This guide has presented a rational and optimized synthetic approach for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a promising building block for drug discovery. By benchmarking this proposed method against established procedures for similar compounds, we have provided a comprehensive framework for its efficient synthesis. The detailed experimental protocols and mechanistic insights offer researchers a solid foundation for the preparation and further functionalization of this and other polysubstituted benzaldehydes. Future work could involve exploring one-pot synthesis strategies to further enhance the efficiency and sustainability of this process.

References

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Rijal, C., Haryadi, W., & Anwar, C. (2021). Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. Key Engineering Materials, 899, 123-129.[1]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link][3]

  • YouTube. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. Retrieved from [Link][2]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is critical for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.

The core principle for the disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is its classification as a halogenated organic compound. This dictates that it must be segregated from non-halogenated waste streams and disposed of via high-temperature incineration through a licensed hazardous waste management company.[1][2][3][4][5]

Immediate Safety & Hazard Assessment
  • Eye Irritation: The compound is classified as causing serious eye irritation.[6]

  • Skin Irritation: Similar bromo-hydroxy-methoxybenzaldehyde compounds are known to cause skin irritation.[7][8][9]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[10]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7][8][9]

  • Aquatic Toxicity: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[11]

Table 1: Hazard Profile and Key Chemical Data

PropertyValue / InformationSource(s)
Chemical Formula C₈H₆BrClO₃[12]
Molecular Weight 265.49 g/mol [6][12]
Appearance Solid[6]
GHS Hazard Codes H319 (Causes serious eye irritation)[6]
GHS Precautionary Codes P264, P280, P305 + P351 + P338, P337 + P313[6]
Storage Class 11 - Combustible Solids[6]
Waste Classification Halogenated Organic Waste[1][2][13]
Incompatibilities Strong oxidizing agents, strong bases.[7][14] Benzaldehydes can be incompatible with various chemicals including permanganates and peroxides.[15][16][17][18]
Personal Protective Equipment (PPE) & Handling

Due to the identified hazards, strict adherence to PPE protocols is mandatory when handling 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde for disposal.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[11]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[9][10]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[10]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[7][19]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within one.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb: For small spills, gently cover the solid material with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid raising dust.[14]

  • Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a designated, labeled hazardous waste container.[14] Do not use water for cleanup as this can spread contamination.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The proper disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a multi-step process that emphasizes segregation, proper containment, and clear labeling.

Step 1: Waste Segregation

This is the most critical step. As a halogenated organic compound, this waste must be kept separate from all other waste streams, especially non-halogenated organic solvents.[2][3][4][5][13] Co-mingling halogenated and non-halogenated waste significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[5]

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Solids." Polyethylene containers are generally suitable.[13]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date accumulation started.

Step 3: Waste Accumulation

  • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep the waste container tightly closed except when adding waste.[3][13]

  • Store the container in a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents and bases.[7][14]

Step 4: Arranging for Disposal

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to arrange for a pickup.

  • The EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste for final disposal.

  • The standard and required method of disposal for halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials.[1][2] This process is necessary to ensure the complete destruction of the halogenated molecules, preventing the release of persistent organic pollutants into the environment.[20]

Diagram 1: Disposal Decision Workflow

G cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify Waste: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde B Assess Hazards: Halogenated Organic Solid, Irritant A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select 'Halogenated Organic Solids' Waste Container C->D E Label Container with Chemical Name & Hazards D->E F Transfer Waste in Fume Hood E->F G Store in Satellite Accumulation Area F->G Spill Spill Occurs F->Spill Potential Event H Keep Container Closed & Segregated G->H I Contact EHS for Pickup H->I J Disposal via Licensed Vendor (High-Temp Incineration) I->J Spill_Proc Follow Spill Management Protocol Spill->Spill_Proc Spill_Proc->F After Cleanup

Caption: Disposal workflow for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Regulatory Framework

The disposal of this chemical is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[1] Halogenated organic compounds are specifically regulated, and land disposal is often restricted, making incineration the required treatment technology.[21][22] It is the responsibility of the waste generator (the laboratory) to ensure that waste is correctly identified, segregated, and managed "from cradle to grave."[5]

By following these detailed procedures, you can ensure the safe and compliant disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, protecting yourself, your colleagues, and the environment.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. [Link]

  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Loba Chemie. [Link]

  • Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University Environmental Health and Safety Office. [Link]

  • Halogenated Waste. University of Massachusetts Lowell. [Link]

  • Incompatible chemicals. University of Cambridge Department of Engineering Health & Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz Environmental Health and Safety. [Link]

  • o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Bacterial Degradation of Aromatic Compounds. National Institutes of Health, National Library of Medicine. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

This document provides essential, field-proven guidance for the safe handling and disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. As researchers and drug development professionals, our primary responsibilit...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. This guide moves beyond mere compliance, offering a framework of deep procedural understanding rooted in the specific hazards of this halogenated aromatic aldehyde.

Hazard Assessment: Understanding the Compound

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a substituted benzaldehyde, and while specific toxicological data for this exact compound is limited, its structural motifs provide a strong basis for hazard assessment. Based on data from structurally similar compounds and supplied safety data sheets (SDS), a clear hazard profile emerges. The primary risks associated with this solid, powdered compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6]

The causality is clear: as a fine organic powder, the compound can easily become airborne during routine laboratory procedures like weighing and transferring, leading to inhalation.[3] Direct contact with skin or mucous membranes can cause significant irritation.[1][2]

Table 1: GHS Hazard Profile Summary

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation[1][4]
Specific target organ toxicity — single exposureCategory 3Warning H335: May cause respiratory irritation[2][3][4]

The Core Directive: A Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, the first line of defense must be robust engineering and administrative controls. PPE is the final barrier between the operator and the hazard; it should never be the only one.

Engineering Controls: Your Primary Defense

All work involving the handling of solid 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde must be performed in a properly functioning chemical fume hood.[3][7][8] This is non-negotiable. A fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary exposure route.[9] When weighing, use the fume hood or a dedicated ventilated balance enclosure to minimize the escape of fine dust.

Administrative Controls

Establish designated areas for handling this compound. Ensure all users are trained on the specific hazards and have read the relevant Safety Data Sheet (SDS). Never work alone when handling hazardous chemicals.[8]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. This protocol is designed as a self-validating system; if any component is missing or damaged, work must not proceed.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[10]

  • Enhanced Protection: When there is a significant risk of splash or aerosol generation (e.g., during reaction quenching or large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate eye protection.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with a fully buttoned front is mandatory to protect skin and clothing.[7][10]

  • Appropriate Attire: Full-length pants and closed-toe, non-perforated shoes are required.[10][11] The less skin that is exposed, the lower the risk of accidental contact.

  • Gloves: Hand protection is critical.

    • Type: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of organic chemicals.[7][10]

    • Inspection: Always inspect gloves for tears or pinholes before use.[8]

    • Technique: Remove gloves without touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[8] For prolonged or immersive contact, consult a glove manufacturer's chemical resistance guide to select a more robust glove, such as butyl rubber or Viton™.[12]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[3][10] However, a NIOSH-approved air-purifying respirator with particulate filters may be necessary under specific circumstances, such as:

  • A failure of engineering controls (e.g., fume hood malfunction).

  • Cleaning up a large spill outside of a fume hood.

  • Generating significant quantities of dust or aerosols that cannot be adequately contained. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]

cluster_prep 1. Assessment & Preparation cluster_handle 2. Chemical Handling cluster_dispose 3. Decontamination & Disposal assess Assess Risks (Review SDS) ppe Don Required PPE (Goggles, Gloves, Lab Coat) eng Verify Engineering Controls (Fume Hood On) handle Perform Work in Fume Hood eng->handle Proceed decon Decontaminate Surfaces & Glassware handle->decon Work Complete dispose Dispose of Waste in 'Halogenated Organics' Container doff Doff PPE & Wash Hands

Caption: High-Level Safety Workflow for Chemical Handling.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Confirm the fume hood is operational. Lay down a disposable absorbent bench liner inside the hood. Assemble all necessary glassware and equipment.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Tare a suitable container on a balance inside the fume hood or ventilated enclosure. Carefully scoop the solid 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde into the container, avoiding the generation of dust. Close the primary container immediately.

  • Transfer/Use: Perform all subsequent steps (e.g., dissolving in a solvent) within the fume hood. Keep the sash at the lowest practical height.[9]

  • Decontamination: After use, decontaminate all surfaces and non-disposable equipment.

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands and forearms thoroughly.

Emergency Response: Spill Management

A chemical spill requires immediate and deliberate action. Do not panic.

  • ALERT: Alert personnel in the immediate area.

  • EVACUATE: If the spill is large or outside of a fume hood, evacuate the area.

  • CONTAIN: If the spill is small and contained within the fume hood, prevent its spread using a chemical spill kit absorbent. Do not use combustible materials like paper towels to absorb large quantities of reactive chemicals.

  • CLEANUP: Wearing appropriate PPE (including double gloves), collect the absorbed material using non-sparking tools and place it in a labeled waste container.

  • DECONTAMINATE: Clean the spill area thoroughly.

cluster_small cluster_large start Spill Occurs assess Assess Spill Size & Location start->assess contain Contain with Sorbent assess->contain Small & Contained alert Alert Area Personnel assess->alert Large or Uncontained cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon end Spill Managed decon->end evacuate Evacuate & Restrict Access alert->evacuate notify Notify Safety Officer evacuate->notify notify->end After professional response

Caption: Chemical Spill Response Workflow.

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical advice from an ophthalmologist.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][13]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (including contaminated consumables like gloves and bench liners) must be placed in a designated, clearly labeled "Halogenated Organic Waste" container.[7]

  • Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, typically within a secondary containment tray in a fume hood or designated waste storage area.[7] Do not mix with other waste streams.

By adhering to this comprehensive safety and handling guide, you build a foundation of trust in your procedures and contribute to a safer laboratory environment for everyone.

References

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  • Fisher Scientific. (2010, October 15). Safety Data Sheet for Benzaldehyde, 5-bromo-2-hydroxy-3-methoxy-.
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  • Bio-Synthesis Inc. Safety Data Sheet for 4-Hydroxy-3-methoxy-benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem.
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  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet for Benzaldehyde, 2-hydroxy-3-methoxy-.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • University of Hawaiʻi at Mānoa. UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
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  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-Bromo-4-methoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet for 3-Bromo-4-fluorobenzaldehyde.

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